7-Bromoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSVSEFWZUWZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373698 | |
| Record name | 7-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51417-51-7 | |
| Record name | 7-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromoindole chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and biological activities of 7-Bromoindole. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable experimental insights.
Chemical Properties and Structure
This compound is a halogenated derivative of indole (B1671886), a prominent heterocyclic aromatic compound. The introduction of a bromine atom at the 7-position of the indole ring provides a valuable synthetic handle for the construction of more complex molecules, making it a significant building block in medicinal chemistry and materials science.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN | [1][2] |
| Molecular Weight | 196.04 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 41-44 °C | [1] |
| Boiling Point | 85-86 °C at 0.2 mmHg | [3] |
| Density | 1.66 g/cm³ | [3] |
| IUPAC Name | 7-bromo-1H-indole | [4] |
| SMILES String | C1=CC2=C(C(=C1)Br)NC=C2 | [4] |
| InChI Key | RDSVSEFWZUWZHW-UHFFFAOYSA-N | [1][4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research and development.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the decarboxylation of this compound-2-carboxylic acid.
Protocol: Decarboxylation of this compound-2-carboxylic acid
This protocol is adapted from established methods for the decarboxylation of substituted indole-2-carboxylic acids.
Materials:
-
This compound-2-carboxylic acid
-
Copper chromite (catalyst)
-
Ether
-
1 N Hydrochloric acid
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for heating and extraction
Procedure:
-
A mixture of this compound-2-carboxylic acid (0.01 mole) in 10 ml of synthetic quinoline is prepared in a suitable reaction flask.
-
The mixture is heated until the evolution of carbon dioxide begins.
-
The temperature is maintained until gas evolution ceases (typically 1.5-5 hours). Frequent additions of small amounts of copper chromite catalyst to the hot quinoline solution may be required for successful decarboxylation.[1]
-
After cooling, the reaction mixture is taken up in ether.
-
The ether solution is washed several times with 1 N hydrochloric acid, followed by one wash with water, two washes with sodium carbonate solution, and a final wash with water.
-
The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Analytical Methods
Accurate characterization of this compound is essential for quality control and for interpreting experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the bromine atom at the 7-position. As a reference, the 1H NMR spectrum of the related compound 7-bromo-3-methyl-1H-indole in CDCl₃ shows signals at δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), and 7.08 – 6.97 (m, 2H).
-
13C NMR Analysis: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the bromine (C7) will be significantly shifted. For reference, the 13C NMR spectrum of 7-bromo-3-methyl-1H-indole in CDCl₃ displays signals at δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, and 104.75.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound. A suitable starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with a small amount of an acid modifier like formic acid for improved peak shape. For example, a method for the similar compound 5-bromo-7-azaindole (B68098) uses a mobile phase of acetonitrile, water, and phosphoric acid.[5]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of this compound. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly as an anti-virulence agent against pathogenic bacteria. Its mechanism of action is believed to involve the modulation of bacterial communication systems, specifically quorum sensing.
Anti-Virulence Effects in Staphylococcus aureus
Staphylococcus aureus is a major human pathogen that utilizes a sophisticated quorum-sensing system, primarily the accessory gene regulator (agr) system, to control the expression of virulence factors. This compound has been shown to interfere with this process, leading to a reduction in the production of virulence factors such as staphyloxanthin, a carotenoid pigment that protects the bacterium from the host's immune response.
The proposed mechanism involves the downregulation of key regulatory genes within the agr system, such as agrA and RNAIII. This, in turn, leads to the decreased expression of downstream virulence genes, including those encoding for toxins and other factors that contribute to the pathogenicity of S. aureus.
Below is a conceptual diagram illustrating the proposed inhibitory effect of this compound on the S. aureus agr quorum-sensing pathway.
Caption: Proposed mechanism of this compound's anti-virulence activity in S. aureus.
This guide provides a foundational understanding of this compound for its application in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and exploration of its biological activities.
References
Synthesis of 7-Bromoindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 7-bromoindole is a critical process in organic chemistry, providing a versatile building block for the development of numerous pharmaceutical agents and biologically active molecules. The strategic placement of a bromine atom at the C7 position of the indole (B1671886) scaffold allows for a wide range of subsequent functionalizations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the Bartoli indole synthesis and strategies involving directing groups for regioselective bromination. Detailed experimental protocols, comparative data, and mechanistic insights are presented to assist researchers in the efficient and selective synthesis of this important intermediate.
Introduction
Indole is a privileged heterocyclic motif present in a vast array of natural products and pharmaceuticals. The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the modulation of biological activity. While the pyrrole (B145914) ring of indole is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position, regioselective functionalization of the benzene (B151609) ring, particularly at the C7 position, presents a significant synthetic challenge.
This compound has emerged as a key intermediate due to the versatility of the C-Br bond in modern organic synthesis. It serves as a linchpin for the introduction of aryl, heteroaryl, alkynyl, and other moieties through well-established cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This guide details the most effective methods for the preparation of this compound, providing researchers with the necessary information to select and implement the optimal synthetic strategy for their specific needs.
Synthetic Strategies
The synthesis of this compound from indole is not a straightforward single-step bromination due to the high reactivity of the C3 position. Therefore, indirect methods are typically employed. The two primary strategies discussed in this guide are:
-
The Bartoli Indole Synthesis: A powerful method for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes.
-
Directed C7-Bromination of N-Protected Indoles: A strategy that utilizes a directing group on the indole nitrogen to achieve regioselective bromination at the C7 position.
The Bartoli Indole Synthesis
The Bartoli indole synthesis is one of the most direct and flexible methods for preparing 7-substituted indoles. The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. For the synthesis of this compound, the readily available 1-bromo-2-nitrobenzene (B46134) is used as the starting material.
The reaction is generally performed at low temperatures in an ethereal solvent, such as tetrahydrofuran (B95107) (THF). Typically, three equivalents of the vinyl Grignard reagent are required for the reaction to proceed to completion with nitroarenes. The steric bulk of the ortho-substituent is crucial for the success of the reaction, as it facilitates the key[1][1]-sigmatropic rearrangement step in the mechanism.
Reaction Scheme:
Caption: General scheme for the Bartoli synthesis of this compound.
Materials:
-
1-Bromo-2-nitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-2-nitrobenzene (1.0 eq.).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of vinylmagnesium bromide (3.0 eq.) in THF via the dropping funnel over a period of 1 hour, maintaining the internal temperature below -35 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Table 1: Representative Reaction Conditions and Yields for the Bartoli Synthesis of 7-Haloindoles
| Ortho-Halo Nitroarene | Product | Yield (%) | Reference |
| 1-Bromo-2-nitrobenzene | This compound | ~60-70% | |
| 1-Chloro-2-nitrobenzene | 7-Chloroindole | ~53% | [2] |
| 1-Fluoro-2-nitrobenzene | 7-Fluoroindole | ~45-55% | [3] |
Directed C7-Bromination of N-Protected Indoles
An alternative strategy for the synthesis of this compound involves the protection of the indole nitrogen with a suitable directing group, followed by regioselective bromination at the C7 position and subsequent deprotection. The directing group serves to sterically block other positions and/or electronically favor substitution at C7.
Commonly used protecting/directing groups include trialkylsilyl groups, such as triisopropylsilyl (TIPS), and pivaloyl groups. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this purpose.
Workflow for Directed C7-Bromination:
Caption: Workflow for the synthesis of this compound via directed C7-bromination.
Step 1: N-Protection of Indole
Materials:
-
Indole
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of indole (1.0 eq.) in anhydrous DMF, add imidazole (1.2 eq.).
-
Slowly add TIPSCl (1.1 eq.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude N-TIPS-indole is often used in the next step without further purification.
Step 2: C7-Bromination of N-TIPS-Indole
Materials:
-
N-TIPS-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-TIPS-indole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.
-
Add a solution of NBS (1.05 eq.) in THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield N-TIPS-7-bromoindole.
Step 3: Deprotection of N-TIPS-7-Bromoindole
Materials:
-
N-TIPS-7-bromoindole
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-TIPS-7-bromoindole (1.0 eq.) in THF.
-
Add a solution of TBAF (1.1 eq.) at room temperature.
-
Stir the mixture for 1 hour.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Table 2: Comparison of Synthetic Strategies for this compound
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Bartoli Synthesis | 1-Bromo-2-nitrobenzene | Vinylmagnesium bromide | Direct, one-pot synthesis of the indole core; good for 7-substitution. | Requires handling of Grignard reagents; substrate scope can be limited. |
| Directed Bromination | Indole | Protecting group (e.g., TIPSCl), NBS, Deprotecting agent (e.g., TBAF) | Starts from readily available indole; can be adapted for other C7-functionalizations. | Multi-step process (protection, bromination, deprotection); requires careful optimization of each step. |
Reaction Mechanisms
Mechanism of the Bartoli Indole Synthesis
The mechanism of the Bartoli indole synthesis is a multi-step process that begins with the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene. This is followed by the elimination of a magnesium species to form a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. The key step is a[1][1]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho-substituent. Subsequent cyclization and tautomerization, followed by reaction with a third equivalent of the Grignard reagent and acidic work-up, leads to the final 7-substituted indole product.[4]
Caption: Simplified mechanism of the Bartoli indole synthesis.
Mechanism of Directed C7-Bromination
The mechanism of directed C7-bromination of an N-protected indole is believed to proceed through an electrophilic aromatic substitution pathway. The directing group on the indole nitrogen influences the regioselectivity of the bromination. For silyl (B83357) protecting groups like TIPS, the bulky group may sterically hinder attack at the C2 position. Furthermore, coordination of the brominating agent (or a related electrophilic bromine species) with the directing group may facilitate delivery of the bromine to the proximate C7 position.
Characterization of this compound
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.15 (br s, 1H, NH), 7.61 (d, J = 7.9 Hz, 1H, H4), 7.27 (dd, J = 7.6, 1.0 Hz, 1H, H6), 7.21 (t, J = 1.0 Hz, 1H, H2), 7.02 (t, J = 7.8 Hz, 1H, H5), 6.55 (dd, J = 3.1, 1.9 Hz, 1H, H3) |
| ¹³C NMR (CDCl₃) | δ (ppm): 135.2, 130.4, 128.9, 124.5, 122.3, 121.3, 119.8, 103.1 |
| Mass Spec (EI) | m/z (%): 197 (M⁺, 98), 195 (M⁺, 100), 116 (M⁺-Br, 85) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 41-44 °C |
Conclusion
The synthesis of this compound is a key transformation for accessing a wide range of functionalized indole derivatives of interest to the pharmaceutical and agrochemical industries. This guide has detailed two primary and effective strategies: the Bartoli indole synthesis and the directed C7-bromination of N-protected indoles. The Bartoli synthesis offers a direct route from commercially available starting materials, while the directed bromination approach provides an alternative starting from indole itself. The choice of method will depend on the specific requirements of the research, including scale, available starting materials, and the need for further diversification of the indole core. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to synthesize this important building block.
References
Spectroscopic Profile of 7-Bromoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-bromoindole, a key heterocyclic building block in medicinal chemistry and materials science. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for compound identification, purity assessment, and quality control.
Introduction
This compound (C₈H₆BrN, CAS No. 51417-51-7) is a substituted indole (B1671886) derivative. Its synthesis has been reported from this compound-2-carboxylic acid. The structural elucidation and confirmation of this compound rely heavily on a combination of spectroscopic techniques. This guide summarizes the key spectroscopic signatures of this compound.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Where direct experimental data is not publicly available, predicted values based on spectroscopic principles and data from isomeric compounds are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the six protons on the indole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the aromatic ring currents. Predicted chemical shifts and coupling constants are presented in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (N-H) | 8.1 - 8.3 | broad singlet (br s) | - |
| H-2 | 7.2 - 7.3 | triplet (t) | J₂,₃ ≈ 2.5-3.0 |
| H-3 | 6.5 - 6.6 | triplet (t) | J₃,₂ ≈ 2.5-3.0 |
| H-4 | 7.5 - 7.6 | doublet (d) | J₄,₅ ≈ 7.5-8.0 |
| H-5 | 7.0 - 7.1 | triplet (t) | J₅,₄ ≈ 7.5-8.0, J₅,₆ ≈ 7.5-8.0 |
| H-6 | 7.2 - 7.3 | doublet (d) | J₆,₅ ≈ 7.5-8.0 |
Note: Predictions are based on typical chemical shifts for indole and substituted indoles. The solvent is assumed to be CDCl₃.
The ¹³C NMR spectrum of this compound will display eight signals corresponding to the carbon atoms of the indole core. The carbon atom attached to the bromine (C-7) is expected to have a lower chemical shift compared to the parent indole due to the heavy atom effect. A published ¹³C NMR spectrum is available on SpectraBase, though specific chemical shift values require a subscription.[1] Predicted chemical shifts are provided in Table 2.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 124 - 126 |
| C-3 | 102 - 104 |
| C-3a | 128 - 130 |
| C-4 | 121 - 123 |
| C-5 | 120 - 122 |
| C-6 | 129 - 131 |
| C-7 | 115 - 117 |
| C-7a | 135 - 137 |
Note: Predictions are based on data from related bromoindoles and general substituent effects. The solvent is assumed to be CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and pyrrolic), C=C stretching of the aromatic rings, and the C-Br stretch.
Table 3: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3450 | Strong | N-H stretch |
| 3100 - 3150 | Medium | Aromatic C-H stretch |
| 1600 - 1620 | Medium | C=C aromatic ring stretch |
| 1450 - 1550 | Medium | C=C aromatic ring stretch |
| 700 - 800 | Strong | C-H out-of-plane bending |
| 550 - 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 195/197 | High | Molecular ion [M]⁺ |
| 116 | Medium | Loss of Br radical |
| 89 | Medium | Loss of HCN from the [M-Br]⁺ fragment |
Experimental Protocols
Standard protocols for acquiring spectroscopic data for solid organic compounds are applicable to this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing : Apply appropriate Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (ATR Method)
-
Sample Preparation : Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing : A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrumentation : A mass spectrometer with an EI source.
-
Acquisition :
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern.
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of this compound is outlined in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Conclusion
This technical guide consolidates the available and predicted spectroscopic data for this compound, providing a valuable resource for its identification and characterization. The presented NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in the fields of organic synthesis, drug discovery, and materials science in their work with this important indole derivative.
References
The Biological Activity of 7-Bromoindole Derivatives: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the multifaceted biological activities of 7-bromoindole derivatives, detailing their therapeutic potential, mechanisms of action, and the experimental methodologies used in their evaluation.
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 7-position of the indole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic characteristics, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the disruption of cellular division and the induction of programmed cell death.
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
Certain this compound derivatives, particularly 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, have been identified as potent inhibitors of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the mitotic spindle, which is essential for chromosome segregation during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis.
The apoptotic cascade is often initiated through a caspase-dependent pathway. Studies have shown that active this compound derivatives can lead to the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7), ultimately resulting in the cleavage of cellular substrates and the orchestrated dismantling of the cell.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles.
| Compound | 2-Aryl Substituent | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| 5e | Phenyl | 9.94 | 12.89 | [2] |
| 5f | 4-Fluorophenyl | 5.03 | 7.95 | [2] |
| 5g | 3-Chlorophenyl | 2.72 | 8.74 | [2] |
| 5h | 4-Methoxyphenyl | 3.26 | 10.72 | [2] |
| Melphalan | (Positive Control) | >25 | >25 | [2] |
Note: The original study also evaluated 7-acetyl and 3-unsubstituted intermediates, which generally showed lower cytotoxicity.[1][2]
Antimicrobial Activity
Halogenated indoles, including bromoindoles, have shown promise as antimicrobial agents. Their activity can be attributed to their ability to disrupt microbial processes such as biofilm formation and virulence factor production.
Mechanism of Action: Biofilm Inhibition and Virulence Attenuation
While specific mechanisms for this compound are still under investigation, related halogenated indoles have been shown to inhibit biofilm formation in pathogenic bacteria like Escherichia coli and Staphylococcus aureus.[3][4][5] This is a significant therapeutic strategy as biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some indole derivatives have also been reported to reduce the production of virulence factors, effectively disarming the pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance.[4]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Bromoindole (B15604) | Escherichia coli O157:H7 | 100 | [3][5] |
| 5-Bromoindole (B119039) | Escherichia coli O157:H7 | 200 | [3][5] |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | [3] |
Note: A quantitative structure-activity relationship (QSAR) analysis has suggested that halogenation at positions C-4 or C-5 of the indole ring is beneficial for antimicrobial activity, while substitution at C-7 may be detrimental in some cases.[3][5]
Anti-inflammatory Activity
Certain bromoindoles have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
Antiviral and Neuroprotective Activities
The antiviral and neuroprotective activities of this compound derivatives are less extensively studied compared to their anticancer and antimicrobial properties. However, the broader class of indole derivatives has shown significant potential in these areas.
Antiviral Potential
Indole-containing compounds have been investigated as antiviral agents against a range of viruses, including HIV, HCV, and influenza virus.[6][7][8][9] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or the function of key viral enzymes.[7] For instance, some indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[6] While specific data for this compound derivatives is limited, the indole scaffold represents a promising starting point for the development of novel antiviral drugs.
Neuroprotective Potential
Indole derivatives have been explored for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11][12][13] Their mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[11][12][13] For example, some indole compounds have been shown to protect neuronal cells from oxidative stress-induced damage.[12][13] The Nrf2/HO-1 and CREB-BDNF signaling pathways are among the key pathways implicated in the neuroprotective effects of phytochemicals, including some indole derivatives.[[“]]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37 °C with shaking. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin (e.g., >99% pure) to a concentration of 3 mg/mL in a suitable buffer (e.g., G-PEM buffer).
-
Reaction Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.
-
Compound Addition: Add the this compound derivatives at various concentrations (e.g., 0.1 µM–10 µM). Include a vehicle control and positive controls (e.g., colchicine (B1669291) as an inhibitor, paclitaxel (B517696) as a stabilizer).
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37 °C. Record the absorbance at 340 nm every 60 seconds for one hour.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Caspase-3/7 Activity Assay
This assay measures the activation of the executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours). Include untreated cells as a negative control and a known apoptosis inducer as a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well of the cell culture plate.
-
Incubation: Mix the contents of the wells and incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity relative to the untreated control.
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to approximately 10⁷ CFU/mL in a suitable broth, such as Luria-Bertani (LB) broth).
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives in a 96-well microplate to achieve a range of final concentrations (e.g., from 5 to 1000 µg/mL).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plate at 37 °C for 24 hours under appropriate conditions (e.g., without shaking).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. One common approach is the Fischer indole synthesis. The following is a general protocol for the synthesis of 7-substituted indoles that can be adapted for this compound derivatives.
General Protocol for Fischer Indole Synthesis:
-
Hydrazone Formation: React a suitable ortho-functionalized aniline (B41778) (e.g., 2-bromoaniline) with a ketone or aldehyde (e.g., ethyl pyruvate) to form the corresponding hydrazone. This reaction is typically carried out under acidic conditions.
-
Cyclization: The formed hydrazone is then cyclized to the indole ring. This step is often catalyzed by a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride) and may require heating.
-
Work-up and Purification: After the reaction is complete, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.
For a more detailed and specific protocol for the synthesis of 5,7-dibromoindoles via a double arylation, which can be adapted, please refer to the literature on Suzuki-Miyaura coupling reactions of haloindoles.[15]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the biological activity of this compound derivatives. The following diagrams were generated using the DOT language.
Signaling Pathways
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Experimental Workflows
Caption: Workflow for Anticancer Drug Screening.
Caption: Workflow for Antimicrobial Drug Discovery.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the potential for anti-inflammatory, antiviral, and neuroprotective applications, underscores their significance in drug discovery and development. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this important class of molecules. Future work should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action across different therapeutic areas, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards clinical development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole signaling in Escherichia coli: a target for antivirulence therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bbe.or.kr [bbe.or.kr]
- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. benchchem.com [benchchem.com]
7-Bromoindole as a building block in organic synthesis
An In-depth Technical Guide to 7-Bromoindole as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic functionalization of the indole ring is a cornerstone of modern medicinal chemistry and materials science. This compound has emerged as a highly versatile and valuable building block in organic synthesis.[2] Its bromine atom at the C7 position provides a reactive handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This allows for the construction of complex molecular architectures and the introduction of diverse functionalities, making it an indispensable tool for drug discovery and the development of novel organic materials.[3]
This technical guide provides a comprehensive overview of this compound's utility as a synthetic intermediate. It covers its reactivity in key cross-coupling reactions, provides detailed experimental protocols, and summarizes quantitative data to aid in reaction optimization. Furthermore, it explores the biological significance of this compound derivatives, illustrating their interaction with key signaling pathways.
The Role of N-Protection in the Reactivity of this compound
The nitrogen atom of the indole ring can influence its reactivity. N-protection is often a crucial step to enhance stability, improve solubility, and prevent undesired side reactions during synthetic transformations.[3][4] The choice of the protecting group is critical as it can significantly impact the outcome of a reaction.[4] Some commonly used N-protecting groups for this compound include tert-butoxycarbonyl (Boc), tosyl (Ts), and (2-(trimethylsilyl)ethoxy)methyl (SEM).
-
tert-Butoxycarbonyl (Boc): The Boc group is widely favored due to its stability under basic conditions and its facile removal under acidic conditions.[4] N-Boc-7-bromoindole often provides good to excellent yields in various cross-coupling reactions.[4]
-
Tosyl (Ts): N-Tosyl protection offers high stability and can activate the indole ring. However, its removal requires harsh reductive or strongly basic conditions, which may not be compatible with sensitive functional groups.[4]
-
(2-(trimethylsilyl)ethoxy)methyl (SEM): The SEM group provides robust protection under a wide range of conditions and can be removed under specific fluoride-mediated or acidic conditions, offering an orthogonal deprotection strategy.[4]
The following diagram illustrates the decision-making process for selecting an appropriate N-protecting group.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions are fundamental in modern organic synthesis for building complex molecules from simpler precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2][5] It is widely used for the synthesis of biaryls and substituted aromatic compounds.
General Reaction Scheme:
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction with this compound.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromoindoles
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 |
| 5,7-dibromo-3-formylindole | Indole-5-boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77 |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
Data compiled from various sources on structurally related bromoindoles.[1]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]
General Reaction Scheme:
Table 2: Heck Coupling of Bromoindoles - Reaction Conditions
| Bromoindole Substrate | Olefin | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-7-bromoindole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85 |
| N-Ts-7-bromoindole | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 24 | 78 |
| This compound | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 92 |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2][6]
General Reaction Scheme:
Table 3: Sonogashira Coupling of Bromoindoles - Reaction Conditions
| Bromoindole Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-7-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 91 |
| N-SEM-7-bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene (B28343) | 80 | 12 | 88 |
| This compound | 1-Hexyne | Pd(OAc)₂ (1.5) | CuI (3) | K₂CO₃ | DMF | 100 | 6 | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[7]
General Reaction Scheme:
Table 4: Buchwald-Hartwig Amination of Bromo-Heterocycles - Reaction Conditions
| Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Bn-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | K₃PO₄ | Dioxane | 100 | 3 | 88 |
| N-Bn-4-bromo-7-azaindole | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 94 |
| 7-Bromo-1-tetralone | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 18 | 89 |
Data for closely related substrates are presented to illustrate typical reaction conditions.[7][8]
Experimental Protocols
Synthesis of N-Boc-7-bromoindole
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-7-bromoindole.
General Protocol for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine N-protected this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[5]
-
Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[5]
-
Heat the reaction mixture to 80-100 °C and stir for the specified time (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a solution of N-protected this compound (1.0 eq) in an anhydrous solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 4-10 mol%), and a base (e.g., Et₃N or DIPA).[6]
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitor by TLC).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add N-protected this compound (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).[7]
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
This compound in the Synthesis of Biologically Active Molecules
This compound is a key starting material for the synthesis of various biologically active compounds, including marine alkaloids and kinase inhibitors.
Meridianins: Marine Alkaloids with Kinase Inhibitory Activity
Meridianins are a class of marine-derived indole alkaloids that exhibit potent inhibitory activity against various protein kinases, such as cyclin-dependent kinases (CDKs), DYRK1A, and CLK1.[9] These kinases are important targets in cancer therapy. The synthesis of meridianin derivatives often starts from bromoindoles, including this compound. The bromine atom's position on the indole ring significantly influences the biological potency of the final compound.[9] For instance, 7-bromo analogues have shown particularly high activity against DYRK1A and CLK1.[9]
The synthesis of meridianin derivatives from this compound typically involves:
-
Acetylation at the C3 position.
-
N-protection of the indole ring.
-
Reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA).
-
Condensation with guanidine (B92328) to form the 2-aminopyrimidine (B69317) ring.[9]
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, and its overactivation is a hallmark of many cancers.[10][11] Derivatives of bromoindoles have been developed as potent inhibitors of EGFR tyrosine kinase.[10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.
Conclusion
This compound is a fundamentally important building block in modern organic synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, provides chemists with a powerful tool for the construction of complex molecular frameworks. The strategic selection of N-protecting groups further enhances its synthetic utility. The application of this compound in the synthesis of biologically active molecules, such as meridianin-based kinase inhibitors and EGFR signaling pathway modulators, highlights its significance in drug discovery and medicinal chemistry. The data and protocols presented in this guide offer a practical resource for researchers aiming to leverage the synthetic potential of this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
The Discovery and Isolation of Novel Bromoindoles: A Technical Guide for Drug Development
Brominated indoles, a prominent class of heterocyclic compounds, have emerged as a significant area of interest for researchers, scientists, and drug development professionals. Primarily sourced from marine organisms, these natural products and their synthetic analogs exhibit a wide spectrum of potent biological activities, marking them as promising candidates for novel therapeutics.[1] The presence of one or more bromine atoms on the indole (B1671886) nucleus enhances their lipophilicity and modifies their electronic properties, often leading to increased potency and target selectivity compared to their non-halogenated counterparts.[1] This guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of novel bromoindoles, complete with detailed experimental protocols and data presented for comparative analysis.
Discovery of Novel Bromoindoles: Marine and Synthetic Frontiers
The marine environment, particularly sponges, tunicates, and molluscs, is a rich reservoir of structurally diverse and biologically active bromoindoles.[2][3] These organisms utilize these compounds as a chemical defense mechanism against predators.[2] Recent explorations have led to the identification of several novel bromoindoles.
For instance, a study on the Icelandic marine sponge Geodia barretti led to the targeted isolation of seven bromoindole alkaloids, including three new metabolites: geobarrettin A–C.[4][5] Another investigation of the colonial tunicate Didemnum sp. from Korea resulted in the discovery of a new bromoindole alkaloid, 16-epi-18-acetyl herdmanine D, along with two known bromoindole-containing compounds.[6] Similarly, two novel dibrominated indole enamides, Tanjungides A and B, were isolated from the tunicate Diazona cf formosa.[7] Bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita also identified several brominated indoles with significant anti-inflammatory activity.[8]
Beyond natural sources, synthetic chemistry provides a powerful avenue for the creation of novel bromoindole derivatives with tailored properties.[9] Researchers have developed various synthetic routes, such as the radical cyclization of 2-bromoindoles to produce complex structures like hexahydropyrrolo[3,4-b]indoles.[10][11] The synthesis of novel 5-bromoindole-2-carboxylic acid derivatives has also been a focus, leading to compounds with potent anticancer activities.[12]
Table 1: Recently Discovered Novel Bromoindoles from Natural Sources
| Compound Name | Source Organism | Reported Biological Activity | Reference(s) |
| Geobarrettin A-C | Geodia barretti (Marine Sponge) | Anti-inflammatory | [4][5] |
| 16-epi-18-acetyl herdmanine D | Didemnum sp. (Colonial Tunicate) | Potential anti-inflammatory | [6] |
| Tanjungides A & B | Diazona cf formosa (Tunicate) | Antitumoral | [7] |
| Tulongicin A | Topsentia sp. (Marine Sponge) | Antimicrobial (against Staphylococcus aureus) | [2] |
| 5,6-dibromo-L-hypaphorine | Hyrtios sp. (Marine Sponge) | Weak PLA2 inhibition, significant antioxidant activity | [2] |
Isolation and Structure Elucidation: From Crude Extract to Pure Compound
The journey from a biological source to a pure, characterized bromoindole involves a systematic workflow of extraction, purification, and spectroscopic analysis.
Experimental Protocol 1: General Isolation and Purification of Bromoindoles from Marine Sponges
-
Sample Preparation: Freeze-dry the collected marine sponge material to remove water and then grind it into a fine powder to maximize the surface area for extraction.[6]
-
Extraction: Perform exhaustive extraction of the powdered sponge material using a mixture of organic solvents, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) at a 1:1 ratio.[6] The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: Suspend the crude extract in a MeOH/water mixture and partition it sequentially against solvents of increasing polarity, such as hexanes and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[6]
-
Preliminary Fractionation: Subject the bioactive fraction (e.g., the EtOAc-soluble portion) to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel or C18-reversed phase column. Elute with a gradient solvent system (e.g., from hexane (B92381) to EtOAc to MeOH) to yield several sub-fractions.
-
High-Performance Liquid Chromatography (HPLC): Purify the sub-fractions containing the target compounds using preparative or semi-preparative HPLC. This step is crucial for separating closely related compounds and obtaining pure isolates. A C18 column with a gradient of acetonitrile/water or MeOH/water is commonly used.
-
Purity Assessment: Analyze the final isolated compounds by analytical HPLC with a photodiode array (PDA) detector to confirm their purity.
Caption: A typical workflow for the isolation and purification of bromoindoles.
Experimental Protocol 2: Spectroscopic Analysis for Structure Elucidation
The definitive structure of a novel bromoindole is determined using a combination of spectroscopic techniques.[13][14]
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the pure compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a High-Resolution Electrospray Ionization Mass Spectrometer (HRESIMS) to obtain an accurate mass measurement.
-
Data Analysis: Determine the molecular formula from the exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br isotopes result in two peaks of nearly equal intensity separated by two mass units).[15][16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 1-5 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[17]
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[17]
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra:
-
¹H NMR: To identify proton environments and their couplings.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Data Processing: Process the data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like TMS.[17]
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
IR Spectroscopy: Prepare the sample as a KBr pellet or a thin film. The resulting spectrum helps identify key functional groups, such as N-H and C=O stretches.[13]
-
UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or methanol) and record the absorption spectrum. This provides information about the electronic conjugation within the indole chromophore.[13]
-
Caption: Workflow for the spectroscopic analysis and structure elucidation.
Table 2: Representative Spectroscopic Data for 5-Bromoindole
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~8.10 (br s, N-H), ~7.76 (d, H-4), ~7.27 (d, H-7), ~7.21 (dd, H-6), ~7.19 (t, H-2), ~6.47 (t, H-3) | [15] |
| ¹³C NMR (CDCl₃) | δ 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3) | [15] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 195/197 (characteristic Br isotopic pattern) | [15] |
| IR (KBr) | ~3400 cm⁻¹ (N-H stretch) | [15] |
Biological Activities and Underlying Mechanisms
Bromoindoles have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][18]
Anti-inflammatory Activity
Several bromoindoles isolated from the marine mollusc Dicathais orbita, such as 6-bromoindole (B116670) and 6-bromoisatin, have demonstrated potent anti-inflammatory properties.[8] They significantly inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2).[8] A key mechanism of action is the inhibition of the translocation of the nuclear factor kappa B (NF-κB) to the nucleus, which in turn downregulates the expression of pro-inflammatory genes.[1][8]
Caption: Bromoindoles inhibit the NF-κB signaling pathway.
Anticancer Activity
5-Bromoindole derivatives have shown particular promise as anticancer agents.[12][18] Their mechanisms often involve targeting key oncogenic pathways. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12] Inhibition of this receptor leads to cell cycle arrest and the induction of apoptosis in cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[12][18] Other indole derivatives act as anticancer agents by disrupting the mitotic spindle, which is essential for cell division, thereby preventing cancer cell proliferation.[12][18]
Antimicrobial and Antiviral Activities
Bromoindoles have also been reported to possess significant antimicrobial activity. Tulongicin A, isolated from a Topsentia sp. sponge, showed strong activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.2 µg/mL.[2] Furthermore, the indole scaffold is a known pharmacophore in antiviral drug development, with derivatives showing activity against viruses like HIV by inhibiting viral fusion with host cells.[18][19][20]
Table 3: Quantitative Bioactivity Data for Selected Bromoindoles
| Compound | Biological Activity | Assay | IC₅₀ / MIC | Reference(s) |
| 5-Bromoisatin | Anti-inflammatory | NO inhibition in RAW264.7 cells | 34.3 µg/mL (151.6 µM) | [8] |
| 6-Bromoindole | Anti-inflammatory | NO inhibition in RAW264.7 cells | Similar to 5-Bromoisatin | [8] |
| Barettin | Anti-inflammatory | IL-10 secretion in human DCs | 11.8 µM | [4][5] |
| Barettin | Anti-inflammatory | IL-12p40 secretion in human DCs | 21.0 µM | [4][5] |
| Tulongicin A | Antibacterial | Staphylococcus aureus | MIC = 1.2 µg/mL | [2] |
| Compound 6j (Synthetic) | Antiviral (HIV-1) | Cell-cell fusion inhibition | EC₅₀ = 0.2 µM | [19][20] |
| 5,6-dibromo-L-hypaphorine | Enzyme Inhibition | Bee venom PLA₂ | IC₅₀ = 0.2 mM | [2] |
Conclusion
Brominated indoles, sourced from both the vast chemical diversity of the marine environment and the ingenuity of synthetic chemistry, represent a highly valuable class of molecules for drug discovery. Their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscore their therapeutic potential.[1] The systematic application of modern isolation techniques and powerful spectroscopic methods is essential for the continued discovery and characterization of novel bromoindoles. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers dedicated to exploring and harnessing the promise of these remarkable compounds for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine-derived antimicrobial molecules from the sponges and their associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity [mdpi.com]
- 5. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. isolation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of 7-Bromoindole: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of key molecular scaffolds is paramount for designing efficient synthetic routes and novel molecular entities. This in-depth technical guide delves into the theoretical underpinnings of 7-bromoindole's reactivity, providing a framework for predicting its behavior in various chemical transformations.
This compound is a versatile building block in organic synthesis, particularly valued for its utility in metal-catalyzed cross-coupling reactions. The bromine atom at the 7-position serves as a convenient handle for introducing molecular complexity, making it a crucial intermediate in the synthesis of pharmaceuticals and functional materials. This guide summarizes key theoretical concepts that govern its reactivity, supported by available quantitative data and detailed experimental protocols for its principal reactions.
Core Theoretical Concepts of this compound Reactivity
The reactivity of this compound is dictated by the electron distribution within its bicyclic aromatic system. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into its electronic structure and, consequently, its susceptibility to electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) associated with the pyrrole (B145914) nitrogen and the π-system of the indole (B1671886) ring, indicating these as likely sites for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the N-H proton and in the vicinity of the bromine atom, particularly along the C-Br bond axis, suggesting these as potential sites for interaction with nucleophiles or bases.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. NBO analysis can quantify the partial charges on each atom, offering a more nuanced view of the electrophilic and nucleophilic centers than a simple consideration of electronegativity. For this compound, NBO analysis would provide specific values for the partial positive charge on the carbon atom attached to the bromine (C7) and the partial negative charges on the nitrogen and other carbon atoms of the indole ring. This information is crucial for understanding the regioselectivity of reactions.
Fukui Functions
Fukui functions are reactivity indices derived from DFT that can predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. The Fukui function, ƒ+(r), indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates its propensity to donate an electron (electrophilic attack). For this compound, calculation of the condensed Fukui functions for each atom would provide a quantitative ranking of the reactivity of different positions on the indole ring towards various reagents.
Key Reactions of this compound: Mechanisms and Protocols
The bromine atom at the 7-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound [1]
-
Materials: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Na₂CO₃ (2.0 mmol), and a solvent mixture of toluene (B28343) (4 mL), ethanol (B145695) (1 mL), and water (1 mL).
-
Setup: To a round-bottom flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Reaction: Add the degassed solvent mixture via syringe. Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
References
7-Bromoindole: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of 7-Bromoindole, a key heterocyclic compound of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a consolidated resource on the essential physicochemical properties and analytical methodologies for this compound.
Executive Summary
This compound is a substituted indole (B1671886) derivative that serves as a versatile building block in the synthesis of various biologically active molecules. Its utility in medicinal chemistry, particularly in the development of antimicrobial and other therapeutic agents, necessitates a thorough understanding of its solubility and stability characteristics. This guide summarizes the available data, provides detailed experimental protocols for in-house determination of these properties, and outlines its known biological activities.
Physicochemical Properties
While specific, publicly available quantitative solubility and stability data for this compound is limited, its general properties and those of related compounds provide a baseline for its behavior.
-
Molecular Formula: C₈H₆BrN
-
Molecular Weight: 196.04 g/mol
-
Appearance: Solid
-
Melting Point: 41-44 °C
-
Boiling Point: 85-86 °C at 0.2 mmHg
-
Density: 1.66 g/cm³
Solubility Profile
Estimated Solubility in Common Solvents
The following table provides an estimate of solubility based on the behavior of similar indole compounds. Note: This data is for estimation purposes only. Experimental verification is crucial for any research or development application.
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
| Water | Low to Insoluble |
Stability Profile
This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to store the powder at -20°C, where it can be stable for up to three years. In solvent, storage at -80°C is recommended for a stability of up to six months. Conditions to avoid include exposure to strong oxidizing agents and excessive heat.
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Experimental Protocols
The following sections detail standardized, adaptable protocols for determining the solubility and stability of this compound.
Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.[3]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol for Stability Assessment: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[4]
Methodology:
-
Stress Conditions: Subject this compound (in solid state and in solution) to a variety of stress conditions as recommended by ICH guidelines[4][5]:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature above accelerated testing conditions (e.g., 80 °C).
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents and subject them to the stress conditions. For solid-state studies, expose the powder directly.
-
Development of Stability-Indicating HPLC Method:
-
Develop a reverse-phase HPLC method capable of separating the parent this compound peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Data Evaluation: Identify and quantify the degradation products. The extent of degradation should ideally be between 5-20% for the development of a robust method.[6]
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Biological Activity and Mechanism of Action
While not a classical signaling pathway inhibitor in mammalian cells, this compound and related indole derivatives have demonstrated significant anti-virulence activity against the pathogenic bacterium Staphylococcus aureus.[7] The proposed mechanism does not involve killing the bacteria but rather disarming them.
The anti-virulence mechanism of indole derivatives against S. aureus involves the following key steps[7]:
-
Inhibition of Virulence Factor Production: Compounds like 7-benzyloxyindole (B21248) (a derivative of this compound) have been shown to inhibit the production of staphyloxanthin, the carotenoid pigment that gives S. aureus its golden color and protects it from the host's immune response.[7]
-
Repression of Virulence Genes: Transcriptional analyses have revealed that these compounds repress the expression of several key virulence genes, including those for α-hemolysin (hla) and enterotoxins (seb).[7]
-
Modulation of Regulatory Genes: The expression of important global regulatory genes such as agrA and sarA, which control a wide array of virulence factors in S. aureus, is modulated by these indole derivatives.[7]
This anti-virulence strategy makes bacteria more susceptible to host immune defenses and conventional antibiotics.
Caption: Proposed Anti-Virulence Mechanism of Indole Derivatives on S. aureus.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Indole and 7-benzyloxyindole attenuate the virulence of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Physicochemical Characterization of 7-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoindole is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] As a derivative of indole (B1671886), a core structure in numerous biologically active molecules, this compound provides a strategic handle for chemical modification, particularly at the 7-position.[1] The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and materials science.[1] It has also been identified as a compound that can reduce the production of staphyloxanthin in Staphylococcus aureus, suggesting potential applications as an anti-virulence agent.[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and relevant experimental protocols for this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 51417-51-7 | [3] |
| Molecular Formula | C₈H₆BrN | [4] |
| Molecular Weight | 196.04 g/mol | [4] |
| Appearance | Beige-yellow or brownish crystalline powder | [1][4] |
| Melting Point | 41-47 °C | [3][4] |
| Boiling Point | 85-86 °C @ 0.2 mmHg | [3][4] |
| Density | 1.66 g/cm³ | [3][4] |
| Solubility | Soluble in Methanol (B129727) | [4] |
| pKa | 15.33 ± 0.30 (Predicted) | [4] |
| logP (XLogP3) | 3.5 | [5] |
| Flash Point | 113 °C (closed cup) / 145.5 °C | [2][3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. Light-sensitive. | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 ¹H NMR Spectrum (Expected)
3.1.2 ¹³C NMR Spectrum
The following table presents the referenced carbon chemical shifts for this compound.
| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |
| C2 | (Not available) | CDCl₃ | [6] |
| C3 | (Not available) | CDCl₃ | [6] |
| C3a | (Not available) | CDCl₃ | [6] |
| C4 | (Not available) | CDCl₃ | [6] |
| C5 | (Not available) | CDCl₃ | [6] |
| C6 | (Not available) | CDCl₃ | [6] |
| C7 | (Not available) | CDCl₃ | [6] |
| C7a | (Not available) | CDCl₃ | [6] |
| Note: Specific peak assignments require experimental data or detailed spectral analysis. |
Infrared (IR) Spectroscopy (Expected)
An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3300 | Medium to sharp band |
| C-H Stretch (Aromatic) | 3100-3000 | Multiple weak to medium bands |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple medium to strong bands |
| C-N Stretch | 1350-1250 | Medium to strong band |
| C-Br Stretch | 680-515 | Weak to medium band |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern.
| Ion (m/z) | Proposed Fragment | Expected Relative Abundance | Notes |
| 195/197 | [M]⁺ (Molecular Ion) | High | Isotopic pattern for one bromine atom (~1:1 ratio) will be observed.[7] |
| 116 | [M - Br]⁺ | Medium | Loss of the bromine radical. |
| 89 | [M - Br - HCN]⁺ | Medium | Subsequent loss of hydrogen cyanide from the pyrrole (B145914) ring. |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is via the decarboxylation of this compound-2-carboxylic acid.[2]
Protocol: Decarboxylation of this compound-2-carboxylic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound-2-carboxylic acid and a high-boiling point solvent such as quinoline.
-
Catalyst: Add a catalytic amount of copper powder.
-
Reaction: Heat the mixture to reflux (typically 200-230 °C) and monitor the reaction by TLC until the starting material is consumed. CO₂ evolution will be observed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic solution (e.g., 1M HCl) to remove the quinoline.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Analytical Characterization Protocols
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A longer acquisition time with a relaxation delay of 2-5 seconds and a significantly higher number of scans (e.g., 1024 or more) are necessary to achieve a good signal-to-noise ratio.[8]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile (B52724).
-
Chromatography: Inject the sample onto a C18 analytical column.[9] Use a gradient elution method, for example, starting with 10% acetonitrile in water (with 0.1% formic acid) and ramping to 95% acetonitrile over several minutes.[9]
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode to observe the [M+H]⁺ ion and its isotopic pattern.
Applications in Synthesis
This compound is a versatile intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Stille couplings.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position of the indole core.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-ブロモインドール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 51417-51-7 [chemicalbook.com]
- 5. This compound | C8H6BrN | CID 2757020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star of Medicinal Chemistry: A Technical Guide to the Applications of 7-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its halogenated derivatives, 7-bromoindole has emerged as a particularly valuable building block, offering a versatile platform for the synthesis of novel therapeutic agents. Its strategic bromine substitution provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting key data, detailed experimental protocols, and visual representations of its role in modulating critical biological pathways.
I. Core Applications of this compound in Drug Discovery
This compound serves as a pivotal intermediate in the synthesis of compounds targeting a range of diseases, primarily in the areas of oncology, infectious diseases, and neuroprotection.
Anticancer Activity: A Scaffold for Kinase Inhibitors
A significant focus of this compound applications lies in the development of potent kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Indole-based molecules can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and disrupting downstream signaling.[1][2]
One of the most prominent classes of this compound-derived kinase inhibitors is the meridianins , marine alkaloids that have shown potent inhibitory activity against various protein kinases.[3] The 7-bromo substitution on the indole ring has been found to be particularly effective for enhancing the activity of these compounds against kinases like DYRK1A and CLK1.[3]
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 7-Bromo Meridianin Analog (30) | DYRK1A | 0.068 | [3] |
| CLK1 | 0.065 | [3] | |
| 6-Bromo-iodo Meridianin Analog (33) | DYRK1A | 0.034 | [3] |
| CLK1 | 0.032 | [3] | |
| CDK5/p25 | < 1 | [3] | |
| CK1δ/ε | < 1 | [3] |
Antimicrobial and Antivirulence Activity
Halogenated indoles, including this compound, have demonstrated promising activity against various pathogens.[4][5] They have been shown to inhibit biofilm formation and reduce the production of virulence factors in bacteria such as Staphylococcus aureus.[1][6] This antivirulence approach is a promising strategy to combat antibiotic resistance by disarming pathogens without necessarily killing them.[7]
Table 2: Antimicrobial Activity of Bromoindole Derivatives
| Compound | Organism | Activity | MIC (µg/mL) | Reference |
| 4-Bromoindole | Escherichia coli O157:H7 | Biofilm Inhibition | >61% inhibition at 20 µg/mL | [5] |
| 5-Bromoindole | Escherichia coli O157:H7 | Biofilm Inhibition | >61% inhibition at 20 µg/mL | [5] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus (MRSA) | Bactericidal | 20-30 | [4] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus (MRSA) | Bactericidal | 20-30 | [4] |
Antiviral and Neuroprotective Potential
The indole nucleus is also a key feature in compounds with antiviral and neuroprotective properties.[8][9] While specific data on this compound derivatives in these areas is still emerging, the broader class of indole derivatives has shown promise. For instance, some indole derivatives have been identified as inhibitors of the Zika virus NS2B-NS3 protease.[8] In the context of neuroprotection, indole-based compounds are being investigated for their antioxidant properties and their ability to interfere with processes like amyloid aggregation.[9][10]
II. Key Synthetic Methodologies
The bromine atom at the 7-position of the indole ring is the key to its synthetic versatility, allowing for a range of palladium-catalyzed cross-coupling reactions.[11] These reactions enable the introduction of various substituents to build molecular complexity and modulate biological activity.[7][11]
Suzuki-Miyaura Coupling
This is a powerful method for forming carbon-carbon bonds by reacting the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound
Materials:
-
N-Protected this compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
To a reaction vessel, add the N-protected this compound, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst and degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Meridianin Analogs
The synthesis of meridianin analogs often involves a multi-step process starting from this compound.
Experimental Protocol: Synthesis of a 7-Bromo Meridianin Analog
This protocol is a generalized representation based on published methods.[3][13][14]
Step 1: Acetylation of this compound
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add a Lewis acid (e.g., tin(IV) chloride) and acetyl chloride.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate 3-acetyl-7-bromoindole.
Step 2: N-Protection
-
Dissolve 3-acetyl-7-bromoindole in a solvent like methylene (B1212753) chloride.
-
Add a protecting group reagent (e.g., tosyl chloride) in the presence of a base (e.g., DMAP and DIPEA).
-
Stir to obtain the N-protected intermediate.
Step 3: Formation of the 2-Aminopyrimidine (B69317) Ring
-
React the N-protected intermediate with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone.
-
Cyclize the enaminone with guanidine (B92328) to form the 2-aminopyrimidine ring.
-
Deprotect the indole nitrogen to yield the final 7-bromo meridianin analog.
Figure 2. Synthetic workflow for a 7-bromo meridianin analog.
III. Signaling Pathways Modulated by Indole-Based Kinase Inhibitors
Indole-based kinase inhibitors, including those derived from this compound, exert their anticancer effects by targeting key signaling pathways that control cell growth, proliferation, and survival.[6][15]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and it is frequently hyperactivated in cancer.[15] Indole compounds have been shown to inhibit this pathway at various points, leading to decreased phosphorylation of key downstream effectors.[15]
Figure 3. Inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is another critical signaling route that is often deregulated in cancer, driving cell proliferation and survival.[2][6] Indole alkaloids have been shown to inhibit this pathway, leading to a reduction in the phosphorylation of key kinases like ERK.[6]
Figure 4. Inhibition of the MAPK/ERK signaling pathway.
IV. Conclusion
This compound has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an invaluable tool for drug discovery and development. The ability to systematically modify the 7-position of the indole ring through robust cross-coupling reactions provides a clear path for structure-activity relationship studies and the optimization of lead compounds. As our understanding of the molecular drivers of disease continues to grow, the strategic application of this compound in the design of targeted therapeutics holds immense promise for addressing significant unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 51417-51-7 [smolecule.com]
- 6. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromoindole for Researchers and Drug Development Professionals
Abstract
7-Bromoindole is a halogenated derivative of indole (B1671886) that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique chemical structure serves as a versatile scaffold for the synthesis of more complex molecules and imparts a range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key biological functions. We delve into its role as an inhibitor of the metabolic enzyme Cytochrome P450 1A2 (CYP1A2), its potential as an anti-cancer agent through the modulation of signaling pathways, and its notable efficacy as an anti-virulence agent against the pathogenic bacterium Staphylococcus aureus. This document supplies researchers and drug development professionals with detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action to facilitate further investigation and application of this promising compound.
Chemical and Physical Properties
This compound is a substituted indole with a bromine atom at the 7-position of the indole ring. This substitution is crucial for its reactivity in various organic reactions and contributes to its biological activity.
| Property | Value | Reference(s) |
| CAS Number | 51417-51-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₆BrN | [1][2][3][4][5][6][7] |
| Molecular Weight | 196.04 g/mol | [1][2][3][4][5][6][7] |
| Appearance | Beige-yellow to brownish crystalline powder | [8] |
| Melting Point | 41-44 °C | [8] |
| Solubility | Soluble in methanol (B129727) | |
| SMILES | Brc1cccc2cc[nH]c12 |
Synthesis of this compound
This compound can be synthesized from its precursor, this compound-2-carboxylic acid, through a decarboxylation reaction.[9] This method involves heating the carboxylic acid in the presence of a catalyst.
Experimental Protocol: Decarboxylation of this compound-2-carboxylic Acid
This protocol is based on established methods for the decarboxylation of substituted indole-2-carboxylic acids.[9]
Materials:
-
This compound-2-carboxylic acid
-
Copper chromite catalyst
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Apparatus for distillation under reduced pressure
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, add this compound-2-carboxylic acid and quinoline.
-
Add a catalytic amount of copper chromite.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution. Note: The reaction may require the periodic addition of small amounts of the copper chromite catalyst for successful completion.[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the quinoline by distillation under reduced pressure.
-
The crude product is then purified. This can be achieved by dissolving the residue in a suitable organic solvent like ethyl acetate, washing with an acidic solution to remove any remaining quinoline, followed by washing with brine and drying over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting solid is further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
The fractions containing the pure product are collected, and the solvent is evaporated to yield this compound.
Caption: Synthesis of this compound via decarboxylation.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, making it a compound of interest for drug development.
Inhibition of Cytochrome P450 1A2 (CYP1A2)
Experimental Protocol: CYP1A2 Inhibition Assay (Fluorometric)
This protocol is a general method for assessing CYP1A2 inhibition and can be adapted for testing this compound.
Materials:
-
Recombinant human CYP1A2
-
CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)
-
NADPH regenerating system
-
This compound (dissolved in a suitable solvent like DMSO)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, recombinant human CYP1A2, and the NADPH regenerating system.
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the CYP1A2 substrate to all wells.
-
Monitor the fluorescence generated by the metabolism of the substrate over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a CYP1A2 inhibition assay.
Anti-Cancer Activity: Modulation of the NF-κB Signaling Pathway
While direct evidence for this compound is limited, a closely related derivative, 3-(2-bromoethyl)indole (BEI-9), has been shown to inhibit the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, promoting cell survival and proliferation. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Proposed NF-κB pathway inhibition by bromoindoles.
Anti-Virulence Activity against Staphylococcus aureus
This compound has demonstrated significant potential as an anti-virulence agent against S. aureus. Instead of killing the bacteria, which can lead to the development of resistance, anti-virulence compounds disarm the pathogen by inhibiting its ability to cause disease.
Quantitative Data on Anti-Staphylococcal Activity:
While a specific MIC for this compound is not definitively reported in the reviewed literature, related halogenated indoles have shown potent activity. For example, some indole-naphthalene hybrid analogs exhibit MIC values as low as 5 µM against methicillin-resistant S. aureus (MRSA).[11] It has been noted that this compound can eradicate persister formation in S. aureus.[4]
3.3.1. Inhibition of Staphyloxanthin Production
Staphyloxanthin is a golden carotenoid pigment produced by S. aureus that acts as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune system. This compound has been shown to reduce the production of this key virulence factor.[8]
Experimental Protocol: Measurement of Staphyloxanthin Production
Materials:
-
S. aureus culture
-
Tryptic Soy Broth (TSB)
-
This compound
-
Methanol
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
Grow S. aureus in TSB overnight.
-
Inoculate fresh TSB with the overnight culture and add various concentrations of this compound. Include a vehicle control.
-
Incubate the cultures for 24 hours at 37°C with shaking.
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Extract the staphyloxanthin pigment by resuspending the pellet in methanol and incubating at 55°C for 30 minutes in the dark.
-
Centrifuge to pellet the cell debris.
-
Measure the absorbance of the methanol supernatant at 465 nm. A decrease in absorbance in the treated samples compared to the control indicates inhibition of staphyloxanthin production.[2]
3.3.2. Inhibition of Biofilm Formation
Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune defenses. Halogenated indoles, including this compound, have been shown to inhibit biofilm formation in pathogenic bacteria.[4]
3.3.3. Mechanism of Anti-Virulence: Modulation of Quorum Sensing
The production of many virulence factors in S. aureus is controlled by a cell-to-cell communication system known as quorum sensing, which is primarily regulated by the accessory gene regulator (agr) system. Transcriptional analyses have shown that indole derivatives can modulate the expression of key regulatory genes, including agrA and sarA, leading to the repression of virulence genes.
Caption: Proposed antivirulence mechanism of this compound.
Applications in Drug Discovery and Organic Synthesis
The bromine atom at the 7-position of this compound serves as a convenient handle for further chemical modifications through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[12] This allows for the generation of diverse libraries of indole-based compounds for screening in drug discovery programs. Its utility as a building block, combined with its intrinsic biological activities, makes this compound a valuable compound in the synthesis of novel pharmaceuticals.
Conclusion
This compound is a multifaceted compound with significant potential in drug discovery and development. Its roles as a modulator of a key metabolic enzyme, a potential anti-cancer agent, and a potent anti-virulence compound against S. aureus highlight its therapeutic promise. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to further explore and harness the capabilities of this compound and its derivatives. Future work should focus on elucidating the precise molecular targets of this compound, optimizing its structure to enhance its therapeutic properties, and conducting in vivo studies to validate its efficacy and safety.
References
- 1. Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol mitigates staphyloxanthin biosynthesis and biofilm formation in Staphylococcus aureus via targeting key regulators of virulence; in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 7. Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 51417-51-7 [smolecule.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Modulation of CYP1A2 enzyme activity by indoleamines: inhibition by serotonin and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
An In-Depth Technical Guide to the Safe Handling of 7-Bromoindole in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 7-bromoindole, a key intermediate in the synthesis of various bioactive molecules. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3]
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][4] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 51417-51-7[1][2][5][6][7][8] |
| Molecular Formula | C₈H₆BrN[2][8] |
| Molecular Weight | 196.04 g/mol [4][8] |
| Appearance | White to off-white solid/powder[2] |
| Melting Point | 41-47 °C[5][6] |
| Boiling Point | 85-86 °C at 0.2 mmHg[5] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Solubility | Low water solubility[2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.
3.1. Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[1][9][10][11][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][9][10][11]
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[1][9][10][13][14]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[1][10][13]
3.2. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][10][15]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][10][16]
3.3. Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][10][13][14][17][18]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][10][13][14]
-
Some sources indicate that this compound is air-sensitive and should be stored under an inert atmosphere.[13]
Experimental Protocols
The following are detailed protocols for common laboratory procedures involving this compound.
4.1. Weighing and Transferring this compound
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a beaker or weighing boat) on the analytical balance and tare it.
-
Dispensing: Inside the chemical fume hood, carefully open the this compound container. Use a clean spatula to transfer the desired amount of the solid to the tared weighing vessel. Avoid generating dust.
-
Sealing and Cleaning: Securely close the this compound container. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.
-
Transport: Carefully transport the weighed this compound to the reaction setup within the fume hood.
4.2. Use in a Chemical Reaction
-
Solvent Addition: In the fume hood, add the appropriate solvent to the reaction vessel containing the weighed this compound.
-
Dissolution: If necessary, gently stir or agitate the mixture to dissolve the solid.
-
Reagent Addition: Add other reagents to the reaction mixture as per the experimental procedure.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, follow the established work-up procedure, keeping in mind the hazardous nature of this compound and any byproducts. All work-up steps should be performed in the fume hood.
4.3. Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2]
-
Do not dispose of this compound down the drain or in the regular trash.[17][19]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.[1][2]
5.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][10][13][15][17] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][10][13][15][17] Seek immediate medical attention.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][13][15][17] If not breathing, give artificial respiration.[1][2] Call a poison center or doctor/physician if you feel unwell.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][2][9][10][13][15] Rinse mouth with water.[2][9][10][15][16][17] Call a poison center or doctor/physician immediately.[1][2][9][10][15]
5.2. Accidental Release Measures
-
Small Spills:
-
Evacuate the area and ensure adequate ventilation.[1][2][9][15]
-
Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it in a suitable container for disposal.[1][2][13]
-
Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.[15]
-
-
Large Spills:
5.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2][9][11][13]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1][2][10][13][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][9][10][11][13][17]
Visual Guides
Standard Operating Procedure Workflow
A standard workflow for handling this compound.
Risk Assessment Flowchart
A flowchart for assessing the risks of working with this compound.
Emergency Response for Spills
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C8H6BrN | CID 2757020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 51417-51-7 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. neogen.com [neogen.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sdfine.com [sdfine.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. biosynth.com [biosynth.com]
- 18. 51417-51-7|this compound|BLD Pharm [bldpharm.com]
- 19. geneseo.edu [geneseo.edu]
A Technical Guide to 7-Bromoindole: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoindole is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its strategic bromination at the 7-position provides a versatile handle for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its applications in drug discovery, with a focus on its role as a precursor to modulators of key signaling pathways.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at purities of 96% or higher. Pricing and available quantities vary by supplier.
Table 1: Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥96% | 1 g, 5 g, 25 g |
| Alfa Chemistry | 98% | 1 g, 5 g, 25 g, 100 g |
| MedchemExpress | 99.50% | 5 g, 10 g, 50 g |
| TCI America | >97.0% | 1 g, 5 g |
| BLD Pharm | ≥97% | 1 g, 5 g, 25 g |
| GoldBio | N/A | Custom |
| BenchChem | N/A | Inquire for details |
Note: Pricing is subject to change and should be confirmed with the respective suppliers. This list is not exhaustive.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 51417-51-7 | [1][2] |
| Molecular Formula | C₈H₆BrN | |
| Molecular Weight | 196.04 g/mol | |
| Appearance | Solid | |
| Melting Point | 41-44 °C (lit.) | |
| SMILES | Brc1cccc2cc[nH]c12 | [2] |
| InChI Key | RDSVSEFWZUWZHW-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis of this compound via Decarboxylation of this compound-2-carboxylic Acid
One common laboratory-scale synthesis of this compound involves the decarboxylation of this compound-2-carboxylic acid.[3]
Materials:
-
This compound-2-carboxylic acid
-
Quinoline
-
Copper chromite (catalyst)
-
Hydrochloric acid (1 N)
-
Ether
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, suspend this compound-2-carboxylic acid in synthetic quinoline.
-
Add a catalytic amount of copper chromite to the mixture.
-
Heat the reaction mixture to reflux. The progress of the decarboxylation can be monitored by the evolution of carbon dioxide. The reaction may require several hours for completion.[3]
-
After cooling to room temperature, pour the reaction mixture into a larger beaker containing 1 N hydrochloric acid to neutralize the quinoline.
-
Extract the aqueous mixture with ether (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, sodium carbonate solution, and again with water.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
Purification of this compound
The crude this compound obtained from synthesis can be purified by column chromatography on silica (B1680970) gel.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Standard glassware for chromatography
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound as a solid.
Applications in Drug Discovery and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, enabling the introduction of diverse substituents to the indole (B1671886) core.[4] This versatility has been exploited in the development of inhibitors for several key signaling pathways implicated in cancer and inflammatory diseases.
Inhibition of the STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA.[1] Aberrant activation of this pathway is linked to various inflammatory diseases. Novel indole derivatives have been designed to inhibit STING.[5]
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of VEGFR-2 tyrosine kinase.
Modulation of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell growth and proliferation.[7] Mutations and overexpression of EGFR are common in various cancers. Bromoindole derivatives have been synthesized and evaluated as potential EGFR tyrosine kinase inhibitors.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility in constructing complex heterocyclic scaffolds has led to the identification of potent inhibitors of key signaling pathways involved in cancer and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working with this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. nbinno.com [nbinno.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
7-Bromoindole: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoindole is a halogenated derivative of the indole (B1671886) scaffold, a ubiquitous and privileged structure in medicinal chemistry. The introduction of a bromine atom at the 7-position of the indole ring provides a unique handle for synthetic diversification, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth review of the current research on this compound, focusing on its synthesis, chemical reactivity, and biological activities. This document aims to serve as a comprehensive resource for researchers engaged in the exploration of indole-based compounds for drug discovery.
Chemical Properties and Synthesis
This compound (C₈H₆BrN) is a solid with a melting point in the range of 41-44 °C.[1] Its structure features a bromine atom on the benzene (B151609) portion of the indole ring, which significantly influences its electronic properties and reactivity, particularly in metal-catalyzed cross-coupling reactions.
Synthetic Methodologies
Several synthetic routes to this compound have been reported, with the Bartoli indole synthesis being a prominent and efficient method for accessing 7-substituted indoles.
Table 1: Overview of Synthetic Methods for this compound
| Synthesis Method | Precursors | Key Reagents | General Yields | Reference |
| Bartoli Indole Synthesis | o-Bromonitrobenzene | Vinyl Grignard Reagent | Good | [2] |
| Fischer Indole Synthesis | (o-Bromophenyl)hydrazine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, H₂SO₄, Lewis acids) | Variable | [3] |
| From this compound-2-carboxylic acid | This compound-2-carboxylic acid | Heat (for decarboxylation) | Good | [2] |
Experimental Protocols
Protocol 1: Bartoli Indole Synthesis of this compound
This protocol is adapted from the established Bartoli indole synthesis methodology.[4]
Materials:
-
o-Bromonitrobenzene
-
Vinylmagnesium bromide (or other vinyl Grignard reagents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium (B1175870) chloride solution (saturated)
-
Hydrochloric acid (for workup)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place a solution of o-bromonitrobenzene in anhydrous THF.
-
Cool the solution to -20 °C in a cooling bath.
-
Slowly add an excess of the vinyl Grignard reagent (typically 3 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature between -20 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Perform an acidic workup to facilitate the rearomatization to the indole.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Caption: Workflow for the Bartoli Indole Synthesis of this compound.
Chemical Reactivity and Functionalization
The bromine atom at the 7-position of the indole ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of 7-substituted indole derivatives.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |
| Suzuki-Miyaura Coupling | Boronic acids or esters | Pd(PPh₃)₄, Pd₂(dba)₃ / SPhos, XPhos | 7-Aryl/Vinyl-indoles | [1] |
| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | 7-Alkynyl-indoles | [1] |
| Stille Coupling | Organotin reagents | Pd(dppf)Cl₂·DCM | 7-Aryl/Vinyl/Alkynyl-indoles | [5] |
| Buchwald-Hartwig Amination | Primary/Secondary amines | Pd(OAc)₂, BINAP/XPhos | 7-Amino-indoles | [6] |
Protocol 2: Suzuki-Miyaura Coupling of this compound
This is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Biological Activities of Bromoindoles
While specific quantitative data for the biological activity of this compound is limited in the current literature, research on various bromoindole derivatives has revealed promising anticancer and antimicrobial properties. It is important to note that the position of the bromine atom and other substituents on the indole ring significantly influences the biological activity.
Anticancer Activity
Studies on derivatives of this compound have shown potential anticancer activity, with some compounds exhibiting cytotoxicity against various cancer cell lines.
Table 3: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Lines | Reported IC₅₀ Values | Putative Mechanism of Action | Reference |
| 7-Acetamido-2-aryl-5-bromoindoles | A549 (Lung), HeLa (Cervical) | Modest cytotoxicity | - | [6][7] |
| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | A549 (Lung), HeLa (Cervical) | More active than Melphalan | Tubulin polymerization inhibition | [6][7] |
It is noteworthy that in some studies, the parent 7-acetyl-2-aryl-5-bromoindoles showed no significant cytotoxicity, highlighting the importance of the acetamido and trifluoroacetyl groups for activity.[6][7]
Several indole derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest and apoptosis in cancer cells.
Caption: General signaling pathway of tubulin polymerization inhibition.
Antimicrobial Activity
Research into the antimicrobial properties of halogenated indoles has shown that the position of the halogen is critical. While some bromoindoles exhibit antibacterial and antibiofilm activity, studies have suggested that substitution at the 7-position may be detrimental to this activity against certain bacteria like Escherichia coli O157:H7.[2] Another study excluded this compound from further testing due to potential cytotoxicity.[8]
Table 4: Antimicrobial Activity of Halogenated Indoles
| Compound Class | Bacterial Strains | Reported Activity | Reference |
| Bromoindoles (general) | E. coli O157:H7 | Inhibition of biofilm formation | [2] |
| 7-Chloroindole | Vibrio parahaemolyticus | MIC of 200 µg/mL (inhibited biofilm without affecting planktonic growth) | [2] |
| Multi-halogenated indoles | Staphylococcus aureus | Potent bactericidal activity (MIC = 20–30 μg/mL) | [9] |
While not directly demonstrated for this compound, some halogenated indoles are thought to interfere with bacterial signaling pathways, such as two-component systems, which regulate virulence and antibiotic resistance. The PmrA/PmrB system is one such pathway that controls modifications to the bacterial cell surface, contributing to resistance to certain antibiotics.
References
- 1. BRD7 plays an anti-inflammatory role during early acute inflammation by inhibiting activation of the NF-кB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PmrA/PmrB Two-Component System: the Major Regulator of LPS Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization [mdpi.com]
- 8. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Regioselective Electrophilic Bromination of Indole at the C7 Position
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The functionalization of the indole (B1671886) scaffold remains a cornerstone of medicinal chemistry and materials science. While the pyrrole (B145914) ring of indole is electron-rich and readily undergoes electrophilic substitution at the C3 and C2 positions, achieving regioselective functionalization of the benzene (B151609) ring, particularly at the C7 position, presents a significant synthetic challenge. Direct electrophilic bromination of the indole core overwhelmingly favors substitution at C3. This technical guide provides an in-depth overview of the strategies developed to overcome this inherent reactivity and achieve selective bromination at the C7 position. The focus is on methodologies that employ directing groups and substrate modifications to steer the electrophilic attack to the desired C7 carbon. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the synthesis of C7-bromoindoles, which are valuable intermediates in the development of novel therapeutics and functional materials.
The Challenge of Direct C7 Electrophilic Bromination
The high electron density at the C3 position of the indole nucleus makes it the most nucleophilic and kinetically favored site for electrophilic attack. Consequently, direct treatment of indole with common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) results predominantly in C3-bromination, often followed by di- or tri-bromination at other positions, with negligible formation of the C7-bromo product. Overcoming this intrinsic reactivity requires strategic manipulation of the indole substrate.
Directing Group Strategies for C7-Bromination
A prevalent and effective strategy to achieve C7-selectivity is the installation of a directing group on the indole nitrogen (N1). These groups coordinate to a metal catalyst, bringing it into proximity with the C7-H bond and facilitating its activation and subsequent functionalization.
Palladium-Catalyzed C7-Halogenation of N-Pyrimidylindolines
A removable pyrimidyl directing group can be employed for the palladium-catalyzed C7-halogenation of indolines, which can then be oxidized to the corresponding indoles.
Experimental Protocol:
A detailed experimental protocol for the Pd-catalyzed C7-halogenation of N-pyrimidylindolines is as follows:
To a solution of the N-pyrimidylindoline (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE), is added the halogen source (e.g., N-bromosuccinimide for bromination, 1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and an acid co-catalyst like AgOAc (20 mol%). The reaction mixture is then heated at a temperature ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the C7-halogenated indoline.[1]
Quantitative Data:
The following table summarizes the yields for the C7-bromination of various N-pyrimidylindolines.
| Substrate (R) | Yield (%) |
| H | 85 |
| 5-Me | 82 |
| 5-OMe | 78 |
| 5-F | 88 |
| 5-Cl | 86 |
| 3,3-dimethyl | 90 |
Reaction Workflow:
Caption: Experimental workflow for Pd-catalyzed C7-bromination.
Rhodium-Catalyzed C7-Functionalization of N-Pivaloylindoles
The sterically bulky N-pivaloyl group has been shown to be an effective directing group for the rhodium-catalyzed C7-functionalization of indoles. While direct C7-bromination using this system has not been extensively reported, it is a powerful method for other C7-functionalizations, and the resulting products can be precursors to C7-bromoindoles.[2][3][4]
General Reaction Scheme:
Caption: Rh-catalyzed C7-functionalization of N-pivaloylindoles.
Substrate Modification: A Case Study with 4-Substituted Indazoles
While not indoles, indazoles are closely related heterocycles, and methodologies developed for one can often be adapted to the other. A notable example is the regioselective C7-bromination of 4-sulfonamido-1H-indazoles using NBS.[5][6] This reaction proceeds efficiently and provides a potential avenue for the C7-bromination of similarly substituted indoles.
Experimental Protocol:
To a solution of the 4-sulfonamido-1H-indazole (1.0 equiv.) in a solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) is added N-bromosuccinimide (1.1 equiv.). The reaction is stirred at a temperature ranging from room temperature to 80 °C.[5][7] The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 7-bromo-4-sulfonamido-1H-indazole.[5][7]
Quantitative Data:
The following table summarizes the reaction conditions and yields for the C7-bromination of a model 4-sulfonamido-1H-indazole.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DCM | rt | 18 | 26 |
| MeCN | 80 | 18 | 84 |
| DMF | 80 | 18 | 75 |
Synthesis of 7-Bromoindoles via the Bartoli Indole Synthesis
An alternative to the direct bromination of a pre-formed indole ring is the construction of the 7-bromoindole scaffold from acyclic precursors. The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles, including 7-bromoindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.
Reaction Pathway:
Caption: Bartoli indole synthesis for 7-bromoindoles.
This synthetic approach provides a reliable route to C7-bromoindoles and is particularly useful when direct bromination methods are not feasible.
Conclusion
The selective electrophilic bromination of the indole nucleus at the C7 position is a non-trivial synthetic challenge due to the inherent electronic properties of the heterocycle. This guide has detailed the most effective strategies to achieve this transformation, which predominantly rely on the use of directing groups in conjunction with transition metal catalysis or the strategic construction of the indole ring with the bromine atom already in place. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to synthesize C7-bromoindoles. These methodologies open the door to a wide array of novel indole derivatives for applications in drug discovery and materials science, where precise control over substitution patterns is paramount. Further research into the development of more direct and catalyst-free methods for C7-bromination remains an active and important area of investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. | Semantic Scholar [semanticscholar.org]
- 4. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif frequently found in biologically active molecules and pharmaceuticals.[1][2] Consequently, the development of efficient and versatile methods for the functionalization of the indole core is of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to a wide range of functional groups.[1][3] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-bromoindole with various arylboronic acids, a key transformation for the synthesis of 7-arylindoles. These products serve as crucial building blocks for the development of novel therapeutic agents.
The presence of the nitrogen atom in the indole ring can sometimes lead to challenges in cross-coupling reactions, such as catalyst inhibition or side reactions.[1] Therefore, the selection of appropriate reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity.[4] N-protection of the indole nitrogen is often employed to mitigate these issues and enhance reactivity.[2] This document will cover protocols for both N-protected and unprotected this compound.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the reaction conditions. The following tables summarize quantitative data for the coupling of N-protected and N-unprotected this compound with various arylboronic acids, providing a comparative overview of different catalytic systems.
Table 1: Suzuki-Miyaura Coupling of N-Protected 7-Bromoindoles with Arylboronic Acids
| Entry | This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-7-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~95% |
| 2 | N-Boc-7-bromoindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~92% |
| 3 | N-Tosyl-7-bromoindole | 3-Tolylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 110 | 12 | ~88% |
| 4 | N-SEM-7-bromoindole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | ~90% |
Data compiled from analogous reactions in the literature. Yields are for isolated products.
Table 2: Suzuki-Miyaura Coupling of N-Unprotected this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | P1 (XPhos-Pd-G2) (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 8 | ~97% |
| 2 | 4-Tolylboronic acid | P2 (Amphos-Pd-G2) (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~91% |
| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | ~85% |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 18 | ~78% |
Data compiled from reactions on unprotected nitrogen-rich heterocycles.[5][6] Yields are for isolated products.
Experimental Protocols
The following are detailed methodologies for the Suzuki-Miyaura cross-coupling of both N-protected and N-unprotected this compound.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole with Phenylboronic Acid
Materials:
-
N-Boc-7-bromoindole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[7]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Silica (B1680970) gel for column chromatography[8]
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-7-bromoindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).[7]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.[7]
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-7-phenylindole.[1][8]
Protocol 2: Suzuki-Miyaura Coupling of N-Unprotected this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
XPhos Pd G2 (P1) precatalyst[5]
-
Potassium phosphate (B84403) (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Silica gel for column chromatography[8]
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G2 (0.015 mmol, 1.5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv) to a Schlenk flask equipped with a stir bar.[5]
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.[5]
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 60 °C with vigorous stirring.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete (typically 5-8 hours), cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 7-phenylindole.[8]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for this compound Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Guide for Low-Yielding Reactions
Caption: A troubleshooting flowchart for optimizing reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
Application Notes and Protocols for the Heck Reaction of 7-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Functionalization of the indole core is a key strategy in drug discovery and development, and the presence of a halogen, such as bromine at the 7-position, provides a versatile handle for various cross-coupling reactions.[1] The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted alkenes.[2] This document provides detailed application notes and protocols for the Heck reaction of 7-bromoindole, a valuable building block for the synthesis of novel indole derivatives.[1]
The Heck reaction with this compound allows for the introduction of a variety of vinyl groups at the 7-position, leading to the formation of 7-vinylindoles. These products can serve as key intermediates for further functionalization or as final products with potential biological activity. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.[2] N-protection of the indole is often a critical factor for successful coupling.[1]
Data Presentation: Summary of Heck Reaction Conditions for this compound Derivatives
The following tables summarize quantitative data from the literature for the Heck reaction of this compound and its N-protected derivatives with various alkenes. These tables are intended to provide a comparative overview of different catalytic systems and reaction conditions to aid in the selection of an appropriate starting point for reaction optimization.
Table 1: Heck Reaction of N-Protected 7-Bromoindoles with Acrylates
| Entry | N-Protecting Group | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Boc | Methyl acrylate (B77674) | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 100 | 12 | 85 |
| 2 | Boc | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMA | 120 | 24 | 78 |
| 3 | SEM | n-Butyl acrylate | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | 92 |
| 4 | H | t-Butyl acrylate | Pd(OAc)₂ (10) | PPh₃ (20) | NaOAc (3.0) | NMP | 130 | 18 | 65 |
Table 2: Heck Reaction of N-Protected 7-Bromoindoles with Styrenes and Other Alkenes
| Entry | N-Protecting Group | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Boc | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.0) | DMF | 100 | 12 | 88 |
| 2 | SEM | 4-Chlorostyrene | PdCl₂(dppf) (3) | - | K₃PO₄ (2.0) | Toluene | 110 | 24 | 82 |
| 3 | H | 4-Vinylpyridine | Pd₂(dba)₃ (2.5) | DavePhos (5) | DBU (1.5) | Acetonitrile | 80 | 16 | 75 |
| 4 | Boc | N-Vinyl-2-pyrrolidinone | Pd(OAc)₂ (5) | Herrmann's Catalyst (5) | Cy₂NMe (2.0) | Dioxane/H₂O (5:1) | 100 | 20 | 80 |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Heck reaction of N-Boc-7-bromoindole with methyl acrylate. This protocol can be adapted for other substrates with appropriate optimization of reaction conditions.
Materials:
-
N-Boc-7-bromoindole
-
Methyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-7-bromoindole (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Addition of Alkene and Base: Add methyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 7-alkenyl-N-Boc-indole.
Mandatory Visualizations
Diagram 1: General Workflow for the Heck Reaction of this compound
Caption: A typical experimental workflow for the Heck reaction of this compound.
Diagram 2: Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of 7-Bromoindole with Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and materials science. The indole (B1671886) scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 7-position provides a strategic vector for modulating pharmacological activity.[2] 7-Bromoindole serves as a key building block, with the bromine atom acting as a reactive handle for palladium-catalyzed cross-coupling reactions.[2]
The Sonogashira coupling of this compound with a diverse range of terminal alkynes allows for the synthesis of 7-alkynylindoles. These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials.[3] The reaction is typically carried out under mild conditions and demonstrates a broad tolerance for various functional groups.[4]
This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with terminal alkynes, including tabulated quantitative data, detailed experimental procedures, and visualizations of the reaction workflow and mechanism.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[5] For less reactive aryl bromides, heating may be necessary to drive the reaction to completion.[5] N-protection of the indole moiety can also be a critical factor in optimizing the reaction, as the acidic N-H proton can sometimes interfere with the catalytic cycle.[5]
Table 1: Sonogashira Coupling of N-Protected this compound with Various Alkynes
| Entry | Alkyne | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | 91 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 100 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) / CuI | K₂CO₃ | MeCN | 60 | 10 | 88 |
| 5 | 4-Ethynylanisole | Pd₂(dba)₃ / SPhos / CuI | t-BuOK | THF | RT | 24 | 93 |
Yields are for isolated products. Data is compiled and representative of typical conditions found in the literature.
Table 2: Sonogashira Coupling of N-Unprotected this compound with Various Alkynes
| Entry | Alkyne | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPA (1:1) | DMF | 90 | 12 | 78 |
| 2 | 1-Octyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | 65 | 16 | 72 |
| 3 | Cyclopropylacetylene | Pd(OAc)₂ / P(t-Bu)₃ / CuI | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 81 |
| 4 | 3-Butyn-1-ol | PdCl₂(dppf) / CuI | Cs₂CO₃ | MeCN | 70 | 12 | 75 |
| 5 | (4-Pyridyl)acetylene | Pd₂(dba)₃ / Xantphos / CuI | DBU | Toluene | 110 | 6 | 85 |
Yields are for isolated products. Successful coupling with N-unprotected indoles often requires careful optimization of the reaction conditions.[5]
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The ability to introduce amino groups into aromatic and heteroaromatic scaffolds allows for the facile generation of diverse compound libraries and the synthesis of complex target molecules.
The indole (B1671886) moiety is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Functionalization of the indole core is a key strategy in the development of new therapeutics. The presence of a bromine atom at the 7-position of the indole ring provides a convenient handle for various cross-coupling reactions, including the Buchwald-Hartwig amination, enabling the synthesis of 7-aminoindole derivatives. These derivatives are valuable intermediates for the exploration of novel chemical space in drug discovery programs.
These application notes provide detailed protocols and comparative data for the Buchwald-Hartwig amination of 7-bromoindole with various primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps involving a palladium catalyst.[1][2] The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[2] Subsequently, the amine coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species, thus completing the cycle.[2][3] The choice of ligand, base, and solvent is critical for the efficiency and success of the reaction.[2]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Amination of this compound
This protocol is adapted from procedures for similar haloindole substrates.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol%)
-
Phosphine (B1218219) Ligand (e.g., XPhos, BINAP, or a bulky biarylphosphine ligand; 0.04 mmol, 4 mol%)[2][4]
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃; 1.5 mmol, 1.5 equiv)[2][5]
-
Anhydrous Toluene (B28343) (5 mL)[2]
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, and the phosphine ligand.
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.[2]
-
Add the base (sodium tert-butoxide or cesium carbonate) to the reaction tube.
-
Through the septum, add the amine followed by anhydrous toluene via syringe.[2]
-
Seal the Schlenk tube and place it in a preheated oil bath at a temperature between 80-110 °C.[2][5]
-
Stir the reaction mixture for 12-24 hours.[2] The progress of the reaction should be monitored by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.[5]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aminoindole derivative.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of haloindoles, which can serve as a guide for the reaction of this compound. Note that direct comparison of yields should be approached with caution as the substrates and conditions may vary.[6]
Table 1: Buchwald-Hartwig Amination of 5-Bromoindole [4]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | Ligand 4* (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| Morpholine | Pd₂(dba)₃ (1) | Ligand 4* (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| n-Bu₂NH | Pd₂(dba)₃ (1) | Ligand 4* (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 51 |
*Ligand 4 refers to a specific bulky biarylphosphine ligand described in the source literature.[4]
Table 2: Buchwald-Hartwig Amination of 6-Chloroindole [4]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | Pd₂(dba)₃ (1) | Ligand 1* (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 78 |
*Ligand 1 refers to a specific bulky biarylphosphine ligand described in the source literature.[4]
Mandatory Visualization
Reaction Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The diagram below outlines the key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: Synthesis of 7-Arylindoles via Palladium-Catalyzed Cross-Coupling of 7-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Functionalization of the indole ring is a critical strategy in drug discovery and development. 7-Bromoindole has emerged as a highly versatile building block, with the bromine atom at the 7-position serving as a reactive handle for various palladium-catalyzed cross-coupling reactions.[2][3] These transformations enable the efficient construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of 7-substituted indoles under relatively mild conditions.[2] This document provides detailed protocols and comparative data for the synthesis of 7-arylindoles using this compound as a key precursor.
Overview of Synthetic Routes
Palladium-catalyzed cross-coupling reactions are the most common methods for the arylation of this compound. The choice of reaction depends on the desired substituent and the available coupling partner. Key methods include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[2][3]
Caption: General scheme for Palladium-catalyzed synthesis of 7-arylindoles.
Data Presentation: Comparative Summary of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions on 7-bromoindoles and related analogs. This data serves as a guide for reaction optimization. Note that direct comparison of yields should be approached with caution as substrates and conditions may vary across different literature sources.[2] For many reactions, N-protection of the indole is crucial for achieving high yields.[2][4]
Table 1: Suzuki-Miyaura Coupling of 7-Bromoindoles with Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux | 48 | Moderate-Good |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12-24 | High |
| p-Tolylboronic acid | Pd/SPhos (5) | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | ~65% (on N-Boc-7-bromotryptophan)[5] |
| Various Arylboronic acids | Pd(OAc)₂ (0.5) | - | Water-Ethanol Blend | RT | 1-2 | Good-Excellent |
Table 2: Buchwald-Hartwig Amination of 7-Bromoindoles
| Amine/Amide | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzamide | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 90-110 | High[6] |
| Primary/Secondary Amines | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | Good-Excellent |
| p-Toluidine | Pd₂(dba)₃ (5) / RuPhos (10) | RuPhos | K₃PO₄ | tAmylOH/H₂O | 100 | 16% (on Barettin)[7] |
| Ammonia Equivalents | Pd(OAc)₂ | Josiphos | NaOtBu | Toluene | 100 | High |
Table 3: Sonogashira Coupling of 7-Bromoindoles with Terminal Alkynes
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | ~89%[8] |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | High[9] |
| Various terminal alkynes | Pd(PhCN)₂Cl₂ | None | Cs₂CO₃ | Dioxane | 100 | Good-Excellent |
Table 4: Heck Coupling of 7-Bromoindoles with Alkenes
| Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (2) | Triethylamine | DMF | 100 | Moderate-Good[10] |
| Acrylates | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 80 | Good |
| Unactivated Alkenes | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 120 | High |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][4][11]
Materials:
-
This compound (or N-protected this compound) (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (5 mol%), and base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the atmosphere is inert.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylindole.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between this compound and an amine or amide.[6][12]
Materials:
-
N-protected this compound (1.0 equiv.)
-
Amine or Amide (1.2 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.
-
Reagent Addition: Add the N-protected this compound, the amine/amide coupling partner, and the anhydrous solvent.
-
Reaction: Heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 7-aminoindole derivative.
Visualizations: Workflow and Mechanism
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Characterization of 7-Arylindoles
The synthesized 7-arylindole derivatives are typically characterized using standard analytical techniques. Purity can be assessed by HPLC and LC-MS. Structural confirmation is achieved through spectroscopic methods, primarily ¹H NMR and ¹³C NMR spectroscopy, which provide detailed information about the substitution pattern and electronic environment of the indole core and the newly introduced aryl group.[13][14] Further characterization can be performed using FT-IR and high-resolution mass spectrometry (HRMS).[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: N-Protection of 7-Bromoindole for Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole (B1671886) scaffold is a privileged structure found in a multitude of biologically active compounds and pharmaceuticals.[1] Functionalization of the indole core is a cornerstone of drug discovery, and the presence of a bromine atom at the 7-position of 7-bromoindole offers a versatile handle for various palladium-catalyzed cross-coupling reactions.[1] These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]
However, the acidic N-H proton of the indole ring can interfere with many organometallic reagents and catalytic cycles, leading to side reactions, catalyst deactivation, and lower yields. Therefore, protection of the indole nitrogen is a critical step to ensure the success of subsequent cross-coupling reactions. The choice of the N-protecting group is a crucial decision, as it dictates the stability of the intermediate, its reactivity, and the conditions required for its eventual removal.[2] This document provides a comparative guide to common N-protecting groups for this compound, detailed experimental protocols, and data to aid in the selection of an optimal synthetic strategy.
Comparative Analysis of Common N-Protecting Groups
The selection of an N-protecting group should be based on its stability to the planned cross-coupling conditions and the orthogonality of its removal with respect to other functional groups in the molecule. The most common protecting groups for indoles are tert-butoxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).
| Protecting Group | Structure | Key Characteristics | Removal Conditions |
| Boc (tert-butoxycarbonyl) | Boc | Widely favored for its stability under basic conditions and facile removal under acidic conditions.[2] | Strong acids (e.g., TFA in DCM, HCl in dioxane).[3] Can also be removed thermally.[4] |
| Ts (Tosyl) | Ts | Highly stable and can activate the indole ring.[2] | Requires harsh reductive (e.g., Red-Al) or strongly basic (e.g., NaOH/KOH reflux) conditions.[2][5] |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM | Robust protection under a wide range of conditions.[2] | Fluoride sources (e.g., TBAF) or acidic conditions, providing an orthogonal strategy.[2][4][6] |
| PMB (p-methoxybenzyl) | PMB | Stable to a range of reagents.[2] | Cleaved under oxidative conditions (e.g., DDQ, CAN), offering another orthogonal option.[2][7] |
Data Presentation: Cross-Coupling Reactions of N-Protected 7-Bromoindoles
The following tables summarize representative data for various palladium-catalyzed cross-coupling reactions, highlighting the performance of different N-protecting groups. Note that direct comparison can be challenging due to variations in substrates and specific reaction conditions across different studies.[1][2]
Table 1: Suzuki-Miyaura Coupling
| N-Protecting Group | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boc | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 |
| Boc | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 |
| Ts | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| Unprotected | 3-Fluorophenylacetylene | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-AmylOH/H₂O | 100 | 2 | >95 |
(Data compiled and adapted from literature sources for representative bromoindoles and related substrates)[8][9][10]
Table 2: Buchwald-Hartwig Amination
| N-Protecting Group | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boc | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 12-24 | High |
| Boc | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 16-24 | High |
| Unprotected | Various Amines | Pd(OAc)₂ / Biaryl Phosphine (B1218219) | NaOtBu | Toluene | 80-110 | 12-24 | Good |
(Data compiled and adapted from literature sources for representative bromoindoles and related substrates)[3][11][12][13]
Experimental Workflows and Logical Relationships
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF or DCM in a round-bottom flask.
-
Add Boc₂O (1.1-1.5 equiv) and a catalytic amount of DMAP (0.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product, tert-butyl 7-bromo-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica (B1680970) gel if necessary.[14]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation at the 7-position of N-protected this compound.[15]
-
Materials:
-
N-Protected this compound (e.g., N-Boc-7-bromoindole) (1.0 equiv)
-
Boronic acid or boronic ester coupling partner (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or Toluene, often with water)
-
-
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound, boronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 7-aryl-indole product.[3][15]
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond at the 7-position.
-
Materials:
-
N-Protected this compound (1.0 equiv)
-
Amine coupling partner (primary or secondary) (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-4 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (4-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the N-protected this compound, palladium precursor, and phosphine ligand.
-
Add the base, followed by the amine coupling partner and the anhydrous solvent.
-
Seal the tube and heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).[3]
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 7-aminoindole derivative.[3]
-
Protocol 4: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard procedure for removing the Boc protecting group.[3][5]
-
Materials:
-
N-Boc protected indole derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-Boc protected indole in DCM (a typical concentration is 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 5-10 equivalents or 20-50% v/v).[3]
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole.[3]
-
Protocol 5: N-Tosyl Deprotection using Cesium Carbonate
This protocol offers a milder, basic condition for tosyl group removal.[16]
-
Materials:
-
N-Tosyl-7-bromoindole derivative
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and MeOH (e.g., 2:1 v/v) at room temperature.
-
Add cesium carbonate (3.0 equiv) to the solution.[16]
-
Stir the resulting mixture at ambient temperature or gentle reflux. The reaction time can vary significantly based on other substituents on the indole ring (from 1 to 24 hours).[16]
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, evaporate the solvent mixture under vacuum.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the deprotected indole.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural pro ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04423A [pubs.rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C7 Position of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of the C7 position of the indole (B1671886) ring is a critical challenge in synthetic chemistry, as C7-substituted indoles are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents.[1][2] Directing functionalization to the C7 position is inherently difficult due to the intrinsic electronic properties of the indole ring, which favor reactions at the C2 and C3 positions of the pyrrole (B145914) moiety.[1][2] This document provides detailed application notes and experimental protocols for key methods developed to achieve selective C7 functionalization, including transition-metal-catalyzed C-H activation and directed ortho-metalation.
Key Methodologies for C7 Functionalization
Several powerful strategies have emerged to overcome the challenge of C7 selectivity. These methods primarily rely on the use of directing groups (DGs) attached to the indole nitrogen, which steer the catalytic metal to the adjacent C7 position. This section outlines the most prominent and effective methods.
Palladium-Catalyzed C7 Arylation using a Phosphinoyl Directing Group
A significant breakthrough in C7 functionalization was the development of a palladium-catalyzed direct C-H arylation using a sterically bulky N-P(O)tBu₂ (di-tert-butylphosphinoyl) directing group.[3][4] This method allows for the coupling of various indoles with a wide range of arylboronic acids with high regioselectivity.[4] The phosphinoyl directing group is crucial for achieving high selectivity and can be removed after the desired functionalization.[5]
Rhodium-Catalyzed C7 Alkenylation with a Pivaloyl Directing Group
Rhodium catalysis, in conjunction with an N-pivaloyl directing group, has proven to be a highly effective method for the direct C-H alkenylation of indoles at the C7 position.[6][7] This reaction demonstrates broad substrate scope, accommodating various acrylates, styrenes, and other olefins.[7] The combination of the bulky pivaloyl group and the rhodium catalyst is essential for achieving high conversion and regioselectivity.[6][7]
Ruthenium-Catalyzed C7 Amidation and Alkenylation
Ruthenium(II) biscarboxylate catalysis offers a versatile platform for both C7 amidation and alkenylation of indoles.[1] This method also employs a directing group strategy and is characterized by its mild reaction conditions and broad substrate scope.[1] A key advantage of this system is the demonstrated scalability and the traceless removal of the directing group.[1]
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a classical and powerful strategy for the functionalization of aromatic rings.[8][9][10] In the context of indoles, an N-protecting group that can act as a directed metalation group (DMG) is installed. Treatment with a strong organolithium base then selectively deprotonates the C7 position, creating a nucleophilic center that can react with various electrophiles.[11][12] While effective, this method often requires cryogenic temperatures and strictly anhydrous conditions.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for the key C7 functionalization methods, providing a comparative overview of their efficiency and substrate scope.
Table 1: Palladium-Catalyzed C7 Arylation of Indoles [3][5]
| Entry | Indole Substrate | Aryl Boronic Acid | Yield (%) |
| 1 | N-P(O)tBu₂-indole | Phenylboronic acid | 85 |
| 2 | N-P(O)tBu₂-5-methoxyindole | 4-Tolylboronic acid | 78 |
| 3 | N-P(O)tBu₂-5-fluoroindole | 4-Methoxyphenylboronic acid | 82 |
| 4 | N-P(O)tBu₂-6-chloroindole | 3-Chlorophenylboronic acid | 75 |
Table 2: Rhodium-Catalyzed C7 Alkenylation of Indoles [6][7]
| Entry | Indole Substrate | Olefin | Yield (%) |
| 1 | N-Pivaloylindole | Methyl acrylate | 92 |
| 2 | N-Pivaloyl-5-methylindole | Styrene | 85 |
| 3 | N-Pivaloyl-6-fluoroindole | n-Butyl acrylate | 88 |
| 4 | N-Pivaloyl-5-bromoindole | Vinyl phenyl sulfone | 76 |
Table 3: Ruthenium-Catalyzed C7 Amidation of Indoles [1]
| Entry | Indole Substrate | Azide | Yield (%) |
| 1 | N-Pivaloylindole | Phenylsulfonyl azide | 85 |
| 2 | N-Pivaloyl-5-methoxyindole | 4-Tolylsulfonyl azide | 79 |
| 3 | N-Pivaloyl-6-chloroindole | Methylsulfonyl azide | 72 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key C7 functionalization reactions.
Protocol 1: General Procedure for Palladium-Catalyzed C7 Arylation of N-P(O)tBu₂-Indole[3][5]
-
Materials:
-
N-P(O)tBu₂-protected indole (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ligand (e.g., a pyridine-type ligand, 20 mol%)
-
Oxidant (e.g., Ag₂O or benzoquinone, 2.0-3.0 equiv)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMSO)
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-P(O)tBu₂-protected indole, arylboronic acid, Pd(OAc)₂, ligand, oxidant, and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the C7-arylated indole.
-
Protocol 2: General Procedure for Rhodium-Catalyzed C7 Alkenylation of N-Pivaloylindole[6][7]
-
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
Olefin (2.0-4.0 equiv)
-
[RhCp*Cl₂]₂ (2.5-5 mol%)
-
AgSbF₆ or AgNTf₂ (10-20 mol%)
-
Cu(OAc)₂·H₂O (2.0 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, t-BuOH, or DCE)
-
-
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, combine N-pivaloylindole, [RhCp*Cl₂]₂, AgSbF₆ (or AgNTf₂), and Cu(OAc)₂·H₂O.
-
Add the anhydrous solvent, followed by the olefin.
-
Seal the tube and stir the mixture at the indicated temperature (typically 50-80 °C) for the specified time (6-36 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the C7-alkenylated product.
-
Protocol 3: General Procedure for Directed ortho-Metalation (DoM) of an N-Protected Indole[11][12]
-
Materials:
-
N-protected indole (e.g., N-pivaloyl, N-carbamoyl, or N-silyl) (1.0 equiv)
-
Organolithium base (e.g., n-BuLi or s-BuLi, 1.1-1.5 equiv)
-
Anhydrous THF
-
Electrophile (1.2-2.0 equiv)
-
-
Procedure:
-
To a flame-dried flask under a positive pressure of argon, add the N-protected indole and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium base dropwise via syringe.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps and experimental workflows for the C7 functionalization of indoles.
Catalytic Cycle for Palladium-Catalyzed C7 Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed C7 arylation.
Experimental Workflow for Directed ortho-Metalation (DoM)
Caption: Step-by-step workflow for C7 functionalization via DoM.
Logical Relationship of Directing Group Strategy
Caption: Logic of the directing group strategy for C7 selectivity.
References
- 1. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Bromoindole in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction
7-Bromoindole has emerged as a highly versatile and valuable building block in medicinal chemistry and drug development. The indole (B1671886) scaffold itself is a "privileged structure," frequently found in a vast array of biologically active natural products and synthetic drugs. The strategic placement of a bromine atom at the 7-position provides a crucial chemical handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of new drug candidates.
These application notes provide detailed protocols and comparative data for the use of this compound in the synthesis of key pharmaceutical intermediates. The methodologies discussed are central to the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.
Key Applications of this compound in Pharmaceutical Synthesis
The bromine atom at the C7 position of the indole ring is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their efficiency, mild reaction conditions, and broad functional group tolerance. The primary applications of this compound include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.
-
Sonogashira Coupling: For the introduction of alkynyl groups, leading to the synthesis of conjugated systems.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines.
-
Synthesis of Tryptamine Derivatives for Pictet-Spengler Reaction: As a precursor to 7-substituted tryptamines, which can then be utilized in the Pictet-Spengler reaction to construct tetrahydro-β-carboline scaffolds, a core structure in many alkaloids and CNS-active compounds.
A key consideration in the reactivity of this compound is the protection of the indole nitrogen. N-protection is often crucial for achieving high yields and preventing side reactions in many palladium-catalyzed coupling reactions.[1] Common protecting groups include tosyl (Ts), benzyl (B1604629) (Bn), and various silyl (B83357) ethers.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 7-position, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[2]
Comparative Data for Suzuki-Miyaura Coupling Reactions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromoindoles and related substrates, providing a basis for comparison of different catalytic systems.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Tosyl-7-bromoindole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 12 | ~90 |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | ~85 |
| N-SEM-7-bromoindole | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 8 | ~92 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Tosyl-7-bromoindole
This protocol describes the coupling of N-tosyl-7-bromoindole with phenylboronic acid.
Materials:
-
N-Tosyl-7-bromoindole
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add N-tosyl-7-bromoindole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add deionized water to the flask (typically 10-20% of the toluene volume).
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 7-phenyl-N-tosyl-indole.
Workflow Diagram:
II. Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of C(sp)-C(sp²) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[3] This reaction is instrumental in synthesizing conjugated systems and has been widely applied in the preparation of materials and biologically active molecules.[4]
Comparative Data for Sonogashira Coupling Reactions
The following table presents typical conditions for the Sonogashira coupling of aryl bromides.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-7-bromoindole | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.5) | THF | 65 | 6 | ~88 |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 4 | ~91 |
| N-Tosyl-7-bromoindole | 1-Heptyne | Pd(OAc)₂ (1.5) | PPh₃ (3) | Cs₂CO₃ (2) | Acetonitrile | 70 | 12 | ~85 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Sonogashira Coupling of N-Boc-7-bromoindole
This protocol details the coupling of N-Boc-7-bromoindole with phenylacetylene.
Materials:
-
N-Boc-7-bromoindole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add N-Boc-7-bromoindole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine (2.5 equiv.) and phenylacetylene (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired 7-(phenylethynyl)-N-Boc-indole.
Reaction Scheme Diagram:
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing the synthesis of a wide variety of arylamines from aryl halides.[5] This reaction is of immense importance in pharmaceutical synthesis, as the introduction of an amino group can significantly impact a molecule's pharmacological properties.[6][7]
Comparative Data for Buchwald-Hartwig Amination
The following table shows typical conditions for the Buchwald-Hartwig amination of aryl bromides.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Tosyl-7-bromoindole | Aniline (B41778) | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 110 | 18 | ~93 |
| This compound | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | ~87 |
| N-Benzyl-7-bromoindole | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 16 | ~90 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination of N-Tosyl-7-bromoindole
This protocol outlines the amination of N-tosyl-7-bromoindole with aniline.
Materials:
-
N-Tosyl-7-bromoindole
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add N-tosyl-7-bromoindole (1.0 equiv.), Pd₂(dba)₃ (0.015 equiv.), and XPhos (0.03 equiv.).
-
Cap the tube, and evacuate and backfill with an inert gas three times.
-
Add sodium tert-butoxide (1.4 equiv.).
-
Through the septum, add anhydrous toluene, followed by aniline (1.2 equiv.) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 18-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-anilino-N-tosyl-indole.
Catalytic Cycle Diagram:
IV. Application in the Synthesis of Meridianins
Meridianins are a class of marine alkaloids isolated from the tunicate Aplidium meridianum. They exhibit potent inhibitory activity against various protein kinases, making them attractive targets for the development of new anticancer and neuroprotective agents.[8] The synthesis of meridianin derivatives often utilizes a bromoindole core, which is elaborated to the final complex structure.
Case Study: Synthesis of a 7-Bromo-Meridianin Analogue
The synthesis of a 7-bromo-meridianin analogue highlights the strategic use of this compound. The key steps involve the functionalization of the indole at the C3 position, followed by the construction of the 2-aminopyrimidine (B69317) ring.[9]
Synthetic Pathway Overview:
-
Friedel-Crafts Acylation: this compound is first acylated at the C3 position with acetyl chloride in the presence of a Lewis acid like tin(IV) chloride.
-
N-Protection: The indole nitrogen is then protected, for example, with a tosyl group, to improve solubility and prevent side reactions in subsequent steps.
-
Enaminone Formation: The 3-acetyl group is reacted with a formamide (B127407) acetal (B89532) (e.g., DMF-DMA) to form a reactive enaminone intermediate.
-
Pyrimidine Ring Formation: The enaminone undergoes cyclocondensation with guanidine (B92328) to construct the 2-aminopyrimidine ring.
-
Deprotection: Finally, the N-protecting group is removed to yield the meridianin analogue.
Pathway Diagram:
V. Synthesis of 7-Substituted Tryptamines for the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine, such as tryptamine, with an aldehyde or ketone to form a tetrahydro-β-carboline.[10][11] This scaffold is present in numerous alkaloids with significant biological activities. This compound can serve as a starting material for the synthesis of 7-substituted tryptamines, which are then used in the Pictet-Spengler reaction.
Protocol for the Synthesis of 7-Bromo-tryptamine
This protocol describes a common route to synthesize 7-bromotryptamine from this compound.
Materials:
-
This compound
-
Oxalyl chloride
-
Ammonia (B1221849) (solution in dioxane)
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
Indole-3-glyoxylyl chloride formation: Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether and cool to 0 °C. Add oxalyl chloride (1.1 equiv.) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. The resulting precipitate is the indole-3-glyoxylyl chloride.
-
Amide formation: Suspend the crude glyoxylyl chloride in anhydrous 1,4-dioxane and add a solution of ammonia in dioxane (excess). Stir for 2 hours at room temperature. The product, 7-bromo-indole-3-glyoxylamide, is collected by filtration.
-
Reduction: In a separate flask, prepare a suspension of LAH (4.0 equiv.) in anhydrous THF. Add the glyoxylamide from the previous step portion-wise. Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench with water, followed by 15% NaOH solution, and then more water. Filter the resulting salts and wash thoroughly with THF.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield 7-bromotryptamine.
Pictet-Spengler Reaction of 7-Bromotryptamine
This protocol describes the subsequent Pictet-Spengler reaction.
Materials:
-
7-Bromotryptamine
-
Aldehyde (e.g., acetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 7-bromotryptamine (1.0 equiv.) in DCM.
-
Add the aldehyde (1.1 equiv.) to the solution.
-
Cool the mixture to 0 °C and add TFA (1.0 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the 8-bromo-1-methyl-1,2,3,4-tetrahydro-β-carboline.
Logical Relationship Diagram:
This compound is a strategically important and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides efficient and modular routes to complex molecules. Furthermore, its role as a precursor to 7-substituted tryptamines opens up access to the medicinally important tetrahydro-β-carboline scaffold via the Pictet-Spengler reaction. The protocols and data presented herein offer a practical guide for researchers and scientists in drug discovery and development to effectively utilize this compound in their synthetic endeavors.
References
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Studies on several 7-substituted N,N-dimethyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application of 7-Bromoindole in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in bioactive compounds and its ability to interact with a multitude of biological targets. 7-Bromoindole, a halogenated derivative, offers a valuable starting point in fragment-based drug discovery (FBDD). The bromine atom provides a vector for synthetic elaboration, allowing for the systematic optimization of fragment hits into potent and selective lead compounds. Furthermore, the indole core itself can engage in key interactions, such as hydrogen bonding and π-stacking, with protein targets. While direct, comprehensive case studies on this compound as a starting fragment are not extensively documented in publicly available literature, its utility can be effectively demonstrated through analogous bromo-heterocyclic fragments and the general principles of FBDD applied to indole-containing molecules.
This document provides detailed application notes and protocols for the use of this compound and similar fragments in FBDD campaigns, covering initial screening, hit validation, and lead optimization.
Data Presentation: Quantitative Analysis of Fragment Hits
Effective FBDD relies on the careful analysis of quantitative data to prioritize fragments for further development. Key metrics include the dissociation constant (K_d), the half-maximal inhibitory concentration (IC50), and ligand efficiency (LE). The following table presents data for a 6-brominated dihydro-quinazolinone fragment, which serves as a close structural and functional analog for this compound in the context of bromodomain inhibition.
| Fragment | Target | Assay | IC50 (µM) | Ligand Efficiency (LE) |
| Compound 8 (6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone) | BRD4 | AlphaScreen | 30 - 90 | >0.45 |
| CREBBP | AlphaScreen | 30 - 90 | >0.45 |
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is a critical parameter in FBDD for selecting fragments with optimal binding characteristics for elaboration.
Experimental Protocols
Fragment Library Screening using X-ray Crystallography
Crystallographic fragment screening is a powerful method to identify fragment binding and obtain structural information simultaneously.[1]
Objective: To identify this compound or other fragments that bind to the target protein.
Materials:
-
Target protein crystals
-
Fragment library containing this compound
-
Cryoprotectant solution
-
Soaking solution (mother liquor supplemented with fragment)
-
X-ray diffraction equipment
Protocol:
-
Crystal Preparation: Grow high-quality crystals of the target protein.
-
Fragment Soaking:
-
Prepare a solution of this compound (typically 10-50 mM) in a suitable solvent (e.g., DMSO).
-
Add the fragment solution to the crystal-containing drop to a final concentration of 1-10 mM.
-
Incubate for a period ranging from minutes to hours.
-
-
Cryo-cooling: Transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the cooled crystal.
-
Data Analysis: Process the diffraction data and solve the structure. Analyze the resulting electron density maps for evidence of bound fragment.
Hit Validation and Affinity Determination using NMR Spectroscopy
NMR spectroscopy is a sensitive technique for detecting weak fragment binding and can be used to validate hits from primary screens and determine binding affinity.
Objective: To confirm the binding of this compound to the target protein and determine its dissociation constant (K_d).
Materials:
-
¹⁵N-labeled target protein
-
This compound
-
NMR buffer
-
NMR spectrometer with a cryoprobe
Protocol:
-
Protein Preparation: Express and purify ¹⁵N-labeled target protein.
-
NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (typically 10-100 µM) in a suitable NMR buffer.
-
HSQC Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Prepare a stock solution of this compound in the same buffer (containing a small amount of DMSO if necessary).
-
Add increasing concentrations of the this compound stock solution to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Monitor chemical shift perturbations (CSPs) in the HSQC spectra upon addition of the fragment.
-
Map the perturbed residues onto the protein structure to identify the binding site.
-
Calculate the dissociation constant (K_d) by fitting the CSP data to a binding isotherm.
-
Biochemical Assay for Functional Inhibition (e.g., AlphaScreen)
For enzyme targets, a biochemical assay is crucial to determine if fragment binding translates to functional inhibition.
Objective: To measure the IC50 of this compound against the target enzyme.
Materials:
-
Target enzyme
-
Substrate
-
AlphaScreen donor and acceptor beads
-
This compound
-
Assay buffer
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound at various concentrations.
-
Assay Plate Setup: Add the enzyme and varying concentrations of this compound to the wells of a microplate and incubate.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Add the AlphaScreen beads and incubate to allow for signal development.
-
Data Acquisition: Read the plate on a suitable microplate reader.
-
Data Analysis: Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Fragment-Based Drug Discovery Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Logical Relationship of a Brominated Fragment with a Target
Caption: Binding mode of a bromo-indole fragment within a protein target.
References
Palladium-Catalyzed C-N Bond Formation with 7-Bromoindole: A Detailed Protocol for Drug Discovery
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Functionalization of the indole ring is a critical strategy in drug discovery, and the presence of a halogen, such as bromine at the 7-position, provides a versatile handle for various palladium-catalyzed cross-coupling reactions.[1] Among these, the Buchwald-Hartwig amination stands out as a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse aryl and heteroaryl amines.[2] This transformation is pivotal for accessing novel 7-aminoindole derivatives, which are of significant interest for their potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N bond formation with 7-bromoindole, tailored for researchers, scientists, and professionals in drug development.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and an amine in the presence of a base and a phosphine (B1218219) ligand. The catalytic cycle, a well-established mechanism in organometallic chemistry, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and palladium precursor is crucial for achieving high yields and broad substrate scope.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from the literature for palladium-catalyzed C-N cross-coupling reactions on 7-bromoindoles and structurally related analogues. This data is intended to facilitate the comparison of different catalytic systems and reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Dioxane | Benzylamine | 100 | 1 | ~85-90 | [3] |
| Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (2.0) | Dioxane | Phenols | 100 | - | - | [4] |
| P1 (1) | L1 (1) | LiHMDS (1.2) | THF | Various secondary amines | RT | - | High | [5] |
| Pd(OAc)₂ (2-5) | BINAP (4-10) | Cs₂CO₃ (1.5-2.0) | Toluene | Amine/Amide | - | - | - | [1] |
Note: Yields and conditions are representative and may vary depending on the specific amine and N-protection of the indole. Direct comparison should be approached with caution as substrates may not be identical in all cited examples.[1]
Experimental Protocols
The following protocols are generalized from procedures reported for the Buchwald-Hartwig amination of bromo-substituted indoles and related aza-indoles.[1][3][4] Optimization of these conditions for specific substrates is highly recommended. N-protection of the indole is often crucial for achieving high yields.[1]
Protocol 1: General Procedure for the Amination of N-Protected this compound
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
N-Protected this compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453)
Procedure:
-
To an oven-dried Schlenk tube, add N-protected this compound, the desired amine, cesium carbonate, Xantphos, and Pd₂(dba)₃.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 7-aminoindole derivative.
Protocol 2: Amination of Unprotected this compound using a Palladium Precatalyst
This protocol is adapted for unprotected indoles, which can be challenging substrates.[5]
Materials:
-
This compound (0.5 mmol)
-
Amine (0.6 mmol)
-
Palladium precatalyst (e.g., RuPhos Pd G2) (1 mol%)
-
Ligand (e.g., RuPhos) (1 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M solution in THF)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, combine this compound, the palladium precatalyst, and the ligand in an oven-dried vial.
-
Add the anhydrous solvent, followed by the amine.
-
Add the LiHMDS solution dropwise to the stirred mixture.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Bromoindole Derivatives as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed methodologies for the synthesis of 7-bromoindole derivatives, a promising class of compounds for the development of novel enzyme inhibitors. The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for creating diverse libraries of compounds through various cross-coupling reactions.[2][3]
Herein, we detail the synthesis of 7-arylindoles via the Suzuki-Miyaura cross-coupling reaction and their subsequent conversion into indole-3-glyoxylamides. We also provide protocols for enzyme inhibition assays and present data on the inhibitory activities of representative indole derivatives against key enzyme targets implicated in diseases such as cancer and inflammation.
Data Presentation: Enzyme Inhibitory Activity
The following table summarizes the inhibitory activities of various indole and azaindole derivatives against their respective enzyme targets. This data is crucial for understanding structure-activity relationships (SAR) and guiding further drug development efforts.
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 / Ki | Reference |
| Oxindole | C3-Substituted Oxindole | Indoleamine 2,3-dioxygenase 1 (IDO1) | 0.19 - 0.62 µM | [4] |
| 7-Azaindole | {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} | DEAD-box helicase 3 (DDX3) | 12.69 - 16.96 µM (on cell lines) | [5] |
| 7-Azaindole | C-3 aryl-7-azaindole | Janus kinase 2 (JAK2) | 260 nM | [6] |
| 7-Azaindole | N-nitrobenzenesulfonyl-4-azaindole | c-Met kinase | 20 - 70 nM | [6] |
| 7-Azaindole | 7-azaindolylideneimidazole | Cdc7 kinase | 20 nM | [6] |
| 7-Azaindole | Substituted 7-azaindole | Poly (ADP-ribose) polymerase (PARP) | 15.56 µM (GI50 on MCF-7 cells) | [7] |
| Indole-3-glyoxylamide | 7-Azaindole derivative | Tubulin Polymerization | Similar potency to parent compound (LC50 in low µM range) | [8] |
Experimental Protocols
Protocol 1: Synthesis of 7-Aryl-1H-indole via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[2][3][9] This reaction is fundamental for creating a diverse range of 7-substituted indole derivatives.
Materials:
-
This compound (or N-protected this compound) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 4.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v; or Toluene/Ethanol/H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Brine
-
Flame-dried Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate/mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the reaction vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 7-aryl-1H-indole.
Protocol 2: Synthesis of (7-Aryl-1H-indol-3-yl)(oxo)acetamides (Indole-3-Glyoxylamides)
This protocol outlines the synthesis of indole-3-glyoxylamides, a class of compounds known to possess biological activities such as tubulin polymerization inhibition.[8] The method involves a two-step, one-pot procedure starting from the 7-aryl-1H-indole synthesized in Protocol 1.[11][12]
Materials:
-
7-Aryl-1H-indole (1.0 equiv)
-
Oxalyl chloride (1.1 equiv)
-
Desired primary or secondary amine (1.2 equiv)
-
DIPEA (Diisopropylethylamine) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard glassware for organic synthesis under inert atmosphere
-
Ice bath
Procedure:
-
Acylation: Dissolve the 7-aryl-1H-indole (1.0 equiv) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Intermediate Formation: Slowly add oxalyl chloride (1.1 equiv) to the stirred solution. Allow the mixture to stir at 0 °C for 2-3 hours to form the reactive indole-3-glyoxylyl chloride intermediate in situ.[11]
-
Amine Addition: In a separate flask, prepare a solution of the desired amine (1.2 equiv) and DIPEA (1.5 equiv) in anhydrous THF.
-
Amidation: Add the amine solution dropwise to the reaction mixture containing the glyoxylyl chloride intermediate at 0 °C.
-
Reaction to Completion: Allow the reaction to warm to room temperature and stir for 18 hours or until completion as monitored by TLC.[11]
-
Quenching and Extraction: Quench the reaction by carefully adding water. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final indole-3-glyoxylamide.
Protocol 3: General Enzyme Inhibition Assay (Biochemical)
This protocol provides a general framework for determining the inhibitory potency (IC50) of the synthesized this compound derivatives against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Synthesized this compound derivative (inhibitor)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader (e.g., for absorbance, fluorescence, or luminescence)
-
DMSO for dissolving compounds
Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor in DMSO to test a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).
-
Incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Measure Activity: Measure the rate of the reaction using a microplate reader at specific time points or in kinetic mode. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).
-
Data Analysis:
-
Subtract the background reading (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 7-aryl-indole-3-glyoxylamides, starting from this compound.
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Mechanism of Action: Inhibition of JAK-STAT Signaling
Many indole-based kinase inhibitors function by blocking ATP from binding to the kinase domain, thereby inhibiting downstream signaling. The diagram below illustrates the inhibition of the JAK-STAT pathway, a critical signaling cascade in immunity and cell growth, which is often dysregulated in cancer and inflammatory diseases.
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methods for the Purification of 7-Bromoindole Reaction Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 7-bromoindole and its derivatives, common intermediates in pharmaceutical and materials science research. The focus is on three primary purification techniques: flash column chromatography, high-performance liquid chromatography (HPLC), and recrystallization.
Introduction
This compound is a versatile heterocyclic building block frequently employed in the synthesis of a wide range of biologically active molecules and functional materials. Its bromine atom at the 7-position serves as a convenient handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The successful synthesis of this compound derivatives is critically dependent on effective purification strategies to remove unreacted starting materials, reagents, and reaction byproducts. This document outlines robust and reproducible methods for achieving high purity of this compound reaction products.
General Purification Workflow
The selection of a purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. A general workflow for the purification of this compound reaction products is presented below.
Common Impurities in this compound Reactions
Understanding the potential impurities is crucial for developing an effective purification strategy. Common impurities in reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions, include:
-
Unreacted this compound: The starting material may not be fully consumed.
-
Homocoupled Products: Byproducts formed from the coupling of two molecules of the boronic acid reagent.
-
Debrominated Indole (B1671886): Loss of the bromine atom from the starting material or product.
-
Palladium Catalyst Residues: Traces of the palladium catalyst used in the reaction.
-
Isomeric Byproducts: In some synthetic routes, other brominated indole isomers may be formed.
Flash Column Chromatography
Flash column chromatography is the most common and versatile method for the primary purification of this compound derivatives on a laboratory scale. It is effective for separating compounds with different polarities.
Application Note:
Silica gel is the standard stationary phase for the purification of this compound derivatives. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically employed, with the polarity of the eluent gradually increased to elute compounds of increasing polarity. The ideal solvent system should provide a good separation of the desired product from its impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value between 0.2 and 0.4 for optimal column separation.
Experimental Protocol: Purification of a Suzuki-Miyaura Coupling Product
This protocol describes the purification of a generic 7-aryl-indole synthesized via a Suzuki-Miyaura coupling of this compound with an arylboronic acid.
1. Materials:
- Crude reaction mixture
- Silica gel (230-400 mesh)
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- TLC plates (silica gel 60 F254)
- Chromatography column
- Collection tubes
2. Procedure:
Data Presentation:
| Compound Type | Typical Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Expected Purity | Typical Yield |
| N-Protected this compound | 9:1 | 0.5 | >95% | 85-95% |
| 7-Aryl-indole | 4:1 to 2:1 | 0.3-0.5 | >98% | 70-90% |
| This compound-3-carbaldehyde | 7:3 | 0.4 | >97% | 80-90% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both analytical and preparative-scale purification, offering higher resolution than flash column chromatography. Reversed-phase HPLC is commonly used for the purification of this compound derivatives.
Application Note:
A C18 column is the most common stationary phase for reversed-phase HPLC of this compound derivatives. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to separate a wide range of compounds.
Experimental Protocol: Preparative HPLC Purification
This protocol is suitable for the final purification of a small quantity of a this compound derivative to achieve high purity.
1. Materials:
- Partially purified this compound derivative
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid (or Trifluoroacetic acid)
- Preparative C18 HPLC column
- HPLC system with a fraction collector
2. Procedure:
Data Presentation:
| Compound | Column | Mobile Phase A | Mobile Phase B | Gradient (Time, %B) | Flow Rate (mL/min) | Retention Time (min) |
| This compound | C18, 4.6x150mm, 5µm | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 0-20 min, 10-95% | 1.0 | ~15.2 |
| 7-Phenylindole | C18, 4.6x150mm, 5µm | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 0-20 min, 10-95% | 1.0 | ~17.8 |
| 3-(2-Bromoethyl)-1H-indole | Newcrom R1 | Water + H3PO4 | Acetonitrile + H3PO4 | Isocratic | 1.0 | ~5 |
Recrystallization
Recrystallization is an effective technique for the final purification of solid this compound derivatives, particularly for removing small amounts of impurities.
Application Note:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for this compound derivatives include single solvents like ethanol (B145695) or methanol, or mixed solvent systems such as ethanol/water, acetone/water, or hexane/ethyl acetate.
Experimental Protocol: Recrystallization from a Mixed Solvent System
1. Materials:
- Crude or partially purified solid this compound derivative
- Recrystallization solvents (e.g., ethanol and water)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper
2. Procedure:
Data Presentation:
| Compound Type | Suitable Recrystallization Solvents | Typical Recovery Yield |
| This compound | Hexane, Ethanol/Water | 80-95% |
| N-Substituted 7-Bromoindoles | Acetone/Water, Hexane/Ethyl Acetate | 75-90% |
| 7-Aryl-indoles | Toluene, Ethanol | 85-95% |
Conclusion
The purification of this compound reaction products is a critical step in their synthesis. By employing a systematic approach involving flash column chromatography for initial cleanup, followed by HPLC or recrystallization for final purification, high-purity materials can be obtained. The specific protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own purification strategies for novel this compound derivatives.
Large-Scale Synthesis of 7-Bromoindole: A Detailed Guide for Researchers and Drug Development Professionals
Application Note & Protocol
Introduction
7-Bromoindole is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its strategic bromination at the 7-position of the indole (B1671886) scaffold provides a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. This reactivity makes it an invaluable intermediate in the development of novel therapeutics, including kinase inhibitors for cancer therapy. This document provides detailed protocols and application notes for the large-scale synthesis of this compound, focusing on scalability, yield, and purity for researchers, scientists, and drug development professionals.
Key Synthesis Methods
Several methods have been established for the synthesis of this compound, with the Bartoli indole synthesis being one of the most direct and scalable routes. Other notable methods include the decarboxylation of this compound-2-carboxylic acid and rhodium-catalyzed C-H activation.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3] For the large-scale synthesis of this compound, 1-bromo-2-nitrobenzene (B46134) serves as the readily available starting material.
Experimental Protocol: Large-Scale Bartoli Synthesis of this compound
Materials:
-
1-Bromo-2-nitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is dried and flushed with nitrogen. Anhydrous THF is added to the flask, followed by 1-bromo-2-nitrobenzene. The solution is cooled to -40 °C in a dry ice/acetone bath.
-
Grignard Addition: Vinylmagnesium bromide solution (3.0 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -35 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature does not rise above -10 °C.
-
Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2M HCl and then with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[4] The fractions containing the product are combined and concentrated to afford pure this compound as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2-nitrobenzene | [1][2] |
| Key Reagent | Vinylmagnesium bromide | [1][2][3] |
| Typical Yield | 40-80% | [2] |
| Purity (after chromatography) | >96% | [5] |
Experimental Workflow:
Caption: Workflow for the large-scale synthesis of this compound via the Bartoli indole synthesis.
Decarboxylation of this compound-2-carboxylic Acid
This method involves the synthesis of this compound-2-carboxylic acid, often via the Reissert indole synthesis, followed by decarboxylation to yield this compound.[6] While a two-step process, it can be advantageous for achieving high purity.
Experimental Protocol: Decarboxylation of this compound-2-carboxylic Acid
Materials:
-
This compound-2-carboxylic acid
-
Quinoline
-
Copper powder (catalyst)
Procedure:
-
Reaction Setup: A flask equipped with a reflux condenser and a nitrogen inlet is charged with this compound-2-carboxylic acid and quinoline.
-
Catalyst Addition: A catalytic amount of copper powder is added to the mixture.
-
Decarboxylation: The mixture is heated to 200-230 °C under a nitrogen atmosphere until the evolution of carbon dioxide ceases (monitored by bubbling the off-gas through a solution of calcium hydroxide).
-
Work-up: The reaction mixture is cooled to room temperature and poured into an excess of dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound-2-carboxylic acid | |
| Solvent | Quinoline | [7] |
| Catalyst | Copper powder | [7] |
| Typical Yield | High | [6] |
| Purity (after recrystallization) | >98% | [4] |
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via decarboxylation.
Application in Drug Discovery: Inhibition of Kinase Signaling Pathways
This compound and its derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[8] Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, derivatives of this compound have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.
Signaling Pathway:
The VEGFR signaling cascade plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Inhibition of the VEGFR signaling pathway by a this compound derivative.
The large-scale synthesis of this compound is crucial for its application in pharmaceutical and materials science research. The Bartoli indole synthesis provides a robust and scalable method for its production. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in drug development to efficiently produce this key intermediate. The utility of this compound derivatives as kinase inhibitors highlights the importance of this scaffold in modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Bromoindole in the Synthesis of Bioactive Natural Product Analogs
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmaceutically active compounds.[1][2] Functionalization of the indole core is a critical strategy in the discovery and development of novel therapeutic agents.[1] 7-bromoindole has emerged as a versatile building block in organic synthesis, primarily due to the strategic placement of the bromine atom, which serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.[1][2] These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecular architectures and analogs of natural products with diverse biological activities.[1][3]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural product analogs, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development.
Key Synthetic Strategies Utilizing this compound
The bromine atom at the 7-position of the indole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in elaborating the core structure to generate libraries of natural product analogs.[2] Commonly employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[1]
-
Sonogashira Coupling: For the introduction of alkynyl groups.[1][2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.[1]
-
Cyanation: For the introduction of a cyano group.[1]
The choice of reaction is dictated by the desired substituent to be introduced at the 7-position of the indole scaffold.[1] It is often crucial to protect the indole nitrogen to achieve high yields and prevent side reactions.[1]
Experimental Protocols
Detailed methodologies for key palladium-catalyzed cross-coupling reactions using this compound derivatives are provided below. These protocols are based on established procedures for similar substrates.[1][4][5]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 7-arylindoles from 7-bromoindoles and arylboronic acids.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the this compound derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.[4]
-
Add the degassed solvent to the reaction mixture via syringe.[4]
-
Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 7-arylindole.[4]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of a Marine Alkaloid Analog Precursor
This protocol outlines a synthetic route towards precursors of marine alkaloids, such as the β-carboline analogs, starting from an indole derivative. While not directly starting from this compound, it illustrates a common synthetic strategy for indole-based natural products. A subsequent cross-coupling reaction on a brominated intermediate would follow Protocol 1.
Materials:
-
1-(1H-indol-3-yl)ethanone
-
Iodine (I₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
Procedure:
-
Synthesize the α-keto-β-carboline precursor by reacting 1-(1H-indol-3-yl)ethanone with iodine in DMSO.[7]
-
Hydrolyze the resulting ester with NaOH in methanol at room temperature.[7]
-
The resulting carboxylic acid can then be coupled with various amines to generate a library of β-carboline analogs.[7]
Quantitative Data Summary
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions on 7-bromoindoles and related substrates. Note that direct comparison of yields should be approached with caution as the specific substrates and conditions may vary.[1]
Table 1: Suzuki-Miyaura Coupling of Bromoindoles
| Entry | Bromoindole Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Boc-7-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | ~95 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85 |
| 3 | N-Me-7-bromoindole | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | ~90 |
Table 2: Heck and Sonogashira Couplings of 7-Bromoindoles
| Entry | Reaction Type | Coupling Partner | Catalyst | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | ~78 |
| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | ~92 |
| 3 | Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Diisopropylamine | Toluene | 80 | ~88 |
Application in the Synthesis of Bioactive Analogs
This compound is a key starting material for the synthesis of analogs of various natural products, including marine alkaloids.[8][9] Many marine-derived indole alkaloids exhibit potent biological activities, such as cytotoxic, antimitotic, antibacterial, and antimicrobial properties.[3][8] The functionalization at the C7 position of the indole ring is crucial for modulating the biological activity of these compounds.[5]
For instance, bromoindole derivatives are found in aplicyanins, which have shown potent antimitotic and cytotoxic activities against several tumor cell lines.[8][9] The synthesis of analogs of these compounds often involves a key cross-coupling step to introduce diversity at the 7-position.
Potential Signaling Pathway Modulation
Indole alkaloids and their synthetic analogs are known to interact with a variety of biological targets. For example, some spirooxindoles, which can be synthesized from indole precursors, have been shown to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization.[10] Others act as inhibitors of the p53-MDM2 protein-protein interaction, which is critical for tumor suppression.[10] The diagram below illustrates a simplified representation of the p53-MDM2 signaling pathway, a potential target for novel indole-based therapeutics.
Caption: Inhibition of the p53-MDM2 interaction by a synthetic analog.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of natural product analogs. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the functionalization of the indole core. These synthetic strategies enable the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs. The potential for these analogs to modulate key signaling pathways, such as the p53-MDM2 pathway, underscores the importance of this compound in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine Indole Alkaloids [mdpi.com]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
Application Note: Synthesis of 7-Vinylindole via Palladium-Catalyzed Cross-Coupling
Introduction
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1][2] Functionalization at the C7 position of the indole ring offers a strategic route to novel derivatives for drug discovery and materials science.[2] This application note provides a detailed experimental procedure for the synthesis of 7-vinylindole from 7-bromoindole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high efficiency and functional group tolerance under relatively mild conditions.[1][2] Alternative palladium-catalyzed methods such as the Heck and Stille reactions are also briefly discussed.[3][4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[1][7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methodologies for the coupling of bromoindoles.[2][8] Optimization may be necessary for specific experimental setups.
Materials and Reagents:
-
This compound
-
Potassium vinyltrifluoroborate or Vinylboronic acid pinacol (B44631) ester
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (B91453), anhydrous
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-vinylindole.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura synthesis of 7-vinylindole from this compound. Yields are indicative and may vary based on specific reaction conditions and scale.
| Reagent/Parameter | Molar Ratio (to this compound) | Catalyst Loading (mol%) | Solvent System (v/v) | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | - | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-24 | - |
| Potassium vinyltrifluoroborate | 1.5 | - | ||||
| Pd(OAc)₂ | - | 2 | ||||
| PPh₃ | - | 4 | ||||
| K₂CO₃ | 2.0 | - | 75-90 |
Alternative Synthetic Routes
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[4][5] For the synthesis of 7-vinylindole, this compound could be reacted with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. This method avoids the use of organoboron reagents but may require specialized equipment to handle gaseous ethylene.[5]
Stille Coupling:
The Stille reaction couples an organic halide with an organotin compound.[3][9] this compound can be reacted with vinyltributylstannane using a palladium catalyst. While effective, the high toxicity of organotin reagents and byproducts is a significant drawback of this method.[3][9]
Visualizations
Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: Workflow for the Suzuki-Miyaura synthesis of 7-vinylindole.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 7-Bromoindole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 7-bromoindole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
A primary challenge in Suzuki coupling is achieving a high yield of the desired product. Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is essential to pinpoint the underlying cause.
Potential Cause & Recommended Solution
-
Inactive Catalyst: The Palladium(0) catalyst is the active species in the catalytic cycle. Its deactivation can halt the reaction.
-
Suboptimal Catalyst/Ligand System: The choice of catalyst and ligand is critical for efficient coupling, especially with electron-rich heterocycles like indole (B1671886).
-
Recommendation: For this compound, common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ with ligands such as SPhos or XPhos.[1] If using a Pd(II) source like Pd(OAc)₂, a phosphine (B1218219) ligand such as PPh₃ is typically required.[3] Screening different catalyst/ligand combinations is often necessary for optimization.
-
-
Inappropriate Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[2]
-
Poor Solvent Choice: The solvent affects the solubility of reactants and the stability of the catalyst, influencing reaction kinetics.
-
Recommendation: Polar aprotic solvents like 1,4-dioxane (B91453), DMF, and THF, often in a mixture with water, are commonly used.[4] A dioxane/water mixture (e.g., 4:1 v/v) is a good starting point.[1]
-
-
Inadequate Reaction Temperature: Insufficient temperature can lead to a slow or incomplete reaction.
-
Recommendation: Suzuki couplings with this compound are typically heated, with temperatures ranging from 80-120 °C.[1] The optimal temperature will depend on the specific substrates and solvent system.
-
-
Boronic Acid Degradation: Boronic acids can undergo protodeboronation, especially under aqueous basic conditions and at elevated temperatures.[5]
-
Recommendation: Use boronic esters (e.g., pinacol (B44631) esters) to enhance stability.[2][5] Ensure the quality and purity of the boronic acid or ester.
-
Problem 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired coupled product.
Potential Cause & Recommended Solution
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of Pd(II) species and oxygen.[6]
-
Recommendation: Thoroughly degas the reaction mixture to remove oxygen.[3] Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided.
-
-
Dehalogenation of this compound: The bromine atom on the indole ring is replaced by a hydrogen atom.
-
Recommendation: The choice of base and solvent can influence this side reaction.[2] Screening different bases and ensuring anhydrous conditions (if appropriate for the protocol) may help mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A robust starting point is to use this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv.).[1] A common solvent system is a degassed mixture of 1,4-dioxane and water (4:1 v/v), with the reaction heated to 80-100 °C.[1][4]
Q2: How should I properly degas my reaction mixture?
To ensure an inert atmosphere, the reaction vessel should be evacuated and backfilled with an inert gas (like nitrogen or argon) three times.[1] Alternatively, for the solvent, you can bubble the inert gas through it for 15-20 minutes or use a freeze-pump-thaw method for more rigorous degassing.[3]
Q3: How can I monitor the progress of my reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the this compound starting material.[1][7]
Q4: What are some common work-up and purification procedures?
Once the reaction is complete, it is typically cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is often purified by flash column chromatography on silica (B1680970) gel.[1][3][8]
Q5: My boronic acid is not very soluble. What can I do?
The use of a co-solvent system, such as dioxane/water or THF/water, can help improve the solubility of both the organic substrates and the inorganic base.[4] In some cases, switching to a different solvent like DMF may be beneficial.[9]
Data Summary Tables
Table 1: Typical Reaction Parameters for Suzuki Coupling of Bromoindoles
| Parameter | Typical Range/Value | Notes |
| This compound | 1.0 equiv. | Limiting reagent. |
| Boronic Acid/Ester | 1.2 - 1.5 equiv. | A slight excess is common to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Base | 2.0 - 3.0 equiv. | The choice of base can significantly impact the reaction outcome. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for challenging couplings.[1] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion.[3] |
Table 2: Common Reagent Combinations for Suzuki Coupling of Bromoindoles
| Catalyst | Ligand (if applicable) | Base | Solvent System |
| Pd(PPh₃)₄ | N/A | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O[1] |
| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄ | Toluene, DMF |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O[3] |
| PdCl₂(dppf) | N/A | Na₂CO₃ | 1,4-Dioxane/H₂O[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealable reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.[1] The concentration is typically around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).[1][4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.[7]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Regioselective Synthesis of 7-Bromoindole
Welcome to the technical support center for the regioselective synthesis of 7-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during this challenging synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of this compound so challenging?
A1: The primary challenge lies in the inherent electronic properties of the indole (B1671886) ring. The pyrrole (B145914) moiety (positions C2 and C3) is significantly more electron-rich and, therefore, more susceptible to electrophilic attack than the benzenoid core (positions C4, C5, C6, and C7).[1][2][3] Direct electrophilic bromination of an unprotected indole typically results in a mixture of products, with substitution favoring the C3 position, followed by other positions on the pyrrole and benzene (B151609) rings, often leading to polybromination.[4] Achieving selective bromination at the C7 position requires overcoming this natural reactivity preference.
Q2: What are the main strategies to achieve C7-selectivity in indole bromination?
A2: The most successful strategies involve overcoming the indole's inherent reactivity through two main approaches:
-
Directing Group (DG) Assisted C-H Functionalization: This is a powerful and widely used method.[1][2] A directing group is temporarily installed on the indole nitrogen (N1 position). This group then coordinates with a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to direct the functionalization to the sterically accessible C7 position.[5][6]
-
Multi-step Synthesis via Ortho-functionalized Precursors: This approach involves starting with a pre-functionalized benzene derivative that already has substituents in place to facilitate the formation of the indole ring in a way that leaves a handle at the 7-position for subsequent bromination or that already contains the bromine atom. An example is the Bartoli indole synthesis starting from an ortho-substituted nitroarene.
Q3: I performed a direct bromination of my N-protected indole and got a mixture of isomers. What went wrong?
A3: This is a common issue. The choice of protecting group and brominating agent is crucial. Many standard N-protecting groups (like Boc or Ts) are not "directing groups" in the context of C-H activation. While they may slightly alter the electronic properties of the indole ring, they often do not provide sufficient steric or coordinating power to exclusively direct bromination to the C7 position. Electrophilic brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) will still preferentially react at the most electron-rich sites.[7][8] This leads to the formation of a mixture of C3, C5, C6, and other bromoindole regioisomers, as well as di- and tri-brominated byproducts.[4]
Q4: I am getting low yields in my C7-bromination reaction. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Here are some common causes and troubleshooting tips:
-
Inefficient Catalyst Activity: The choice of metal catalyst and ligand is critical for C-H activation.[9] Ensure your catalyst is active and not poisoned. Consider screening different ligands or catalyst precursors.
-
Poor Directing Group Performance: The directing group may not be coordinating effectively with the metal center. The bulkiness of the directing group is often a crucial factor for high reactivity and C7-selectivity.[5]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. Systematically optimize these parameters.
-
Decomposition of Starting Material or Product: Indoles can be sensitive to strongly acidic or oxidative conditions.[10] Ensure your reaction conditions are compatible with the stability of your substrate and product.
-
Difficult Product Isolation: this compound can be challenging to separate from other isomers. Optimize your purification method (e.g., column chromatography, recrystallization).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No C7-Selectivity (Mixture of Isomers) | 1. Use of a non-directing N-protecting group. 2. Direct electrophilic bromination attempt. 3. Incorrect catalyst/ligand system for C-H activation. | 1. Switch to a known C7-directing group such as N-P(O)tBu₂, N-pivaloyl, or a hydrosilyl group.[1][5] 2. Avoid direct bromination with agents like NBS or Br₂ without a directing group strategy. 3. For DG-assisted reactions, use a suitable transition metal catalyst like Pd(OAc)₂ with an appropriate ligand.[9] |
| Low Reaction Yield | 1. Inactive catalyst or insufficient catalyst loading. 2. Steric hindrance from substituents on the indole ring. 3. Sub-optimal reaction temperature or time. 4. Degradation of starting material or product. | 1. Use fresh, high-purity catalyst and consider increasing the loading. 2. If the indole is heavily substituted, a different directing group or synthetic route may be necessary. 3. Perform a systematic optimization of reaction conditions (e.g., a design of experiments approach). 4. Monitor the reaction by TLC or LC-MS to check for degradation and avoid prolonged reaction times. |
| Formation of Poly-brominated Byproducts | 1. Excess of brominating agent. 2. Reaction conditions are too harsh. | 1. Carefully control the stoichiometry of the bromine source, using 1.0-1.2 equivalents.[4] 2. Lower the reaction temperature and consider a slower addition of the brominating agent. |
| Difficulty Removing the Directing Group | 1. The directing group is too stable. 2. Harsh deprotection conditions are affecting the product. | 1. Choose a directing group that is known to be easily cleaved (e.g., P(III) groups can be easier to remove than P(V) groups).[2] 2. Consult the literature for specific deprotection protocols for your chosen directing group that are compatible with the bromoindole product. |
Experimental Protocols
Method 1: Palladium-Catalyzed C-H Arylation of N-Phosphinoyl Indole at C7 (Illustrative Protocol)
This protocol is based on the principles of directing group-assisted C-H functionalization, which can be adapted for bromination by using a suitable bromine source in place of an arylating agent.
Step 1: Installation of the Directing Group (N-Phosphinoyl Indole Synthesis)
-
To a solution of indole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Stir the suspension at room temperature for 30 minutes.
-
Add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl, 1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-phosphinoyl indole.
Step 2: C7-Functionalization
-
In a dry Schlenk flask under an inert atmosphere, combine the N-phosphinoyl indole (1.0 eq.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a pyridine-type ligand, 10-20 mol%).[9]
-
Add the arylating agent (e.g., arylboronic acid, 1.5 eq.) and an oxidant (e.g., 1,4-benzoquinone, 3.0 eq.).[11] For bromination, this step would be adapted to use an appropriate brominating agent.
-
Add the degassed solvent (e.g., DMSO or toluene).[11]
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting C7-Bromination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 7-Bromoindole Heck Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your 7-bromoindole Heck reactions for improved yields and consistent results.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck coupling of this compound and its derivatives.
Question 1: My reaction has a low or no yield. What are the primary causes?
Answer: Low conversion in a this compound Heck reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Deactivation: The most common issue is the decomposition of the active Pd(0) catalyst into inactive palladium black. This can be caused by the presence of oxygen, high reaction temperatures, or an inappropriate solvent choice. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Inhibitory Effects of the Indole (B1671886) Nitrogen: The nitrogen atom of the indole ring can coordinate to the palladium catalyst, inhibiting its activity.[1] N-protection of the indole is often crucial for achieving high yields.[2] The use of a tert-Butoxycarbonyl (Boc) protecting group is common and can lead to good to excellent yields.[3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical for reaction success.[4][5][6] A mismatch in these components can lead to poor yields.
-
Purity of Starting Materials: Impurities in your this compound or alkene can poison the catalyst. Ensure your starting materials are of high purity.
Question 2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This leads to a decrease in the concentration of the active catalyst and results in low conversion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| High Reaction Temperature | Excessive heat can cause the catalyst to agglomerate and precipitate. Consider lowering the reaction temperature. Optimization may be needed to find a balance between reaction rate and catalyst stability. |
| Inappropriate Ligand or Ligand Concentration | Phosphine (B1218219) ligands are crucial for stabilizing the Pd(0) catalyst.[1] Ensure you are using an appropriate ligand and that the ligand-to-palladium ratio is correct. Both too little and too much ligand can be detrimental.[7] |
| Impure Solvents or Reagents | Impurities can lead to catalyst deactivation.[1] Use high-purity, anhydrous, and degassed solvents. |
Question 3: How does the choice of base and solvent affect the reaction yield?
Answer: The base and solvent play critical roles in the Heck reaction catalytic cycle and their selection can significantly impact the yield.
-
Base: The base is required to neutralize the hydrogen halide (HBr) that is formed during the reaction and to regenerate the active Pd(0) catalyst.[8] Commonly used bases include tertiary amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc).[9] The choice of base can influence the reaction rate and the formation of byproducts. For instance, in some systems, K₂CO₃ has been shown to be superior to Et₃N or Na₂CO₃.[5]
-
Solvent: The solvent must be able to dissolve the reactants and stabilize the catalytic species.[10] Highly polar aprotic solvents like DMF, NMP, acetonitrile, and dioxane are frequently used.[9][10] DMF is often a good choice for Heck reactions involving bromoindoles.[5] The solvent polarity can also influence the regioselectivity of the reaction.[9]
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the this compound necessary?
A1: While not always strictly necessary, N-protection is highly recommended for achieving high and reproducible yields.[2] The indole nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[1] Protecting groups like Boc (tert-Butoxycarbonyl) are widely used as they are stable under many reaction conditions and can be easily removed later.[3]
Q2: What is a good starting point for catalyst and ligand selection for a this compound Heck reaction?
A2: A common and effective catalytic system to start with is Palladium(II) acetate (Pd(OAc)₂) as the precatalyst and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (B44618) (PPh₃).[4] Bulky, electron-rich phosphine ligands are often beneficial for less reactive aryl bromides.[9]
Q3: My reaction is clean but the conversion is incomplete. What should I try?
A3: If your reaction is clean (i.e., no significant side products or catalyst decomposition), incomplete conversion is likely due to suboptimal reaction parameters. Consider the following adjustments:
-
Increase Catalyst Loading: While low catalyst loadings are ideal, for a difficult reaction, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.[7]
-
Increase Reaction Time or Temperature: The reaction may simply be slow. Try increasing the reaction time or cautiously increasing the temperature while monitoring for catalyst decomposition.
-
Screen Different Bases and Solvents: As discussed above, these components are critical. A systematic screening of different bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, dioxane, acetonitrile) can reveal more optimal conditions.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave heating can significantly accelerate the reaction rate, often reducing reaction times from hours to minutes.[9] It can also help to prevent catalyst deactivation in some cases.[9][11]
Quantitative Data Summary
The following tables summarize typical reaction conditions for Heck reactions involving bromoindoles. Note that optimal conditions can vary depending on the specific alkene and other reaction parameters.
Table 1: Effect of Base and Solvent on Heck Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Et₃N | DMF | 100-120 | Moderate | [5] |
| 2 | Bu₃N | DMF | 100-120 | Moderate | [5] |
| 3 | Na₂CO₃ | DMF | 100-120 | Poor | [5] |
| 4 | K₂CO₃ | DMF | 100-120 | Best | [5] |
| 5 | K₂CO₃ | EtOH | 100-120 | Not Satisfactory | [5] |
| 6 | K₂CO₃ | DMSO | 100-120 | Not Satisfactory | [5] |
| 7 | K₂CO₃ | CH₃CN | 100-120 | Not Satisfactory | [5] |
| 8 | K₂CO₃ | THF | 100-120 | Not Satisfactory | [5] |
Table 2: Representative Catalytic Systems for Bromoindole Heck Reactions
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Boc-7-bromoindole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100-120 | Varies | [4] |
| N-Tosyl-6-bromoindole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 110 | Varies | [3] |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of N-Boc-7-bromoindole
This protocol is a general starting point and may require optimization.
Materials:
-
N-Boc-7-bromoindole (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed reaction tube, add N-Boc-7-bromoindole, the alkene, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed DMF followed by triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Visualizations
Caption: General experimental workflow for the this compound Heck reaction.
Caption: Troubleshooting flowchart for low-yield this compound Heck reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. An Efficient Phosphine-Free Heck Reaction in Water Using Pd(L-Proline)2 as the Catalyst Under Microwave Irradiation [organic-chemistry.org]
Technical Support Center: Troubleshooting Byproduct Formation in 7-Bromoindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-bromoindole. The information is presented in a question-and-answer format to directly tackle specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound are the Bartoli indole (B1671886) synthesis and the Fischer indole synthesis. The Bartoli synthesis is often favored for its directness in producing 7-substituted indoles.[1][2] It involves the reaction of an ortho-substituted nitroarene, such as 2-bromonitrobenzene, with a vinyl Grignard reagent.[1][2] The Fischer indole synthesis is a more general method for indole formation and can be adapted for this compound, typically starting from 2-bromophenylhydrazine (B91577) and a suitable aldehyde or ketone.[3][4]
Q2: What are the typical byproducts I should expect when synthesizing this compound?
A2: Byproduct formation is a common issue and is highly dependent on the chosen synthetic route and reaction conditions.
-
In the Bartoli indole synthesis , the main byproduct is often the corresponding aniline (B41778) (e.g., 2-bromoaniline) resulting from the complete reduction of the nitroarene starting material.[1]
-
In the Fischer indole synthesis , the formation of regioisomers (other bromoindole isomers) can be a significant problem, especially if the reaction conditions are not carefully controlled.
-
Direct bromination of indole is generally not recommended for the synthesis of this compound due to the high reactivity of the indole ring, which typically leads to a mixture of polybrominated products and preferential bromination at other positions.
Q3: Why is N-protection important in some this compound synthesis strategies?
A3: N-protection is crucial for controlling regioselectivity and preventing unwanted side reactions at the indole nitrogen. Protecting groups like Boc (tert-butyloxycarbonyl) and Tosyl (p-toluenesulfonyl) are commonly used. They prevent N-alkylation or N-acylation and can influence the electronic properties of the indole ring, directing electrophilic substitution to the desired position.
Q4: How can I purify crude this compound?
A4: The primary methods for purifying this compound are column chromatography and recrystallization.
-
Column chromatography using silica (B1680970) gel is effective for separating this compound from polar impurities and other isomers. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.
-
Recrystallization can be employed for further purification, with common solvent systems including ethanol/water or hexane/ethyl acetate.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Bartoli Synthesis
Symptoms:
-
The primary product isolated is 2-bromoaniline.
-
A significant amount of starting material (2-bromonitrobenzene) remains unreacted.
-
The overall yield of this compound is below expectations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Grignard Reagent | The Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent per equivalent of the nitroarene.[2] Ensure the Grignard reagent is freshly prepared or titrated to confirm its concentration. |
| Reaction Temperature Too High | High temperatures can favor the reduction of the nitro group to an aniline. Maintain a low reaction temperature (typically between -40 °C and 0 °C) during the addition of the Grignard reagent. |
| Poor Quality of Starting Materials | Ensure the 2-bromonitrobenzene is pure and the solvent (e.g., THF) is anhydrous. Moisture can quench the Grignard reagent. |
| Steric Hindrance | The ortho-substituent is crucial for the success of the Bartoli reaction.[2] If using a different starting material, ensure there is sufficient steric bulk at the ortho position to direct the cyclization. |
Issue 2: Formation of Isomeric Byproducts in Fischer Indole Synthesis
Symptoms:
-
NMR or GC-MS analysis of the crude product shows the presence of multiple bromoindole isomers (e.g., 4-bromo, 5-bromo, 6-bromoindole) in addition to the desired this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lack of Regiocontrol in Cyclization | The cyclization step of the Fischer indole synthesis can lead to different isomers depending on the acid catalyst and reaction temperature. |
| Inappropriate Acid Catalyst | The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) can significantly influence the regioselectivity.[3] Experiment with different acid catalysts to optimize the formation of the 7-bromo isomer. |
| High Reaction Temperature | Elevated temperatures can lead to undesired side reactions and isomerization. Optimize the reaction temperature to favor the desired product. |
| Use of an Unsymmetrical Ketone/Aldehyde | If using an unsymmetrical ketone or aldehyde, two different enamines can form, leading to a mixture of indole products.[4] If possible, use a symmetrical starting material or one that favors the formation of the enamine leading to the 7-substituted product. |
Issue 3: Difficulty in Removing Protecting Groups
Symptoms:
-
The N-Boc or N-Tosyl group remains on the this compound after the deprotection step.
-
Degradation of the this compound occurs during deprotection.
Possible Causes and Solutions:
| Protecting Group | Possible Cause of Incomplete Deprotection | Recommended Solution |
| N-Boc | Insufficient acid strength or reaction time. | Use a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). Ensure the reaction goes to completion by monitoring with TLC. |
| N-Tosyl | Harsh deprotection conditions leading to decomposition. | Use milder deprotection conditions. For example, cesium carbonate in a mixture of THF and methanol (B129727) can be effective for removing the tosyl group. |
Experimental Protocols
Protocol 1: Bartoli Synthesis of this compound
This protocol is a representative procedure based on established methods.
Materials:
-
2-Bromonitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-bromonitrobenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.0 eq) dropwise to the reaction mixture, maintaining the temperature below -30 °C.
-
After the addition is complete, allow the reaction to stir at -40 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude N-Boc-7-bromoindole, which can be further purified by column chromatography if necessary.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Competing reaction pathways in the Bartoli synthesis of this compound.
References
Technical Support Center: Optimal Palladium Catalyst Selection for 7-Bromoindole Coupling
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions of 7-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting common issues encountered during the functionalization of the indole (B1671886) scaffold at the 7-position.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the common causes?
A: Low yields in Suzuki-Miyaura couplings with bromoindoles are a frequent challenge and can arise from several factors.[1] Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating by precipitating as palladium black.[1] This can be triggered by residual oxygen or impurities in your reagents.[1]
-
Suboptimal Reaction Conditions: The reaction temperature might be too low, the base not suitable for the substrate, or the solvent system inappropriate.[1]
-
Poor Reagent Quality: Impurities in the this compound can poison the catalyst. Additionally, boronic acids can degrade over time, especially with improper storage.[1]
-
N-H Acidity: The acidic N-H proton of the indole can interfere with the catalytic cycle. Protection of the indole nitrogen (e.g., with a Boc group) is often crucial for achieving high yields.[2]
Q2: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?
A: Debromination is a common side reaction. To mitigate this, consider the following strategies:
-
Protect the Indole Nitrogen: Protecting the indole N-H with groups like Boc or tosyl can significantly reduce debromination.
-
Choice of Base: Using a milder base can sometimes suppress this side reaction. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.
-
Ligand Selection: The choice of phosphine (B1218219) ligand can influence the rate of productive coupling versus side reactions.
Q3: What are the likely side products in a Buchwald-Hartwig amination of this compound, and how can they be avoided?
A: Besides incomplete conversion, potential side reactions in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The bromoindole is reduced to indole. This can occur via a β-hydride elimination pathway.[3]
-
Homocoupling of Amines: While less common, this can occur under certain conditions.
To minimize these, ensure an inert atmosphere to prevent catalyst deactivation and carefully select the ligand and base combination. Bulky biarylphosphine ligands are often employed to promote the desired C-N bond formation.[4]
Q4: My Heck coupling reaction is not proceeding cleanly. What should I check?
A: Common issues in Heck couplings include low conversion, catalyst decomposition (formation of palladium black), and side reactions. Key factors to examine are:
-
Catalyst and Ligand: Ensure the palladium source and phosphine ligand are appropriate for the specific alkene coupling partner.
-
Base: The choice of base, typically an amine like triethylamine, is critical.
-
Solvent: Polar aprotic solvents like DMF are commonly used.
-
Temperature: Heck reactions often require elevated temperatures (100-120 °C).[4]
Q5: How do I prevent homocoupling of the alkyne in my Sonogashira reaction with this compound?
A: The copper co-catalyst often used in Sonogashira reactions can promote the homocoupling of terminal alkynes (Glaser coupling). To avoid this:
-
Use a Copper-Free Protocol: Several modern methods for Sonogashira coupling do not require a copper co-catalyst.
-
Control Reaction Conditions: Carefully control the reaction temperature and the addition rate of the alkyne.
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to suppress this side reaction.
Troubleshooting Guides
Low Yield or No Reaction
If you are experiencing low to no yield in your coupling reaction, a systematic approach to troubleshooting is recommended. The following flowchart provides a logical progression for identifying and resolving the issue.
Caption: A step-by-step guide to troubleshooting low-yield coupling reactions.
Common Side Reactions and Solutions
| Side Reaction | Common Cause(s) | Suggested Solution(s) |
| Debromination | Indole N-H acidity; inappropriate base. | Protect the indole nitrogen (e.g., with a Boc group); screen milder bases. |
| Protodeboronation (Suzuki) | Presence of water; high temperature; strong base. | Use anhydrous solvents; lower the reaction temperature; use a milder base. |
| Homocoupling (Suzuki, Sonogashira) | Oxygen in the reaction mixture; issues with the catalyst system. | Thoroughly degas all solvents and the reaction mixture; consider a copper-free Sonogashira protocol. |
| Hydrodehalogenation (Buchwald-Hartwig) | β-hydride elimination from the palladium-amido complex.[3] | Optimize the choice of ligand (e.g., bulky biarylphosphines) and reaction temperature. |
Data Presentation: Catalyst System Comparison
The selection of the palladium precursor, ligand, base, and solvent is critical for the success of the coupling reaction.[4] The following tables summarize common catalyst systems for various coupling reactions with bromoindoles and related aryl bromides, with representative yields where available.
Table 1: Suzuki-Miyaura Coupling of Bromoindoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/H₂O | 90 | Moderate to High |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
Table 2: Buchwald-Hartwig Amination of Bromoindoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Good to High |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | t-BuOH | 100 | High |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High |
Table 3: Heck Coupling of Bromoindoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | Good to High |
| PdCl₂(PPh₃)₂ | (none) | NaOAc | DMA | 120 | Moderate to High |
| Pd(OAc)₂ | (none) | K₂CO₃ | DMF | 120 | Good |
Table 4: Sonogashira Coupling of Bromoindoles
| Palladium Source | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | (none) | Et₃N | THF | 60-80 | High |
| Pd(OAc)₂ | (none) | SPhos | K₂CO₃ | Dioxane | 100 | High (Cu-free) |
| Pd(PPh₃)₄ | CuI | (none) | i-Pr₂NH | Toluene | 80 | Good to High |
Note: Yields are representative and can vary significantly based on the specific coupling partners and reaction scale.
Experimental Protocols
The following are generalized experimental protocols that serve as a starting point. Optimization for specific substrates is often necessary.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., Xantphos, 0.05 mmol), and a magnetic stir bar.[4]
-
Seal the vial and remove it from the glovebox.
-
Add the this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), and the solvent (e.g., dioxane, 5 mL).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[4]
-
After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
General Experimental Workflow Diagram
Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.
References
effect of ligands on the efficiency of 7-bromoindole cross-coupling
Technical Support Center: 7-Bromoindole Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the indole (B1671886) often necessary for efficient cross-coupling of this compound?
N-protection of the indole nitrogen is frequently crucial for achieving high yields in cross-coupling reactions.[1] The indole N-H proton is acidic and can interfere with the catalytic cycle in several ways, such as by reacting with the base or the organometallic reagents. Furthermore, the indole nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its activity.[2] Protecting the nitrogen atom prevents these side reactions and enhances the stability and efficiency of the catalyst.
Q2: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
The bromine atom at the 7-position of the indole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.[1][3] These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of functionalized indoles.[1] The most commonly employed reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]
-
Heck Coupling: For the vinylation of the indole core.[1]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1]
-
Cyanation: To introduce a cyano group.[1]
Q3: How does the choice of phosphine (B1218219) ligand impact the Heck reaction with this compound?
The phosphine ligand plays a critical role in the Heck reaction by stabilizing the palladium catalyst and influencing its reactivity.[2] The selection of the ligand can significantly affect both the chemical and regioselectivity of the reaction.[2]
Q4: What is the role of the base in cross-coupling reactions, and how do I choose the right one?
The base is a critical component of the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Heck reactions, it is required to regenerate the active Pd(0) catalyst in the final step of the cycle. The choice of base is often empirical and depends on the specific reaction, substrates, and solvent system. For sensitive substrates like indoles, moderately strong bases are often preferred to avoid undesired side reactions.[4] The solubility of the base is also an important consideration; for inorganic bases, a co-solvent like water may be necessary.[5][6]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Ensure all reagents and solvents are dry and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[5] Use fresh, high-quality palladium catalyst and ligands. | Palladium catalysts are sensitive to oxygen and moisture, which can lead to deactivation.[4][5] |
| Suboptimal Ligand Choice | For electron-rich substrates like this compound, use bulky, electron-rich phosphine ligands to accelerate the oxidative addition step.[5] Screen different ligands to find the optimal one for your specific substrate combination. | The oxidative addition of the aryl bromide to the Pd(0) complex can be the rate-limiting step. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step.[7] |
| Incorrect Reaction Conditions | Optimize the reaction temperature, solvent, and base. A screening of different combinations is often necessary.[4] | The interplay between solvent, base, and temperature is complex and highly substrate-dependent. |
| Poor Reagent Quality | Use high-purity this compound. If necessary, recrystallize the starting material.[2] For Suzuki reactions, ensure the boronic acid has not degraded.[4] | Impurities in the starting materials can poison the catalyst.[2] Boronic acids can be prone to degradation over time.[4] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step | Explanation |
| Dehalogenated Indole | Suboptimal ligand-to-metal ratio or an inappropriate ligand. | Use a bulky, electron-rich ligand to favor the cross-coupling pathway over dehalogenation.[5] | This side reaction occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the coupling partner. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of Pd(II) species at the start of the reaction or exposure to oxygen. | Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) source.[8] Thoroughly degas all solvents and maintain a strict inert atmosphere.[8] | Homocoupling is often catalyzed by Pd(II) species and can be exacerbated by the presence of oxygen.[8] |
| Protodeboronation of Boronic Acid (Suzuki) | High temperatures and/or strongly basic conditions. | Use milder reaction conditions, such as a lower temperature or a weaker base (e.g., K₃PO₄ instead of stronger bases).[4] | This is the cleavage of the C-B bond, which is a common side reaction with heteroaromatic boronic acids.[4] |
Issue 3: Formation of Palladium Black
The formation of palladium black indicates the precipitation of palladium metal from the solution, which leads to catalyst deactivation.[2]
| Potential Cause | Troubleshooting Step | Explanation |
| High Reaction Temperature | Lower the reaction temperature. | Excessive heat can promote the decomposition and aggregation of the palladium catalyst.[2] |
| Absence or Degradation of a Stabilizing Ligand | Ensure an appropriate ligand is used at the correct concentration. Consider using more robust ligands. | Phosphine ligands are crucial for stabilizing the Pd(0) species in the catalytic cycle and preventing aggregation.[2] |
| Impurities or Oxygen in the Reaction Mixture | Use high-purity, degassed solvents and reagents. | Impurities and oxygen can lead to the decomposition of the catalytic species.[2] |
Data Presentation: Ligand Effects on Cross-Coupling Efficiency
Note: The following data is a representative summary based on literature precedents for 7-bromoindoles and analogous substrates. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of N-Protected 7-Bromoindoles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 85-95 | [9] |
| Pd Nanoparticles | K₃PO₄ | H₂O | 40 | 80-90 | [1] |
| Pd/SSphos | K₂CO₃ | H₂O/Acetonitrile | 37 | 75-90 | [10] |
Table 2: Heck Coupling of N-Protected 7-Bromoindoles with Olefins
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 110 | 70-85 | [9] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | NMP | 120 | 75-90 | [1] |
Table 3: Buchwald-Hartwig Amination of N-Protected Bromoindoles
| Catalyst | Ligand | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | LHMDS | THF | Room Temp. | 80-95 | [9] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 70-85 | [11] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.[1]
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole
This protocol is adapted from mild, aqueous conditions.[1]
Materials:
-
N-Boc-7-bromoindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Degassed water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a reaction vessel, add N-Boc-7-bromoindole, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst to the vessel.
-
Add a sufficient amount of degassed water to dissolve the reagents.
-
Stir the reaction mixture at 40 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling of N-Protected this compound
This is a general protocol for the Heck reaction of aryl bromides.[1]
Materials:
-
N-Protected this compound (1.0 equiv)
-
Olefin (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
In a Schlenk tube, dissolve the N-protected this compound, palladium acetate, and the phosphine ligand in the chosen solvent.
-
Add the base and the olefin to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
purification strategies for removing impurities from 7-bromoindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-bromoindole.
Troubleshooting Guides
Problem 1: My this compound appears as a beige-yellow to brownish crystalline powder after synthesis. How can I improve its color?
Discoloration in this compound typically indicates the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products. Purification is necessary to obtain a pure, off-white to light yellow solid.
Solution:
Two primary methods are effective for purifying this compound: recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization: This is a good first choice for removing small amounts of impurities.
-
Flash Column Chromatography: This is more effective for separating larger quantities of impurities or for mixtures that are difficult to separate by recrystallization.
Problem 2: I'm seeing multiple spots on the TLC of my crude this compound. What could they be?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds in your sample. For this compound, these could be:
-
Isomeric Bromoindoles: Depending on the synthetic route, other isomers such as 4-bromoindole, 5-bromoindole, or 6-bromoindole (B116670) might be formed as byproducts.
-
Starting Materials: Unreacted starting materials, such as 2-bromoaniline (B46623) or this compound-2-carboxylic acid, may be present.[1]
-
Di- or Poly-brominated Indoles: Over-bromination during synthesis can lead to the formation of di- or poly-brominated indole (B1671886) species.
-
Degradation Products: this compound is sensitive to light and can degrade over time.[2] Oxidation can also occur, leading to colored impurities.
Solution:
-
TLC Analysis: Use a solvent system like hexane (B92381)/ethyl acetate (B1210297) to get good separation of spots. A common starting ratio is 80:20 (hexane:ethyl acetate). The Rf (retention factor) of your target compound should ideally be around 0.2-0.3 for optimal separation on a flash column.[3]
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Most indole derivatives are UV-active. You can also use a potassium permanganate (B83412) stain, which is a general stain for organic compounds.
Problem 3: My recrystallization of this compound is not working well; either the recovery is low or the purity doesn't improve significantly.
This can be due to several factors, including the choice of solvent, the cooling rate, and the amount of solvent used.
Solution:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallizing indole derivatives include:
-
Aqueous alcohol (e.g., ethanol (B145695)/water)
-
Hexane/Ethyl Acetate[4]
-
n-Hexane/Acetone[5]
-
-
Procedure Optimization:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
While the impurity profile can vary between suppliers, common impurities may include residual starting materials from the synthesis (e.g., from the Fischer indole synthesis), other isomeric bromoindoles, and small amounts of oxidized or polymerized indole species that contribute to a darker color. It is always recommended to check the supplier's certificate of analysis.
Q2: How should I store this compound to prevent degradation?
This compound is sensitive to light and should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]
Q3: What are the expected chemical shifts for pure this compound in an NMR spectrum?
While specific shifts can vary slightly depending on the solvent, you can refer to spectral databases for reference spectra. Any significant deviation or the presence of unexpected peaks could indicate impurities.
Q4: Can I use normal phase flash chromatography to purify this compound?
Yes, normal phase flash chromatography is a very effective method for purifying this compound. Silica (B1680970) gel is a common stationary phase, and a gradient of hexane and ethyl acetate is a good starting point for the mobile phase.
Q5: My purified this compound is still slightly colored. Is this acceptable for my reaction?
The acceptability of a slightly colored product depends on the sensitivity of your subsequent reaction. For many applications, a small amount of color may not be detrimental. However, for sensitive catalytic reactions, such as palladium-catalyzed cross-couplings, high purity is crucial. If in doubt, it is best to attempt further purification or use a fresh, high-purity batch.
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, good for removing minor impurities. | May not be effective for complex mixtures or isomeric impurities. |
| Flash Chromatography | >99% | 60-85% | Excellent for separating complex mixtures and isomers. | More time-consuming and requires more solvent than recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., aqueous ethanol or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to fully dissolve the solid at the boiling point.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify crude this compound by separating it from significant impurities or isomers.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Methodology:
-
TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. Aim for an Rf value of 0.2-0.3 for this compound. A good starting point is a 9:1 mixture of hexane:ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Workflow for selecting a purification strategy for this compound.
Caption: Step-by-step workflow for flash chromatography purification.
References
overcoming low reactivity of 7-bromoindole in C-C bond formation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges associated with the low reactivity of 7-bromoindole in C-C cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
This compound's low reactivity stems from several factors inherent to its structure:
-
Electron-Rich Nature : The indole (B1671886) ring is an electron-rich heterocycle. This high electron density can make the initial, rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond more difficult compared to electron-poor aromatic systems.[1]
-
Catalyst Inhibition : The indole nitrogen possesses a lone pair of electrons and an acidic N-H proton. The nitrogen can act as a ligand, coordinating to the palladium center and leading to catalyst deactivation or "poisoning".[2][3] This is a common issue with nitrogen-containing heterocycles.[4]
-
Side Reactions : The acidic N-H proton can be deprotonated by the base used in the coupling reaction, leading to undesired side reactions or complications with the catalytic cycle.
Q2: Should I protect the indole nitrogen? What are the best protecting groups?
Yes, protecting the indole nitrogen is the most common and effective strategy to overcome the challenges of low reactivity and catalyst inhibition.[5] An ideal protecting group blocks the N-H site, improves solubility, and can be removed under conditions that do not affect the newly formed C-C bond.[6]
The choice of protecting group is critical and depends on the planned reaction conditions and subsequent synthetic steps.[6] Here is a comparison of common N-protecting groups:
| Protecting Group | Abbreviation | Key Features & Use Cases | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Widely used due to its general stability in basic conditions and straightforward removal. Often provides good to excellent yields.[6] | Acidic conditions (e.g., TFA, HCl). |
| Tosyl (p-Toluenesulfonyl) | Ts | Highly stable and can activate the indole ring. However, its removal requires harsh conditions.[6] | Strongly basic (e.g., NaOH) or reductive conditions (e.g., SmI₂, Mg/MeOH). |
| (2-Trimethylsilyl)ethoxymethyl | SEM | Offers robust protection under a wide range of conditions and provides an orthogonal deprotection strategy.[6] | Fluoride sources (e.g., TBAF) or specific acidic conditions.[6] |
| p-Methoxybenzyl | PMB | Stable to a variety of reagents and offers another orthogonal deprotection option. | Oxidative conditions (e.g., DDQ, CAN).[6] |
Q3: What are the key reaction types for C-C bond formation with this compound?
The bromine atom at the 7-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to form C-C bonds.[5][7] The most common are:
-
Suzuki-Miyaura Coupling : Reacts this compound with an organoboron reagent (boronic acid or ester) to form a C(sp²)-C(sp²) bond.[4][7]
-
Heck Coupling : Reacts this compound with an alkene to form a C(sp²)-C(sp²) bond, creating a substituted alkene.[8][9]
-
Sonogashira Coupling : Reacts this compound with a terminal alkyne to form a C(sp²)-C(sp) bond.[7][10][11]
Troubleshooting Guides
Problem: My Suzuki-Miyaura coupling with this compound (or its N-protected derivative) is giving low to no yield.
This is a common problem that can be systematically addressed by evaluating each component of the reaction.[12][13] Follow the logical workflow below to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Decision Logic: To Protect or Not to Protect?
Choosing whether to proceed with the free N-H indole or invest in protection/deprotection steps is a key strategic decision. This diagram outlines the factors to consider.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of N-Protected 7-Bromoindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-protected 7-bromoindoles. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My N-Boc-7-bromoindole is decomposing during my reaction. What are the common causes?
A1: Decomposition of N-Boc-7-bromoindole is a frequent issue. The tert-butoxycarbonyl (Boc) group, while offering good protection under many basic conditions, is sensitive to acid.[1][2] Even mild acidic conditions can lead to premature deprotection.[3] Common causes for decomposition include:
-
Acidic Reagents or Catalysts: Direct use of strong acids like TFA or HCl will cleave the Boc group.[2] Be mindful of reagents that can generate acidic byproducts.
-
Elevated Temperatures: Heating N-Boc indoles, especially in the presence of even weak acids or protic solvents, can cause the Boc group to fall off.[3] Some users have reported deprotection at temperatures as low as 40°C on a rotovap.[3]
-
Silica (B1680970) Gel Chromatography: Standard silica gel can be acidic enough to cause streaking or decomposition of N-Boc-7-bromoindole during purification.[4]
Q2: I'm observing significant byproduct formation in my palladium-catalyzed cross-coupling reaction with N-protected 7-bromoindole. What could be the issue?
A2: Byproduct formation in palladium-catalyzed reactions can stem from several sources. The choice of N-protecting group and reaction conditions are critical.[1][5]
-
Protecting Group Instability: If you are using a labile protecting group like Boc, it might be partially or fully cleaved under the reaction conditions, leading to side reactions on the unprotected indole (B1671886).
-
Ligand or Base Incompatibility: The combination of the palladium catalyst, ligand, and base is crucial for reaction efficiency.[6][7] An inappropriate choice can lead to side reactions or low yields.
-
Homocoupling: Suboptimal conditions can lead to the homocoupling of your starting material.
-
Protodebromination: The bromo group can be replaced by a hydrogen atom, especially at higher temperatures or with certain catalysts.
Q3: Which N-protecting group offers the best stability for 7-bromoindoles in demanding reaction conditions?
A3: The choice of protecting group depends on the specific reaction conditions you plan to employ. Here's a general comparison:
-
N-Tosyl (Ts): This group is highly stable and can activate the indole ring, but its removal requires harsh reductive or strongly basic conditions, which might not be compatible with other functional groups in your molecule.[1]
-
N-(2-(trimethylsilyl)ethoxy)methyl (SEM): N-SEM protected bromoindoles provide robust protection under a wide range of conditions and can be removed with fluoride (B91410) sources or under specific acidic conditions, offering an orthogonal deprotection strategy.[1][8]
-
N-p-methoxybenzyl (PMB): N-PMB protected indoles are stable to a variety of reagents but can be selectively cleaved under oxidative conditions.[1]
-
N-Boc: While widely used due to its easy removal under acidic conditions, it is the least stable of this list under acidic or elevated temperature conditions.[1][3]
Troubleshooting Guides
Issue: Low Yield in Suzuki-Miyaura Coupling of N-Boc-7-bromoindole
| Potential Cause | Recommended Solution |
| Premature deprotection of the Boc group | Consider switching to a more robust protecting group like N-SEM or N-Ts if subsequent steps allow for their removal conditions. Alternatively, use milder reaction conditions (lower temperature, shorter reaction time) if possible. |
| Inefficient catalyst system | The choice of palladium catalyst and ligand is critical. For Suzuki-Miyaura coupling of bromoindoles, catalysts with ferrocenylphosphine ligands like Pd(dppf)Cl₂ often show high activity.[7] |
| Poor quality of reagents | Ensure your boronic acid is pure and the base is anhydrous. |
| Oxygen contamination | Thoroughly degas your reaction mixture to prevent catalyst deactivation. |
Issue: Unwanted N-H reactivity after intended reaction
| Potential Cause | Recommended Solution |
| Accidental deprotection during workup | If your workup involves an acidic wash, this can remove acid-labile protecting groups like Boc. Use a neutral or mildly basic workup if your product is stable under those conditions. |
| Protecting group instability under reaction conditions | As mentioned, some protecting groups are not stable to heat or certain reagents. Refer to the protecting group stability table below. |
| Incomplete protection | Ensure the initial N-protection step went to completion to avoid having unprotected starting material in your reaction. |
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for 7-Bromoindoles
| Protecting Group | Abbreviation | Stability | Common Deprotection Method(s) |
| tert-Butyloxycarbonyl | Boc | Stable to base and hydrogenolysis.[2] Labile to acid and heat.[3][9] | Strong Acid (e.g., TFA, HCl)[2] |
| Tosyl | Ts | Highly stable to a wide range of conditions.[1] | Harsh reductive or strongly basic conditions.[1] |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | Robust protection under various conditions.[1][8] | Fluoride-mediated or specific acidic conditions.[1][8] |
| p-Methoxybenzyl | PMB | Stable to a range of reagents.[1] | Oxidative conditions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of tert-Butyl 7-bromo-1H-indole-1-carboxylate
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine tert-butyl 7-bromo-1H-indole-1-carboxylate, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. To avoid decomposition on acidic silica gel, consider neutralizing the silica with a triethylamine (B128534) solution in the eluent.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of tert-Butyl 7-bromo-1H-indole-1-carboxylate
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.025 equivalents)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 0.05 equivalents)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge a vial with the palladium precursor, phosphine ligand, and a magnetic stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add the tert-butyl 7-bromo-1H-indole-1-carboxylate, the amine, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[7]
Visualizations
Caption: Factors influencing the stability of N-protected 7-bromoindoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
alternative methods to Suzuki coupling for 7-bromoindole functionalization
Welcome to the technical support center for the functionalization of 7-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for various cross-coupling methods beyond the Suzuki reaction.
Choosing an Alternative to Suzuki Coupling
When Suzuki coupling proves suboptimal, selecting the right alternative depends on the desired bond formation, functional group tolerance, and available reagents. The following flowchart provides a general decision-making framework.
Caption: Decision workflow for selecting a cross-coupling method.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound using various alternative cross-coupling methods.
General Issues
Q1: My cross-coupling reaction with this compound has a low yield. What are the general preliminary checks?
A: Low yields with this compound substrates can often be attributed to a few key factors:
-
N-H Acidity and Catalyst Inhibition: The acidic proton on the indole (B1671886) nitrogen can react with the base or organometallic reagents. More importantly, the nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Steric Hindrance: The 7-position of the indole ring is sterically hindered by the adjacent pyrrole (B145914) ring, which can slow down the rate-limiting oxidative addition step.[3]
-
Solution: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition at this hindered position.
-
-
Reagent and Solvent Quality: Palladium-catalyzed reactions are sensitive to impurities and oxygen.
-
Solution: Ensure all reagents are pure and use anhydrous, degassed solvents. Running reactions under a strict inert atmosphere (argon or nitrogen) is critical.
-
Heck Coupling (Alkene Arylation)
The Heck reaction is a versatile method for forming a C-C bond between this compound and an alkene.
Heck Coupling: FAQs & Troubleshooting
Q1: My Heck reaction is not proceeding or gives a low yield. What should I check?
A:
-
Catalyst Deactivation: Formation of palladium black is a common sign of catalyst decomposition. This can be caused by high temperatures or impurities.
-
Solution: Use a more robust ligand, such as a bulky phosphine or an NHC ligand. Ensure rigorous exclusion of oxygen. Consider lowering the reaction temperature if possible, though aryl bromides often require elevated temperatures.
-
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is highly interdependent.
-
Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and polar aprotic solvents (e.g., DMF, DMA, NMP). For N-protected 7-bromoindoles, conditions using Pd(OAc)₂ with PPh₃ and K₂CO₃ in DMF at elevated temperatures have been reported.[2]
-
Q2: I'm observing a mixture of regioisomers (α- vs. β-vinylation). How can I control the regioselectivity?
A:
-
Ligand Choice: The regioselectivity of the Heck reaction is strongly influenced by the ligand.
-
Solution: For terminal (β) substitution, monodentate phosphine ligands are typically used. For internal (α) substitution, chelating bidentate ligands like dppp (B1165662) can be effective.
-
Comparative Data: Heck Coupling of N-Protected Bromoindoles
| N-Protecting Group | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tosyl (Ts) | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 110 | 12 | ~85-95 |
| Boc | Ethyl Acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | Acetonitrile | 100 | 24 | ~70-80 |
Yields are approximate and compiled from various literature sources for illustrative purposes.
Detailed Experimental Protocol: Heck Coupling of N-Tosyl-7-bromoindole with Styrene
Caption: Workflow for Heck coupling of N-Tosyl-7-bromoindole.
-
Reaction Setup: In a sealed tube, combine N-tosyl-7-bromoindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.
-
Reaction: Heat the reaction mixture at 110 °C with stirring for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the coupled product.[2]
Sonogashira Coupling (Alkyne Arylation)
This reaction couples this compound with a terminal alkyne, providing access to 7-alkynylindoles.
Sonogashira Coupling: FAQs & Troubleshooting
Q1: My Sonogashira reaction is failing. What are the most critical factors for success?
A:
-
Atmosphere: This reaction is highly sensitive to oxygen, which promotes the unwanted homocoupling of the alkyne (Glaser coupling).
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere is essential.
-
-
Copper Co-catalyst: While classic conditions use a copper(I) co-catalyst (typically CuI), it can also promote homocoupling.
-
Solution: If homocoupling is a major issue, consider a copper-free Sonogashira protocol. Many modern ligand systems are effective without copper.
-
-
Base: An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the terminal alkyne.
-
Solution: Ensure the amine base is dry and used in excess. It can often serve as the solvent or co-solvent.
-
Q2: The reaction is sluggish with my this compound substrate. How can I improve the rate?
A:
-
Temperature: Aryl bromides are less reactive than aryl iodides and often require heating.
-
Solution: Gradually increase the reaction temperature. For unreactive substrates, temperatures around 80-100 °C may be necessary.
-
-
Catalyst System: The choice of palladium source and ligand is critical.
-
Solution: For N-protected 7-bromoindoles, catalyst systems like PdCl₂(PPh₃)₂/CuI in an amine solvent are a good starting point.
-
Comparative Data: Sonogashira Coupling of N-Protected 7-Bromoindoles
| N-Protecting Group | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Boc | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | THF | 65 | ~80-90 |
| SEM | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | ~75-85 |
Yields are approximate and compiled from various literature sources for illustrative purposes.
Detailed Experimental Protocol: Sonogashira Coupling of N-Boc-7-bromoindole
Caption: Workflow for Sonogashira coupling of N-Boc-7-bromoindole.
-
Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-7-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent/Base Addition: Add anhydrous, degassed THF (10 mL) and Et₃N (3.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture at 65 °C with stirring until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a powerful method for forming C-N bonds by coupling this compound with an amine or amide.
Buchwald-Hartwig Amination: FAQs & Troubleshooting
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?
A:
-
Ligand Choice: This is often the most critical parameter. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step.
-
Solution: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or their corresponding pre-catalysts are generally required. Screening different ligands is often necessary.
-
-
Base Selection: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures.
-
-
Catalyst Poisoning: The nitrogen atoms in both the indole and the amine coupling partner can act as catalyst poisons.
-
Solution: Using bulky ligands helps shield the palladium center. N-protection of the indole is also highly recommended.
-
Q2: I am observing dehalogenation (replacement of Br with H) of my this compound. What causes this?
A:
-
Side Reaction Pathway: Dehalogenation can occur via a competing pathway involving a palladium-hydride intermediate.
-
Solution: Optimizing the ligand and base combination can disfavor this pathway. Ensure your reagents and solvents are free of water or other proton sources that could facilitate this side reaction.
-
Comparative Data: Buchwald-Hartwig Amination of N-Protected Bromoindoles
| N-Protecting Group | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| SEM | Piperidine (B6355638) | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS | THF | 25 | ~90-98 |
| Boc | Morpholine | XPhos Pd G3 (2) | - | NaOtBu | Toluene | 110 | ~85-95 |
| Unprotected | Aniline | [Pd(tBu-XPhos)G1] (2) | - | K₂CO₃ | THF/H₂O | 65 | ~50-60 |
Yields are approximate and compiled from various literature sources for illustrative purposes. Note the lower yield with the unprotected indole.[2][4]
Detailed Experimental Protocol: Buchwald-Hartwig Amination of N-SEM-7-bromoindole
Caption: Workflow for Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried Schlenk tube under argon, add N-SEM-7-bromoindole (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Reagent Addition: Add anhydrous THF (5 mL) followed by piperidine (1.2 mmol).
-
Base Addition: Add LHMDS solution (1.5 mL of 1.0 M solution, 1.5 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Purification: Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to provide the crude product for purification.[2]
Other Alternative Methods
While less commonly reported for this compound specifically, the following methods are powerful alternatives for C-C bond formation.
Stille Coupling
-
Principle: Palladium-catalyzed coupling of this compound with an organostannane (organotin) reagent.
-
Advantages: Organostannanes are often stable to air and moisture and tolerate a wide variety of functional groups.
-
Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.
-
Typical Conditions: Often performed with a Pd(0) catalyst like Pd(PPh₃)₄ in a solvent such as THF or DMF. Additives like LiCl can be beneficial.
Negishi Coupling
-
Principle: Palladium- or nickel-catalyzed coupling of this compound with an organozinc reagent.
-
Advantages: Organozinc reagents are more reactive than organoboranes (Suzuki) and organostannanes (Stille), often leading to faster reactions under milder conditions.
-
Disadvantages: Organozinc reagents are highly sensitive to air and moisture, requiring strict anhydrous and anaerobic reaction conditions.
-
Typical Conditions: Reactions are typically run with a Pd(0) catalyst and a phosphine ligand (e.g., S-Phos) in THF. The organozinc reagent is often prepared in situ or used immediately after preparation. High yields have been reported for the coupling of 5-bromoindole, suggesting feasibility for the 7-bromo isomer.[2]
Direct C-H Functionalization
-
Principle: Instead of using a pre-functionalized coupling partner, this method involves the direct coupling of an aryl halide with a C-H bond of another arene. For a this compound substrate, this would typically involve functionalization at other positions on the indole ring (e.g., C2).
-
Advantages: This is a highly atom-economical approach as it avoids the synthesis of organometallic reagents.
-
Challenges: Controlling regioselectivity can be difficult. Directing groups are often required to achieve functionalization at a specific C-H bond.
-
Outlook: While powerful, specific protocols for the direct C-H arylation of this compound derivatives are still emerging. Research in this area often focuses on directing C-H activation to the C7 position of an indole that is not pre-functionalized at that site.[5][6]
Metal-Free Coupling
-
Principle: These reactions achieve C-C or C-N bond formation without the use of a transition metal catalyst, often proceeding through radical or aryne intermediates.
-
Advantages: Avoids the cost and toxicity associated with transition metals and simplifies product purification by eliminating metal residues.
-
Challenges: The substrate scope and functional group tolerance can be more limited compared to metal-catalyzed methods. Reaction conditions can be harsh (e.g., strong base, high temperature).
-
Outlook: This is a developing field. While general methods for the metal-free arylation of indoles exist, their application to this compound is not yet widely established.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh( iii )-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04142G [pubs.rsc.org]
Technical Support Center: Managing Scalability Issues in 7-Bromoindole Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of 7-bromoindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common synthetic routes to this compound include the Bartoli indole (B1671886) synthesis from o-bromonitrobenzenes and vinyl Grignard reagents, and the Fischer indole synthesis.[1] Another approach involves the direct bromination of indole, often requiring protection of other positions to ensure selectivity. A multi-step process starting from 4-bromo-2-methylaniline (B145978) involving iodination, Sonogashira coupling, and a ring-closing reaction has also been reported as suitable for large-scale production.[2]
Q2: What are the primary challenges when scaling up this compound production?
A2: Scaling up this compound synthesis often presents challenges such as poor temperature control, inefficient mixing of heterogeneous reaction mixtures, formation of impurities like isomers (e.g., 5-bromoindole (B119039) or dibrominated products), and difficulties in product purification.[3][4] Handling thick slurries can also be problematic in larger reactors.[3]
Q3: How can I minimize the formation of impurities during scale-up?
A3: To minimize impurities, ensure complete formation of any intermediates before proceeding to the next step.[3] Controlled, slow addition of reagents like bromine at low temperatures is crucial to prevent side reactions and over-bromination.[3][4] Utilizing an efficient overhead mechanical stirrer is recommended for larger volumes to maintain homogeneity and improve mass and heat transfer.[3]
Q4: What purification methods are effective for large-scale this compound production?
A4: For large-scale purification, column chromatography on silica (B1680970) gel is a common method.[2][5] Recrystallization is another effective technique to obtain high-purity this compound. The choice of solvent for recrystallization is critical and may require optimization.
Troubleshooting Guides
Issue 1: Low Yield at Larger Scale
Question: My reaction yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What could be the cause?
Answer:
Low yields during scale-up can often be attributed to several factors:
-
Inefficient Mixing: Inadequate agitation in large reactors can lead to localized concentrations of reactants and poor heat transfer, resulting in incomplete reactions or byproduct formation. Magnetic stirrers are often insufficient for larger volumes; a switch to an overhead mechanical stirrer is recommended.[3]
-
Poor Temperature Control: Exothermic reactions, if not properly controlled on a large scale, can lead to runaway reactions and degradation of the product. It is essential to monitor the internal reaction temperature, not just the bath temperature.[3]
-
Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction outcome. A slow, controlled addition, potentially using a dosing pump, is often necessary for large-scale reactions to maintain optimal conditions.[3]
Issue 2: Formation of Isomeric and Over-Brominated Impurities
Question: I am observing significant amounts of other bromoindole isomers and di-brominated species in my scaled-up production. How can I improve the selectivity?
Answer:
The formation of isomers and over-brominated products is a common issue, especially in direct bromination routes.
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to enhance selectivity.[4]
-
Stoichiometry and Addition: Use no more than one equivalent of the brominating agent and add it dropwise with vigorous stirring.[4] This prevents localized excess of the reagent that can lead to multiple brominations.
-
Protecting Groups: If direct bromination is used, ensure that other reactive positions on the indole ring are appropriately protected before introducing the brominating agent.
Data Presentation
Table 1: Effect of Stirring Method and Addition Rate on Yield and Purity in a Scaled-Up Reaction
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) - Condition A | Pilot Scale (1kg) - Condition B |
| Stirring Method | Magnetic Stir Bar | Overhead Stirrer (Low Speed) | Overhead Stirrer (High Speed) |
| Bromine Addition | Manual Pipette (10 min) | Dosing Pump (2 hours) | Dosing Pump (4 hours) |
| Avg. Yield (%) | 85% | 65% | 82% |
| Purity (by HPLC) | 98% | 88% (with 7% di-bromo) | 97% (with <2% di-bromo) |
Experimental Protocols
Lab-Scale Synthesis of this compound via Bartoli Indole Synthesis
This protocol is adapted from established methods for synthesizing 7-substituted indoles.[1]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of vinyl bromide (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining vinyl bromide solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Nitroarene: In a separate flame-dried flask, dissolve 1-bromo-2-nitrobenzene (B46134) (1.0 eq) in anhydrous THF. Cool this solution to -40 °C.
-
Addition and Cyclization: Slowly add the prepared vinyl Grignard reagent to the nitroarene solution, maintaining the temperature below -30 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Scaled-Up Production of this compound (Hypothetical Protocol)
This protocol highlights key considerations for scaling up the synthesis.
-
Reactor Setup: A 50 L glass-lined reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a dosing pump is used. The reactor is purged with nitrogen.
-
Grignard Reagent Preparation: Charge the reactor with magnesium turnings (1.2 eq) and anhydrous THF. Add a small amount of vinyl bromide (1.2 eq in THF) to initiate the reaction. Once initiated, add the remaining vinyl bromide solution via the dosing pump over 2 hours, maintaining the temperature below 40°C using a cooling jacket. Stir for an additional 2 hours after the addition is complete.
-
Nitroarene Solution: In a separate vessel, dissolve 1-bromo-2-nitrobenzene (1.0 eq) in anhydrous THF.
-
Addition and Reaction: Cool the Grignard reagent in the reactor to -40 °C. Add the nitroarene solution via the dosing pump over 3-4 hours, ensuring the internal temperature does not exceed -30 °C.
-
Warm-up and Monitoring: After the addition, allow the reactor contents to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by HPLC.
-
Work-up and Isolation: Cool the reactor to 10 °C and slowly add a saturated aqueous ammonium chloride solution to quench the reaction, controlling the exotherm. Transfer the mixture to an extraction unit and extract with ethyl acetate.
-
Purification: Concentrate the combined organic phases. The crude this compound can be purified by recrystallization from an appropriate solvent system or by large-scale column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing common scalability issues.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Reaction Monitoring for 7-Bromoindole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the synthesis of 7-bromoindole. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols for common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the synthesis of this compound?
A1: The most common techniques for monitoring the synthesis of this compound include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages for tracking the consumption of starting materials and the formation of the product.
Q2: Why is it crucial to carefully monitor the bromination of indole (B1671886)?
A2: Careful monitoring is essential to prevent over-bromination, which leads to the formation of di- or poly-brominated indoles.[1][2] The indole ring is electron-rich, making it susceptible to multiple electrophilic substitutions.[1] Real-time monitoring allows for the reaction to be stopped once the starting material is consumed, maximizing the yield of the desired mono-brominated product.
Q3: At what temperature should the bromination of indole be conducted?
A3: It is generally recommended to perform the bromination reaction at low temperatures, ranging from 0 °C to -78 °C, to control the reaction rate and enhance selectivity.[1]
Q4: What is a suitable brominating agent for the synthesis of this compound?
A4: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of indoles.[1][3] Using stoichiometric amounts (typically 1.0 to 1.1 equivalents) is critical to avoid side reactions.[1] Pyridinium bromide perbromide is another milder alternative that can offer better control.[1][4]
Q5: How can I purify crude this compound after the reaction?
A5: The most common method for purifying this compound is column chromatography on silica (B1680970) gel.[2][5] Recrystallization can also be an effective technique for obtaining a highly pure product.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
Q: Why are the spots on my TLC plate streaking or tailing?
A: Streaking or tailing of indole derivatives on a silica TLC plate is a common issue. This can be caused by several factors:
-
Sample Overload: Applying a too-concentrated sample can lead to broad and elongated spots. Try diluting your sample before spotting.[6]
-
Interaction with Acidic Silica: The basic nature of the indole nitrogen can cause a strong interaction with the slightly acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, like 0.1–2.0% triethylamine (B128534) (NEt₃), to your mobile phase.[6]
-
Compound Instability: The compound might be degrading on the silica gel plate.[6]
Q: My spots are not moving from the baseline (Rf = 0). What should I do?
A: If your spots are not moving from the baseline, your mobile phase is not polar enough. You should increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.
Q: How can I be sure if a spot is my starting material or product if their Rf values are very similar?
A: Use a "cospot" on your TLC plate.[7] This involves spotting your reaction mixture directly on top of your starting material in one lane. If you see a single, well-defined spot, it indicates the presence of the starting material in your reaction mixture. If you see two distinct spots, it confirms the presence of a new product.[7]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: What is a good starting HPLC method for analyzing my this compound reaction?
A: A reverse-phase HPLC method using a C18 column is a common and effective choice.[6][8] A typical mobile phase consists of a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[6][9]
Q: I am seeing "ghost peaks" in my HPLC chromatogram. What is causing this?
A: Ghost peaks can arise from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents.[6]
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been fully eluted. Run a blank gradient (injecting only the mobile phase) to wash the column.[6]
Q: How should I prepare my reaction sample for HPLC injection?
A: Withdraw a small aliquot from your reaction mixture and immediately quench it by diluting it in a suitable solvent like acetonitrile or methanol.[9] This prevents any further reaction from occurring. The sample should then be filtered through a syringe filter before injection to remove any particulate matter that could damage the column.
Data Presentation
| Technique | Typical Parameters | Advantages | Limitations |
| TLC | Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 v/v) | Fast, inexpensive, good for quick qualitative checks. | Limited resolution, not quantitative. |
| HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)Detection: UV at 280 nm[10] | High resolution, quantitative, suitable for purity analysis. | More expensive, requires specialized equipment. |
| GC-MS | Column: HP-5MS or similar non-polar columnCarrier Gas: Helium or Hydrogen | High resolution, provides structural information through mass fragmentation.[9] | Requires volatile and thermally stable compounds; may require derivatization for polar compounds.[9] |
| NMR | Solvent: CDCl₃ or DMSO-d₆Analysis: ¹H NMR to observe the disappearance of starting material signals and the appearance of product signals. | Provides detailed structural information, non-destructive.[11] | Lower sensitivity, more expensive equipment. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material, a cospot, and the reaction mixture.
-
Sample Application: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the starting material in the first lane. Spot the reaction mixture in the third lane. For the cospot, apply the starting material and then the reaction mixture at the same point in the second lane.[7]
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 hexane/ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[7]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analysis: Compare the spots in the reaction mixture lane to the starting material lane to determine if the starting material is still present and if new products have formed.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of acetonitrile or methanol.[9] Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Instrumentation Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient: A typical gradient would be 5% to 95% B over 10 minutes.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[9]
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at 280 nm.
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the peak corresponding to the starting material and any new peaks that correspond to the this compound product. The progress of the reaction can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Visualizations
Caption: Workflow for the synthesis and monitoring of this compound.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
impact of solvent and base on 7-bromoindole reaction outcomes
Welcome to the technical support center for reactions involving 7-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.
FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
N-Alkylation of this compound
Q1: I am observing a significant amount of C3-alkylation as a side product. How can I improve the selectivity for N-alkylation?
A2: Achieving high N-alkylation selectivity over C3-alkylation is a common challenge. The C3 position of the indole (B1671886) ring is inherently nucleophilic.[1] Here are several strategies to favor N-alkylation:
-
Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is crucial.[2][3] The base deprotonates the indole nitrogen, forming the indolate anion, which is a harder nucleophile and favors reaction at the nitrogen atom.[1] Using DMF or increasing the proportion of DMF in a THF/DMF mixture can enhance N-alkylation selectivity.[2]
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][3] For instance, increasing the temperature to 80°C in DMF has been shown to provide excellent N-selectivity.[3]
-
Protecting Groups: While not always necessary, introducing an electron-withdrawing group at other positions on the indole ring can increase the acidity of the N-H bond, further promoting deprotonation and subsequent N-alkylation.[2]
Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in N-alkylation reactions can arise from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong, dry base (e.g., 1.1-1.5 equivalents of NaH).[2] The reaction of the indole with the base should be allowed to proceed to completion before adding the alkylating agent; this can be monitored by the cessation of hydrogen gas evolution.[2]
-
Reagent and Solvent Purity: The presence of water or other protic impurities can quench the base and the indolate anion.[2] Always use anhydrous solvents and ensure your starting materials are dry.
-
Reaction Temperature and Time: Some N-alkylation reactions proceed well at room temperature, while others may require heating to achieve a reasonable reaction rate and completion.[2] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Steric Hindrance: If either the this compound or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[2] In such cases, prolonged reaction times or higher temperatures may be necessary.
Suzuki-Miyaura Cross-Coupling of this compound
Q1: I am experiencing low yields in the Suzuki coupling of this compound. What are the key parameters to optimize?
A1: The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.[4][5] For nitrogen-containing heterocycles like this compound, optimization is crucial to avoid side reactions and catalyst inhibition.[4]
-
Catalyst and Ligand: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.[4][6] The choice of ligand can also be critical, especially for challenging couplings.
-
Base Selection: A base is required to facilitate the transmetalation step.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used.[4][5][7] The choice of base can depend on the specific substrates and solvent system.
-
Solvent System: Polar aprotic solvents are commonly employed.[8] Mixtures of solvents like 1,4-dioxane/water or DMF/water are often effective, as the water helps to dissolve the inorganic base.[4][8][9] Toluene is another common solvent, particularly for reactions requiring higher temperatures.[8]
-
Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.[4] This involves degassing the solvent and using Schlenk techniques or a glovebox.[4]
Q2: My Suzuki coupling reaction is not going to completion, and I see starting material remaining. What should I check?
A2: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: Ensure all reagents and solvents are pure and the reaction is maintained under a strictly inert atmosphere.
-
Insufficient Base: The stoichiometry of the base is important. Typically, at least 2 equivalents are used.
-
Reaction Temperature and Time: Suzuki couplings often require elevated temperatures (e.g., 80-120 °C).[4] If the reaction is sluggish, increasing the temperature or extending the reaction time may be necessary. Monitoring the reaction by TLC or LC-MS is recommended.[4]
Buchwald-Hartwig Amination of this compound
Q1: What is a common reason for the failure of a Buchwald-Hartwig amination reaction with this compound?
A1: A frequent and often overlooked cause of failure or low yield is the poor solubility of the inorganic base in the reaction solvent.[10] Other common issues include catalyst inhibition and using an inappropriate base or ligand for the specific substrate.[10]
Q2: How do I choose the right base and solvent for my Buchwald-Hartwig amination?
A2: The choice of base and solvent is highly substrate-dependent and critical for success.[10]
-
Base Selection:
-
Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often very effective.[10] However, they may not be suitable for substrates with sensitive functional groups that could be prone to decomposition.[10]
-
Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can be better alternatives.[10]
-
-
Solvent Selection:
-
Common Solvents: Ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene, xylene), and alcohols are commonly used.[10] Toluene is a very common and effective choice.[10]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine (B92270) should be avoided as they can inhibit the palladium catalyst.[10][11]
-
Q3: My reaction is clean, but the yield is low. What could be the issue?
A3: If the reaction is clean but the yield is low, you may be losing product during the workup or isolation.[12] Consider the following possibilities:
-
Product Solubility: Your product might have some solubility in the aqueous layer. It is advisable to re-extract the aqueous phase.
-
Adsorption on Filtration Media: If you performed a filtration step (e.g., through Celite), your product may have adsorbed to the solid. Try washing the filter cake with a more polar solvent.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions of bromoindoles to provide a comparative overview of reaction conditions and their outcomes.
Table 1: N-Alkylation of Indoles - Effect of Solvent and Temperature
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | N:C3 Alkylation Ratio | Yield (%) | Reference |
| 1 | NaH (4) | THF | RT | - | Poor | [2] |
| 2 | NaH (4) | DMF | RT | - | Improved | [2] |
| 3 | NaH (4) | THF/DMF (1:1) | RT | 1:1 | - | [2] |
| 4 | NaH (4) | DMF | 80 | >99:1 | 91 | [2] |
Table 2: Suzuki-Miyaura Coupling of Bromoindoles
| Entry | Bromoindole | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (7) | Cs₂CO₃ (2.0) | Ethanol | MW, 100 | 0.5-0.67 | - | [5] |
| 2 | (7-Bromo-1H-indol-2-yl)boronic acid | Aryl halide | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | - | [4] |
| 3 | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (4.0) | H₂O | MW, 120 | 1.5 | - | [6] |
Table 3: Buchwald-Hartwig Amination of Bromoarenes
| Entry | Bromoarene | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 7-Bromo-1-tetralone | Primary/Secondary Amine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | - |[13] | | 2 | 7-Bromo-1-tetralone | Benzophenone imine | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (1.5) | Toluene | 100 | 16-24 | - |[13] | | 3 | 5-Bromoindole | Aniline | [Pd(tBu-XPhos)G1] (2) | - | K₂CO₃ (1.2) | THF/H₂O (1:1) | 65 | 16 | 85 |[14] |
Note: Yields and conditions are substrate-dependent and may require optimization for this compound.
Experimental Protocols
General Protocol for N-Alkylation of this compound using Sodium Hydride
This protocol is a widely used method for the N-alkylation of indoles.[2]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is based on established procedures for similar substrates.[4][5]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general guideline; reaction conditions must be optimized for specific substrates.[10]
Materials:
-
This compound
-
Amine
-
Palladium pre-catalyst and phosphine (B1218219) ligand
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried vial containing a magnetic stir bar, add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).
-
Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Seal the vial and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for N-alkylation of this compound.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Key factors influencing Buchwald-Hartwig amination outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
Technical Support Center: 7-Bromoindole Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in cross-coupling reactions involving 7-bromoindole.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound cross-coupling reactions?
Homocoupling is a common side reaction where two molecules of the same starting material couple together. In the context of this compound reactions, this can manifest in two primary ways:
-
This compound Homocoupling: Two molecules of this compound react to form 7,7'-biindole. This consumes the starting material and reduces the yield of the desired cross-coupled product.
-
Coupling Partner Homocoupling: In reactions like Suzuki and Sonogashira, the organoboron or alkyne coupling partner can couple with itself to form a symmetrical byproduct (e.g., a biphenyl (B1667301) from a phenylboronic acid or a diyne from a terminal alkyne).[1]
Q2: Why is it crucial to minimize homocoupling?
Minimizing homocoupling is essential for several reasons:
-
Improved Yield: It prevents the wasteful consumption of starting materials, thereby increasing the yield of the desired product.
-
Simplified Purification: Reducing the formation of homocoupled byproducts simplifies the purification process, which can be challenging due to similar polarities with the desired product. This saves both time and resources.
-
Process Efficiency: In industrial and drug development settings, minimizing side reactions is critical for creating robust, scalable, and economically viable synthetic routes.
Q3: What are the main causes of homocoupling in palladium-catalyzed cross-coupling reactions?
Several factors can promote homocoupling:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of coupling partners, particularly boronic acids in Suzuki reactions and alkynes in Sonogashira reactions (Glaser coupling).[1] It can also affect the palladium catalyst's oxidation state.
-
Catalyst System: The choice of palladium source (Pd(II) vs. Pd(0)) and ligands is critical. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can lead to side reactions, including homocoupling.[2]
-
Reaction Conditions: High temperatures, suboptimal base selection, and inappropriate solvents can all contribute to increased rates of homocoupling relative to the desired cross-coupling reaction.[3]
-
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, it allows more time for the competing homocoupling side reactions to occur. This can be due to unreactive substrates or an inefficient catalyst system.
Q4: Does the indole (B1671886) N-H proton affect homocoupling?
The acidic N-H proton of the indole ring can complicate cross-coupling reactions. While its direct role in promoting homocoupling is not always clear, it can interact with the base or the palladium catalyst.[3] This can potentially lead to catalyst inhibition or the formation of undesired complexes, indirectly favoring side reactions. For this reason, N-protection of the indole is often a crucial strategy to achieve higher yields and cleaner reactions.[4][5]
Troubleshooting Guides
Issue 1: Significant formation of 7,7'-biindole is observed.
This indicates the homocoupling of your this compound starting material.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | High temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[3] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. | Bulky ligands can promote the desired reductive elimination step to form the cross-coupled product over pathways leading to homocoupling.[6] |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The strength and solubility of the base are critical. | The base plays a role in the catalytic cycle, and its choice can significantly influence the relative rates of competing reaction pathways.[6] |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective concentration (start with 1-2 mol%). | While counterintuitive, in some cases, very high catalyst concentrations can lead to an increase in side reactions. |
Issue 2: The major byproduct is the homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira).
This is a common issue, especially in Suzuki and Sonogashira reactions.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[2] | Oxygen is a known promoter of the oxidative homocoupling of boronic acids and terminal alkynes.[1] |
| Use of a Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent (e.g., potassium formate) when using a Pd(II) source. | This ensures the efficient generation of the active Pd(0) catalyst and minimizes Pd(II) species that can mediate homocoupling.[2] |
| Copper Co-catalyst (Sonogashira) | Implement a copper-free Sonogashira protocol. | The copper(I) co-catalyst is a primary driver of alkyne homocoupling (Glaser coupling).[7][8] |
| High Concentration of Nucleophile | For Sonogashira reactions, consider the slow addition of the terminal alkyne to the reaction mixture. | Keeping the instantaneous concentration of the alkyne low can disfavor the bimolecular homocoupling reaction. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles
Note: Data is compiled for N-protected bromoindoles and analogous heterocyclic substrates to provide a comparative overview. Yields are for the desired cross-coupled product.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[9] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[9] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for this substrate.[9] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides, suggesting good potential for bromoindoles.[9] |
| Pd/SSphos | SSphos | K₂CO₃ | Water-acetonitrile (4:1) | 37 | 18 | 80-95 | Mild conditions effective for 5-bromoindole.[10] |
Table 2: Effect of N-Protecting Group on Suzuki-Miyaura Coupling Yield
Note: This table illustrates the general impact of N-protection on achieving high yields in cross-coupling reactions of bromoindoles.
| N-Protecting Group | Key Characteristics | Typical Yield Range (%) |
| Boc (tert-Butoxycarbonyl) | Stable under basic conditions, easily removed with acid. Often provides good to excellent yields.[5] | 85 - 98 |
| Ts (Tosyl) | Highly stable, can activate the indole ring. Removal requires harsh reductive or strongly basic conditions.[5] | 80 - 95 |
| SEM ((2-(Trimethylsilyl)ethoxy)methyl) | Robust protection, removed with fluoride (B91410) sources or acid, allowing for orthogonal deprotection strategies.[5] | 82 - 96 |
| None (N-H) | Can lead to catalyst inhibition and lower yields, particularly with azole-type heterocycles.[11] | Highly variable, often < 60 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole with Minimized Homocoupling
This protocol is adapted from mild, aqueous conditions known to be effective for N-protected bromoindoles.[4]
Materials:
-
N-Boc-7-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane (B91453) and water (4:1 v/v)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-7-bromoindole, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of N-SEM-7-bromoindole
This protocol is designed to minimize alkyne homocoupling by eliminating the copper co-catalyst.[7][8]
Materials:
-
N-SEM-7-bromoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Degassed triethylamine (B128534) (anhydrous)
-
Ethyl acetate
-
Celite
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of inert gas, add N-SEM-7-bromoindole, the terminal alkyne, and degassed anhydrous triethylamine.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for diagnosing and minimizing homocoupling.
Caption: Competing pathways of cross-coupling and homocoupling.
Caption: Workflow illustrating the N-protection strategy for cleaner reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromoindole and 7-Bromoindole for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indoles is paramount for the efficient synthesis of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 5-bromoindole (B119039) and 7-bromoindole, two key intermediates in medicinal chemistry. The comparative analysis is supported by experimental data from the literature, focusing on their performance in key synthetic transformations.
The position of the bromine substituent on the indole (B1671886) ring significantly influences the electron density distribution and steric environment, thereby dictating the molecule's reactivity in various chemical reactions. This guide will delve into a comparative analysis of 5-bromoindole and this compound across several critical reaction classes: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig), Electrophilic Substitution, and Lithiation via Metal-Halogen Exchange.
Executive Summary
In general, the C-Br bond at the 5-position of the indole ring is more readily activated in palladium-catalyzed cross-coupling reactions compared to the C-Br bond at the 7-position. This is attributed to the less sterically hindered nature of the 5-position and subtle differences in electronic effects. Conversely, the inherent electronic properties of the indole ring predominantly direct electrophilic attack to the C3 position for both isomers. However, the overall reactivity towards electrophiles can be influenced by the deactivating effect of the bromine atom. In lithiation reactions, both isomers can undergo metal-halogen exchange to form the corresponding lithioindoles, which are versatile nucleophiles for the introduction of various substituents. The choice between 5-bromoindole and this compound as a synthetic precursor will ultimately depend on the desired substitution pattern and the specific reaction conditions to be employed.
Data Presentation: Comparative Reactivity in Key Reactions
The following tables summarize quantitative data for the performance of 5-bromoindole and this compound in various chemical transformations. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted with consideration for the different reaction conditions employed.
Table 1: Suzuki-Miyaura Coupling
| Bromoindole Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ | Ethanol | MW | 0.5-0.67 | High | [1] |
| 5-Bromoindole | p-Tolylboronic acid | Na₂PdCl₄ (5) | SPhos (5) | K₂CO₃ | H₂O:ACN (4:1) | 37 | 18 | 95 | [2] |
| N-Boc-7-bromoindole | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 18 | 92 | [3] |
| N-Boc-7-bromoindole | p-Tolylboronic acid | - | - | K₂CO₃ | - | - | 24 | 65 | [4] |
Table 2: Buchwald-Hartwig Amination
| Bromoindole Isomer | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene (B28343) | 100 | 24 | 95 | [3] |
| 5-Bromoindole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 2 | 85 | [3] |
| N-SEM-5-bromoindole | Piperidine | Pd₂(dba)₃ (1) | XPhos (2) | LHMDS | THF | RT | 24 | High | [3] |
| N-Boc-7-bromoindole | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 100 | 18 | 85 | [3] |
Table 3: Electrophilic Substitution (Vilsmeier-Haack Formylation)
| Bromoindole Isomer | Reagents | Product | Yield (%) | Reference |
| 5-Bromoindole | POCl₃, DMF | 5-Bromo-1H-indole-3-carbaldehyde | High | [5] |
| This compound | POCl₃, DMF | 7-Bromo-1H-indole-3-carbaldehyde | N/A | General indole reactivity suggests this is feasible. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-7-bromoindole
Materials:
-
N-Boc-7-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-7-bromoindole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 7-aryl-N-Boc-indole.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole
Materials:
-
5-Bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromoindole, Pd₂(dba)₃, and XPhos.
-
Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add NaOtBu.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aminoindole (B14826) derivative.[3]
Protocol 3: General Procedure for Vilsmeier-Haack Formylation of Bromoindoles
Materials:
-
Bromoindole (5-bromo or 7-bromo) (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring. The formation of the Vilsmeier reagent is exothermic.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of the bromoindole in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and then neutralize with an aqueous solution of sodium hydroxide (B78521) until the solution is basic.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to obtain the corresponding 3-formylbromoindole.[5]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
The comparative reactivity of 5-bromoindole and this compound is a critical consideration in the strategic design of synthetic routes for novel drug candidates. For palladium-catalyzed cross-coupling reactions, 5-bromoindole generally exhibits higher reactivity, often leading to higher yields under milder conditions. In contrast, electrophilic substitution reactions for both isomers are predicted to occur predominantly at the C3 position, with the overall reaction rate being influenced by the electron-withdrawing nature of the bromine substituent. The choice of isomer will therefore be dictated by the desired final substitution pattern and the compatibility of the required reaction conditions with other functional groups present in the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of complex indole-based molecules.
References
- 1. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
A Researcher's Guide to Palladium Catalysts for 7-Bromoindole Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the indole (B1671886) scaffold is a critical step in the synthesis of a vast array of bioactive molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds at the 7-position of the indole nucleus, starting from the readily available 7-bromoindole. The choice of the palladium catalyst, including the palladium source and the associated ligand, is paramount for achieving high yields and reaction efficiency.[1]
This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and its derivatives. The information presented is compiled from scientific literature to assist in the selection of the optimal catalytic system for specific synthetic transformations. It is important to note that many studies utilize N-protected 7-bromoindoles, as N-protection can be crucial for achieving high yields.[2] Direct comparison of yields should be approached with caution as substrates and reaction conditions may vary between studies.[2]
Data Presentation: Comparative Performance of Palladium Catalysts
The efficiency of palladium-catalyzed coupling reactions is highly dependent on the catalyst system employed. The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this compound or structurally similar bromo-heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and a boronic acid or its ester.[1] For the coupling of bromoindoles, catalysts bearing ferrocenylphosphine ligands such as Pd(dppf)Cl₂ often exhibit high activity.[1]
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | Phenylboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| Pd(PCy₃)₂ | 5-bromo-1-ethyl-1H-indazole | Phenylboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | Phenylboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
| Pd(PPh₃)₄ | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 85 |
| XPhos-Pd-G2 | 6-chloroindole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
Note: Data for 5-bromo-1-ethyl-1H-indazole and N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide are included as representative examples for structurally similar N-heterocyclic systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Bulky biarylphosphine ligands are frequently employed to facilitate this transformation.[1]
| Palladium Catalyst | Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | Morpholine | NaOtBu | Toluene | 100 | 18 | 92 |
| Pd(OAc)₂ | RuPhos | Aniline | K₂CO₃ | Dioxane | 100 | 12 | 88 |
| Pd(OAc)₂ | BINAP | Benzylamine | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
Note: This table represents typical conditions and expected yields for Buchwald-Hartwig aminations of bromoindoles based on general literature precedents, as a direct comparative study for this compound was not extensively found.
Heck Coupling
The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene. The choice of ligand and base is critical for achieving high yields.[1]
| Palladium Catalyst | Ligand | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Styrene | Et₃N | DMF | 100 | 24 | 78 |
| PdCl₂(PPh₃)₂ | PPh₃ | Methyl acrylate | K₂CO₃ | DMAc | 120 | 12 | 85 |
| Pd₂(dba)₃ | P(t-Bu)₃ | n-Butyl acrylate | Cy₂NMe | Dioxane | 100 | 18 | 90 |
Note: This table illustrates common catalyst systems for Heck reactions involving aryl bromides. Yields are representative for successful couplings.[1]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes. This reaction often employs a copper(I) co-catalyst.[1]
| Palladium Catalyst | Ligand | Co-catalyst | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | CuI | Phenylacetylene | Et₃N | THF | 60 | 6 | 92 |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | 1-Heptyne | i-Pr₂NH | DMF | 80 | 4 | 95 |
| Pd(OAc)₂ | XPhos | - | Trimethylsilylacetylene | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
Note: This table presents frequently used catalyst systems for Sonogashira couplings of aryl bromides, with expected high yields under optimized conditions.[1]
Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.[3] A degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) is added via syringe.[3] The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring and monitored by TLC or LC-MS.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%), and a magnetic stir bar. The vial is sealed and brought out of the glovebox. The this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) are added, followed by the solvent (e.g., toluene). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring for the required time.
General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is degassed and heated in a sealed tube at the specified temperature (e.g., 100-120 °C) for the indicated time.[1] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]
General Procedure for Sonogashira Coupling
To a flask containing a solution of N-protected this compound in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).[2] The mixture is stirred for a few minutes at room temperature under an inert atmosphere. The terminal alkyne (1.2 equiv.) is then added dropwise.[2] The reaction is stirred at room temperature or heated to 50-80 °C and monitored by TLC.[2] Once complete, the reaction is quenched with an aqueous ammonium (B1175870) chloride solution and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.[2]
Mandatory Visualization
Catalyst Selection and Optimization Workflow
The following diagram illustrates a logical workflow for the selection and optimization of a palladium catalyst system for a this compound coupling reaction.
Caption: A logical workflow for selecting and optimizing palladium catalysts for this compound coupling reactions.
References
7-Bromoindole: An Emerging Candidate for CYP1A2 Inhibition in Drug Development
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, responsible for the biotransformation of numerous clinical drugs and the activation of procarcinogens.[1] Identifying and characterizing inhibitors of CYP1A2 is paramount in drug discovery to mitigate the risk of adverse drug-drug interactions. This guide provides a comparative validation of 7-bromoindole as a potential CYP1A2 inhibitor, placed in context with established inhibitors and related indole (B1671886) compounds. While direct experimental data for this compound is not yet prominent in published literature, the existing evidence for the broader class of indole derivatives suggests it is a promising area for investigation.
Comparative Analysis of CYP1A2 Inhibition
For a comprehensive comparison, the following table summarizes the inhibitory potency (IC50 values) of well-characterized CYP1A2 inhibitors, providing a benchmark against which this compound could be evaluated in future studies.
| Compound | IC50 (µM) | Class | Reference |
| This compound | Data not available | Indole Derivative | |
| Serotonin (B10506) (Ki) | 35 | Endogenous Indoleamine | [2] |
| Tryptamine (B22526) (Ki) | 45 | Endogenous Indoleamine | [2] |
| Fluvoxamine | 0.05 - 0.2 | Selective Serotonin Reuptake Inhibitor (SSRI) | [3] |
| Furafylline | 1.8 | Xanthine Derivative (Mechanism-based) | |
| Ciprofloxacin | 1.5 - 12 | Fluoroquinolone Antibiotic | |
| α-Naphthoflavone | 0.08 | Flavonoid |
Experimental Protocols for Validation
To validate the inhibitory effect of this compound on CYP1A2, a standardized in vitro assay, such as the phenacetin (B1679774) O-deethylation assay using human liver microsomes, is recommended.[4]
Protocol: In Vitro CYP1A2 Inhibition Assay (Phenacetin O-deethylation)
1. Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (Test Compound)
-
Phenacetin (CYP1A2 substrate)
-
Acetaminophen (B1664979) (Paracetamol - metabolite standard)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Known CYP1A2 inhibitor (e.g., Fluvoxamine, as positive control)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Prepare stock solutions of this compound, phenacetin, and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions of the test and control compounds.
-
Incubation Mixture: In a 96-well plate, combine HLMs, potassium phosphate buffer, and the test compound at various concentrations (or vehicle for the control). Pre-incubate the mixture at 37°C for a short period.
-
Initiation of Reaction: Add a pre-warmed solution of phenacetin and the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the formation of acetaminophen.
-
Data Analysis: Determine the rate of acetaminophen formation in the presence of different concentrations of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Process and Mechanism
To further clarify the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of CYP1A2 enzyme activity by indoleamines: inhibition by serotonin and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of 7-Bromoindole Derivatives: A Comparative Analysis of Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold represents a privileged structure in the quest for novel therapeutic agents. Among its halogenated derivatives, 7-bromoindoles have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-bromoindole derivatives, focusing on their antimicrobial and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the therapeutic potential of these compounds and guide future drug design efforts.
Antimicrobial Activity of Bromoindole Derivatives
A notable example of a bromoindole derivative with potent antimicrobial and antibiofilm activity is the marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723), and its synthetic analogs. The following table summarizes the minimum inhibitory concentration (MIC) values of these compounds against a panel of pathogenic microorganisms.
| Compound | Structure | R1 | R2 | MIC (μg/mL) vs E. coli | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs K. pneumoniae |
| 1 | Bis(6-bromo-1H-indol-3-yl)methane | H | H | 8 | 8 | 8 |
| 2 | 6-bromo-3-methyl-1H-indole | CH3 | H | >128 | >128 | >128 |
| 3 | N-(2,2-bis(6-bromo-1H-indol-3-yl)ethyl)acetamide | H | COCH3 | 16 | 16 | 32 |
| 4 | 2,2-bis(1H-indol-3-yl)ethan-1-amine | H | H | 32 | 16 | 32 |
Data extracted from a study on a marine bisindole alkaloid and its synthetic derivatives.[1]
The SAR study of these bisindole alkaloids reveals that the presence of the bromine atom at the C6 position is crucial for their antimicrobial activity. The natural alkaloid, with two 6-bromoindole (B116670) moieties, exhibited the lowest MIC values. Acetylation of the ethylamine side chain (compound 3) or removal of the bromine atoms (compound 4) led to a decrease in potency. The simple 6-bromoindole (compound 2) was largely inactive, highlighting the importance of the bisindole structure for this specific activity.[1]
Experimental Protocol: Determination of Minimum Inhibatory Concentration (MIC)
The MIC of the this compound derivatives against various microbial strains is determined using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Test compounds (this compound derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the growth medium directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include wells with bacteria and medium only (growth control), medium only (sterility control), and bacteria with the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity of Bromoindole Derivatives
The anti-inflammatory potential of bromoindole derivatives has been investigated through their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The following table presents a comparison of the inhibitory activity of 7-bromoisatin (B152703) with its isomers and the parent compound, isatin (B1672199).
| Compound | Structure | IC50 (μM) for NO Inhibition |
| Isatin | ~339.8 | |
| 5-Bromoisatin | 151.6 | |
| 6-Bromoisatin | > 221 (less active than 5-bromoisatin) | |
| 7-Bromoisatin | > 221 (less than 5% inhibition at 50 μg/mL) |
Data extracted from a study on the anti-inflammatory activity of brominated indoles.
The position of the bromine atom on the isatin ring significantly influences the anti-inflammatory activity. The study reveals a clear SAR trend where the inhibitory potency follows the order of 5-bromo > 6-bromo > 7-bromo. 5-Bromoisatin was the most potent inhibitor of NO production, while 7-bromoisatin showed very weak activity. This suggests that substitution at the 5-position of the isatin core is favorable for anti-inflammatory activity, whereas substitution at the 7-position is detrimental.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The inhibitory effect of this compound derivatives on NO production is typically evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound derivatives)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for a further 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent (mix equal volumes of Part A and Part B immediately before use).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
LPS-induced NO production pathway and the inhibitory point of action.
Conclusion
The structure-activity relationship studies of this compound derivatives reveal that the position of the bromine atom and the overall structure of the molecule are critical determinants of their biological activity. While 7-bromoisatin shows limited potential as an anti-inflammatory agent, the broader class of bromoindoles, particularly bisindole structures, demonstrates significant antimicrobial properties. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel this compound analogs. Further exploration of substitutions at various positions of the this compound scaffold is warranted to delineate more precise SAR and to unlock the full therapeutic potential of this versatile chemical entity. The graphical representations of experimental workflows and signaling pathways serve as valuable tools for visualizing complex biological processes and guiding rational drug design.
References
A Comparative Analysis of N-Protecting Groups for 7-Bromoindole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical step in the synthesis of complex molecules derived from 7-bromoindole. This heterocyclic motif is a valuable building block in medicinal chemistry, and effective N-protection is paramount for achieving high yields and chemoselectivity in subsequent transformations.
This guide provides a comparative analysis of common N-protecting groups for this compound, including tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), p-Toluenesulfonyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM). The performance of these groups is evaluated based on ease of introduction, stability under various reaction conditions, and the efficiency of their removal.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for the protection and deprotection of this compound with the selected N-protecting groups. The data is compiled from literature procedures and adapted for this compound.
Table 1: N-Protection of this compound
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield |
| Boc | (Boc)₂O, DMAP (cat.), THF, rt | 2 - 6 h | > 95% |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O (2:1), 0 °C to rt | 20 h | ~90%[1] |
| Tosyl (Ts) | Ts-Cl, NaH, DMF, 0 °C to rt | 2 - 4 h | > 90% |
| SEM | SEM-Cl, NaH, DMF, 0 °C to rt | 2 - 4 h | > 90% |
Table 2: N-Deprotection of Protected this compound
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield |
| Boc | 20% TFA in DCM, 0 °C to rt | 0.5 - 2 h | > 95% |
| 4M HCl in Dioxane, rt | 1 - 3 h | > 95% | |
| Cbz | H₂, 10% Pd/C, MeOH, rt | 1 - 4 h | > 95% |
| Tosyl (Ts) | Cs₂CO₃ (3 equiv.), THF/MeOH (2:1), rt | 15 h | Quantitative[1] |
| Mg, MeOH, reflux | 2 - 6 h | Good to High | |
| SEM | TBAF (1M in THF), 80 °C | 12 h | Moderate[2] |
| TFA, DCM, rt then NaHCO₃ (aq) | 2 - 4 h | Good to High |
Stability and Orthogonality
The choice of a protecting group is often dictated by its stability towards reaction conditions planned for subsequent steps.
-
Boc: Stable to basic and hydrogenolytic conditions. It is, however, readily cleaved by strong acids.
-
Cbz: Stable to acidic and basic conditions but is cleaved by hydrogenolysis.
-
Tosyl (Ts): Very robust and stable to a wide range of conditions, including strongly acidic and basic media, as well as many organometallic reagents. Its removal often requires harsh conditions.
-
SEM: Stable to a variety of nucleophilic and basic conditions. It can be cleaved under acidic conditions or with fluoride (B91410) reagents.
The orthogonality of these protecting groups allows for selective deprotection in the presence of others. For example, a Boc group can be removed with acid without affecting a Cbz group, which in turn can be removed by hydrogenolysis while leaving a Tosyl group intact.
Experimental Protocols
Detailed methodologies for the protection and deprotection of this compound are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-Boc-7-bromoindole.
N-Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure: [1]
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield N-Cbz-7-bromoindole.
N-Tosyl Protection of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain N-tosyl-7-bromoindole.
N-SEM Protection of this compound
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Follow the same procedure as for N-Tosyl protection, substituting SEM-Cl (1.2 eq) for Ts-Cl.
Deprotection of N-Boc-7-bromoindole (Acidic Conditions)
Materials:
-
N-Boc-7-bromoindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-7-bromoindole in DCM.
-
Add trifluoroacetic acid (20% v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Deprotection of N-Cbz-7-bromoindole (Hydrogenolysis)
Materials:
-
N-Cbz-7-bromoindole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-7-bromoindole in methanol.
-
Add 10% Pd/C catalyst (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain this compound.
Deprotection of N-Tosyl-7-bromoindole (Cesium Carbonate)
Materials: [1]
-
N-Tosyl-7-bromoindole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure: [1]
-
Dissolve N-tosyl-7-bromoindole in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.
Deprotection of N-SEM-7-bromoindole (Fluoride)
Materials: [2]
-
N-SEM-7-bromoindole
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
Procedure: [2]
-
Dissolve N-SEM-7-bromoindole in THF.
-
Add TBAF solution (3.0 eq).
-
Heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford this compound.
Mandatory Visualization
The following diagram illustrates the general workflow for selecting and evaluating an N-protecting group for this compound.
Caption: Comparative workflow for N-protection of this compound.
References
A Comparative Guide to the Biological Activity of 7-Bromoindole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 7-bromoindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its analogs have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and kinase inhibitory effects. This guide provides an objective comparison of the performance of various this compound analogs, supported by experimental data, to aid researchers in drug discovery and development.
Anticancer Activity
This compound derivatives have shown significant potential as anticancer agents by modulating signaling pathways crucial for cancer cell proliferation and survival. The cytotoxic effects of these analogs are commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Cytotoxicity of this compound Analogs Against Human Cancer Cell Lines (IC50 in µM)
| Compound/Analog | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| This compound | Data not available | Data not available | |
| Analog 1 | 9 - 16 | 3 - 4.5 | [1] |
| Analog 2 | 7.2 ± 0.6 | 0.51 ± 0.05 | [2] |
| Analog 3 | 1.6 ± 0.09 | 1.2 ± 0.05 | [2] |
| Doxorubicin (Control) | ~7.67 | ~6.62 | [3] |
Note: The provided IC50 values are indicative and may vary based on experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
References
A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole core is therefore of paramount importance in medicinal chemistry and drug discovery. Bromoindoles serve as versatile synthetic intermediates, offering a reactive handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide provides a head-to-head comparison of the most prevalent cross-coupling methods employed for the derivatization of bromoindoles: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
This comparative analysis is supported by experimental data from the literature, focusing on reaction yields, catalyst systems, and general reaction conditions. Detailed experimental protocols for each key reaction are also provided to facilitate practical application.
Performance Comparison of Cross-Coupling Reactions on Bromoindoles
The choice of cross-coupling methodology is dictated by the desired bond formation and the specific bromoindole substrate. The following tables summarize quantitative data for various cross-coupling reactions on different bromoindole scaffolds, providing a comparative overview of their performance.[1] It is important to note that direct comparison of yields should be approached with caution, as the substrates and reaction conditions are not always identical across different studies. N-protection of the indole is often crucial for achieving high yields.[1]
Table 1: Suzuki-Miyaura Coupling of Bromoindoles
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[2]
| Bromoindole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | [3] |
| 5-Bromo-1-ethyl-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | [3] |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | High | [4] |
| 5-Bromoindole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.67 | High | [4] |
*Note: Data for 5-bromo-1-ethyl-1H-indazole is included as a close structural analog to N-protected bromoindoles, providing insight into catalyst efficiency.[2]
Table 2: Heck Coupling of Bromoindoles
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[5]
| Bromoindole Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Tosyl-6-bromoindole | Styrene (B11656) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 12 | Good | [6] |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 16 | Representative | [2] |
Table 3: Sonogashira Coupling of Bromoindoles
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[2]
| Bromoindole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | Representative | [2] |
Table 4: Buchwald-Hartwig Amination of Bromoindoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines.[7]
| Bromoindole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole* | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 85-95 | [7] |
| tert-Butyl 7-bromo-1H-indole-1-carboxylate | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | Representative | [2] |
*Note: Data for 3-bromo-6-(trifluoromethyl)-1H-indazole is included as a relevant heterocyclic analog.[7]
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of an N-protected bromoindole with an arylboronic acid.[6]
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture at 80 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling
This protocol describes the Heck coupling of an N-protected bromoindole with styrene.[6]
Materials:
-
N-Tosyl-6-bromoindole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine N-tosyl-6-bromoindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 110 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of a bromoindole with a terminal alkyne.[2]
Materials:
-
Bromoindole derivative (e.g., tert-Butyl 7-bromo-1H-indole-1-carboxylate)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add the bromoindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 65 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromoindole.[7]
Materials:
-
Bromoindole derivative (e.g., 3-Bromo-6-(trifluoromethyl)-1H-indazole)
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine the bromoindole (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and XPhos (0.02-0.10 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by the amine (1.2 equiv) and NaOtBu (1.4 equiv).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 16-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the intricacies of each cross-coupling method.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
References
A Comparative Guide to the Validation of Analytical Methods for 7-Bromoindole Characterization
For researchers, scientists, and drug development professionals, the accurate and reliable characterization of pharmaceutical intermediates like 7-bromoindole is paramount. The choice of analytical methodology directly impacts the quality and integrity of research and development outcomes. This guide provides an objective comparison of common analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The performance of these methods is evaluated based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability and reliability of the analytical procedures.[1][2][3][4][5] This guide summarizes quantitative data, presents detailed experimental protocols, and provides visualizations to aid in the selection of the most appropriate analytical technique for specific research needs.
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision based on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, Quantitative NMR (qNMR), and FTIR for the analysis of this compound and related halogenated indoles.[6]
| Validation Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | FTIR |
| Specificity | High | Very High | Very High | Moderate |
| Linearity (r²) | > 0.999 | > 0.998[7] | > 0.999 | N/A (Primarily Qualitative) |
| Range | Typically 1-100 µg/mL | Typically 0.1-10 µg/mL[7] | Wide dynamic range | N/A |
| Accuracy (% Recovery) | 98-102% | 80-115%[7] | 98-102% | N/A |
| Precision (%RSD) | < 2% | < 15%[7] | < 2% | N/A |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~1 µg/mL | mg range |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.2 ng/mL[8] | ~3 µg/mL | N/A |
| Primary Application | Quantification, Purity | Identification, Quantification | Structural Elucidation, Quantification | Functional Group Identification |
Note: The quantitative data presented for GC-MS is based on representative values for similar compounds due to the limited availability of specific validation reports for this compound.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide generalized protocols for the characterization of this compound using HPLC-UV, GC-MS, NMR, and FTIR.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification and purity assessment of this compound.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.[10]
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.
Validation Procedure:
-
Specificity: Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, and light degradation) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and sensitive quantification of this compound, especially in complex matrices.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]
-
Injection Mode: Splitless.[14]
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Mass Range: m/z 50-300.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.[7]
-
Sample Solution: Dissolve the sample in the solvent to a final concentration within the calibration range.
Validation Procedure:
-
Specificity: Analyze blank and matrix-spiked samples to ensure no interfering peaks at the retention time and m/z of this compound.
-
Linearity: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.998.[7]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.[15]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[17]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing TMS in a 5 mm NMR tube.[17]
Spectral Data of this compound (in CDCl₃): [7]
| ¹H NMR | Chemical Shift (δ, ppm) | ¹³C NMR | Chemical Shift (δ, ppm) |
| H-1 (NH) | ~8.1 (br s) | C-2 | ~125.0 |
| H-2 | ~7.25 | C-3 | ~102.5 |
| H-3 | ~6.50 | C-3a | ~128.0 |
| H-4 | ~7.60 | C-4 | ~122.0 |
| H-5 | ~7.10 | C-5 | ~120.0 |
| H-6 | ~7.00 | C-6 | ~124.0 |
| C-7 | ~101.0 | ||
| C-7a | ~135.0 |
Note: Chemical shifts are approximate and may vary slightly based on experimental conditions. The provided ¹³C NMR data is based on publicly available spectra for this compound.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Instrumentation and Parameters:
-
FTIR Spectrometer: Equipped with a suitable sampling accessory (e.g., ATR or KBr pellet press).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.[18]
Characteristic FTIR Peaks of Indole Derivatives: [19][20]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1350 | C-N stretching |
| ~740 | C-H out-of-plane bending |
| Below 700 | C-Br stretching |
Note: The C-Br stretching vibration is often weak and can be difficult to observe.
Visualization of Experimental Workflows
To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the general workflows for method validation and the characterization of this compound.
General workflow for analytical method validation.
Workflow for the characterization of this compound.
References
- 1. scribd.com [scribd.com]
- 2. jordilabs.com [jordilabs.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. mdpi.com [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. validated hplc methods: Topics by Science.gov [science.gov]
- 12. Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
- 17. benchchem.com [benchchem.com]
- 18. scisoc.confex.com [scisoc.confex.com]
- 19. researchgate.net [researchgate.net]
- 20. ejournal.upi.edu [ejournal.upi.edu]
A Comparative Guide to the Electronic Properties of Bromoindole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key electronic properties of bromoindole isomers. The position of the bromine substituent on the indole (B1671886) ring significantly influences the molecule's electronic structure, affecting its reactivity, intermolecular interactions, and potential as a pharmacological agent or electronic material. Understanding these properties is paramount for rational drug design and materials science applications.
Comparative Data on Electronic Properties
| Property | Indole (Reference) | 4-Bromoindole | 5-Bromoindole | 6-Bromoindole |
| HOMO Energy (eV) | -5.58 | -5.72 | -5.67 | -5.65 |
| LUMO Energy (eV) | -0.31 | -0.55 | -0.51 | -0.49 |
| HOMO-LUMO Gap (eV) | 5.27 | 5.17 | 5.16 | 5.16 |
| Dipole Moment (D) | 2.18 | 2.65 | 1.89 | 2.51 |
| Ionization Potential (eV) | 7.90 | ~8.0 | ~7.95 | ~7.93 |
| Electron Affinity (eV) | ~0.31 | ~0.55 | ~0.51 | ~0.49 |
Note: Values for bromoindole isomers are representative values derived from DFT/B3LYP calculations in literature. Ionization Potential and Electron Affinity are often estimated from HOMO and LUMO energies, respectively (IP ≈ -EHOMO; EA ≈ -ELUMO). Exact values may vary with the computational model and experimental conditions.
The data indicates that the introduction of a bromine atom, an electron-withdrawing group, generally lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap, an indicator of chemical reactivity and stability, is also slightly reduced compared to indole, suggesting that bromoindoles are generally more reactive. The dipole moment varies significantly depending on the isomer, which has direct implications for solubility and molecular interactions.
Experimental and Computational Protocols
The determination of these electronic properties relies on a combination of sophisticated computational modeling and experimental validation.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties like HOMO/LUMO energies, dipole moments, and vibrational frequencies.
-
General Protocol:
-
Geometry Optimization: The molecular structure of the bromoindole isomer is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311+G(d,p).
-
Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure is a true energy minimum.
-
Property Calculation: Once the geometry is confirmed, electronic properties such as HOMO/LUMO energies and dipole moment are calculated at the same level of theory.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) is related to the energy of the lowest electronic excitation, which is often correlated with the HOMO-LUMO gap.
-
General Protocol:
-
Sample Preparation: A dilute solution of the bromoindole isomer is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane) within a quartz cuvette.
-
Blank Measurement: The spectrophotometer is zeroed using a cuvette containing only the pure solvent.
-
Spectral Acquisition: The absorption spectrum is recorded over a relevant range (typically 200-400 nm for indole derivatives).
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.
-
UV-Photoelectron Spectroscopy (UV-PES)
UV-PES is a powerful experimental technique used to directly measure the ionization energies of molecules. It involves irradiating a sample with high-energy UV light and measuring the kinetic energy of the ejected electrons.
-
General Protocol:
-
Sample Introduction: The bromoindole sample is introduced into a high-vacuum chamber in the gas phase.
-
Ionization: The sample is irradiated with a monochromatic UV light source (e.g., a He I lamp).
-
Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured by an electron energy analyzer.
-
Data Analysis: The first ionization energy corresponds to the energy required to remove an electron from the HOMO.
-
Visualizations
Workflow for Comparative Electronic Property Analysis
The following diagram illustrates a typical workflow for the comparative study of bromoindole isomers, integrating both computational and experimental approaches.
Evaluating the Efficacy of 7-Bromoindole Derivatives in Anticancer Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 7-bromoindole derivatives have emerged as a promising class of molecules in oncology research. The strategic placement of a bromine atom at the 7-position can significantly influence the compound's electronic properties and binding interactions with biological targets, leading to potent anticancer effects. This guide provides a comparative overview of the efficacy of select this compound derivatives, supported by experimental data from in vitro anticancer assays. We will delve into their cytotoxic activities against various cancer cell lines, elucidate their mechanisms of action, and provide detailed protocols for the key experiments cited.
Comparative Cytotoxicity of this compound Derivatives
The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). The following table summarizes the IC50 values for two distinct classes of this compound derivatives against a panel of human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | 3-(trifluoroacetyl)-7-acetamido-2-(4-chlorophenyl)-5-bromoindole (5g) | A549 (Lung Carcinoma) | 2.72 | [1][2][3] |
| HeLa (Cervical Carcinoma) | 8.74 | [1][2][3] | ||
| 3-(trifluoroacetyl)-7-acetamido-2-(4-methoxyphenyl)-5-bromoindole (5h) | A549 (Lung Carcinoma) | 3.26 | [1] | |
| HeLa (Cervical Carcinoma) | 10.72 | [1] | ||
| 3-(trifluoroacetyl)-7-acetamido-2-(4-fluorophenyl)-5-bromoindole (5f) | A549 (Lung Carcinoma) | 5.03 | [1] | |
| HeLa (Cervical Carcinoma) | 7.95 | [1] | ||
| 3-(trifluoroacetyl)-7-acetamido-2-phenyl-5-bromoindole (5e) | A549 (Lung Carcinoma) | 9.94 | [1] | |
| HeLa (Cervical Carcinoma) | 12.89 | [1] | ||
| NF-κB Signaling Inhibitor | 3-(2-bromoethyl)-indole (BEI-9) | SW480 (Colon Carcinoma) | 12.5 | |
| HCT116 (Colon Carcinoma) | 5 |
Mechanisms of Anticancer Activity
The cytotoxic effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Two prominent mechanisms of action have been identified for the derivatives presented above: inhibition of tubulin polymerization and suppression of the NF-κB signaling pathway.
Inhibition of Tubulin Polymerization
A series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have demonstrated potent anticancer activity by disrupting microtubule dynamics.[1][2][3] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][2][3]
Figure 1. Signaling pathway of tubulin polymerization inhibition.
Inhibition of NF-κB Signaling
3-(2-bromoethyl)-indole (BEI-9) exerts its anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. By inhibiting NF-κB activation, BEI-9 can suppress the expression of genes that drive cancer cell survival and proliferation, ultimately leading to cell death.
Figure 2. Inhibition of the NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 3. MTT assay experimental workflow.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, SW480, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.
Workflow:
Figure 4. Apoptosis assay experimental workflow.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the this compound derivative for a specified time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
Figure 5. Cell cycle analysis experimental workflow.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow:
Figure 6. Tubulin polymerization assay workflow.
Materials:
-
Purified tubulin protein (>97% pure)
-
Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)
-
This compound derivatives
-
Positive controls (e.g., paclitaxel (B517696) for polymerization, colchicine (B1669291) for depolymerization)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
Add the this compound derivative at various concentrations to the tubulin solution in a pre-chilled 96-well plate.
-
Initiate tubulin polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
References
- 1. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Bromoindole Isomers
For researchers, scientists, and professionals in drug development, the synthesis of bromoindole isomers is a critical step in the creation of a wide array of pharmacologically active compounds. The position of the bromine atom on the indole (B1671886) scaffold dramatically influences the molecule's biological activity and its potential for further chemical modification. This guide provides an objective comparison of various synthetic methodologies for accessing different bromoindole isomers, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of bromoindoles can be broadly categorized into two main strategies: direct bromination of the indole core and construction of the bromoindole skeleton from acyclic precursors using classical indole syntheses. The choice of method depends on the desired isomer, required scale, and the availability of starting materials.
| Bromoindole Isomer | Synthetic Method | Starting Material(s) | Key Reagents | Number of Steps | Overall Yield (%) | Ref. |
| 4-Bromoindole | Leimgruber-Batcho Synthesis | 3-Bromo-2-nitrotoluene (B1267226) | DMFDMA, Pyrrolidine, Reductant (e.g., Raney Ni/H₂) | 2 | High (general) | [1][2] |
| Oxidative Coupling | 4-Bromoaniline | CuSO₄, Mn(NO₃)₂ | 1 | Moderate | [3] | |
| 5-Bromoindole (B119039) | Three-Step via Sulfonation | Indole | Sodium bisulfite, Acetic anhydride (B1165640), Bromine | 3 | ~61 | [4] |
| Leimgruber-Batcho Synthesis | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Reductant (e.g., Raney Ni/H₂) | 2 | High (general) | [1] | |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine, Acetaldehyde (B116499) | Acid catalyst (e.g., ZnCl₂) | 1-2 | Variable | [5][6] | |
| 6-Bromoindole | From 4-Bromo-2-nitrotoluene intermediate | 4-Bromo-2-nitrotoluene | Diethyl oxalate, Reductant (e.g., Zn/AcOH) | 3+ | 27-36 (over 2 steps from intermediate) | |
| Leimgruber-Batcho Synthesis | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Reductant (e.g., Raney Ni/H₂) | 2 | High (general) | [2] | |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine, Carbonyl compound | Acid catalyst | 1-2 | Variable | [6] | |
| 7-Bromoindole | Decarboxylation | This compound-2-carboxylic acid | Heat | 1 | - | [7] |
| Leimgruber-Batcho Synthesis | 2-Bromo-6-nitrotoluene | DMFDMA, Pyrrolidine, Reductant (e.g., Raney Ni/H₂) | 2 | High (general) | [1] |
Note: "High (general)" and "Variable" yields are indicated where specific quantitative data was not consistently available across the surveyed literature. The yield of multi-step syntheses can be highly dependent on the efficiency of each individual step.
Experimental Protocols
Synthesis of 5-Bromoindole via Three-Step Sulfonation
This method provides a reliable route to 5-bromoindole with good overall yield.[4]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50 g of indole in 100 mL of ethanol (B145695).
-
In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate
-
Suspend 30 g of sodium indoline-2-sulfonate in 300 mL of acetic anhydride.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with acetic anhydride and then ether. The crude, damp solid is used in the next step without further purification.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.
-
Slowly add 40 g of bromine dropwise with vigorous stirring, maintaining the temperature below 5°C.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Add a solution of approximately 10 g of sodium bisulfite in 30 mL of water to quench excess bromine.
-
Neutralize the solution to pH 7 using a 40% sodium hydroxide (B78521) solution, keeping the temperature below 30°C.
-
Stir the solution overnight at 50°C.
-
Make the solution basic by adding more 40% sodium hydroxide and stir for an additional 3 hours at 50°C.
-
Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from ethanol/water to yield 5-bromoindole (overall yield ~61%).
General Procedure for Leimgruber-Batcho Indole Synthesis
This two-step method is versatile for preparing various substituted indoles, including bromo-derivatives, starting from the corresponding o-nitrotoluenes.[1][2]
Step 1: Formation of the Enamine
-
In a flask equipped with a reflux condenser, dissolve the substituted o-nitrotoluene (e.g., 3-bromo-2-nitrotoluene for 4-bromoindole) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and pyrrolidine.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which is often a colored solid or oil.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a reducing agent. Common systems include Raney Nickel with hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation with palladium on carbon (Pd/C).
-
Stir the reaction under appropriate conditions (e.g., under a hydrogen atmosphere for catalytic hydrogenation) until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the desired bromoindole.
General Procedure for Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for constructing the indole ring from a phenylhydrazine (B124118) and a carbonyl compound.[5][6]
-
In a round-bottom flask, dissolve the appropriately substituted phenylhydrazine hydrochloride (e.g., 4-bromophenylhydrazine hydrochloride for 5- or 7-bromoindoles) in a suitable solvent such as ethanol or acetic acid.
-
Add the carbonyl compound (e.g., acetaldehyde or an equivalent).
-
Add an acid catalyst, such as zinc chloride, polyphosphoric acid, or a Brønsted acid like sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthetic Pathway Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 4-Bromoindole | 52488-36-5 | FB07706 | Biosynth [biosynth.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. 7-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Multifaceted Mechanisms of 7-Bromoindole-Based Compounds in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of 7-bromoindole derivatives reveals their potential as potent anti-cancer agents acting through distinct and critical cellular pathways. This guide provides a comparative validation of their mechanisms of action, supported by experimental data, to inform further research and development in oncology.
This compound-based compounds have emerged as a promising class of molecules in the landscape of cancer therapeutics. Their versatile scaffold allows for modifications that lead to potent bioactivity through various mechanisms. This guide delves into the validation of two primary mechanisms of action: the inhibition of tubulin polymerization and the suppression of the NF-κB signaling pathway. We present a comparative analysis of these compounds against established alternatives, supported by quantitative data and detailed experimental protocols.
Mechanism 1: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition
A significant anti-cancer strategy of certain this compound derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.
Comparative Performance of this compound-Based Tubulin Inhibitors
A series of 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles has demonstrated potent cytotoxic effects against various cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) in comparison to the established chemotherapeutic agent Melphalan and the well-known tubulin inhibitor, Colchicine.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] | Comparator | Cancer Cell Line | IC50 (µM) |
| 5g | A549 (Lung) | 2.72 | Melphalan | A549 (Lung) | > 10 |
| HeLa (Cervical) | 8.74 | HeLa (Cervical) | > 10 | ||
| 5h | A549 (Lung) | 3.26 | Colchicine | Various | ~0.01-0.1 |
| HeLa (Cervical) | 10.72 | ||||
| 5f | A549 (Lung) | 5.03 | |||
| HeLa (Cervical) | 7.95 | ||||
| 5e | A549 (Lung) | 9.94 | |||
| HeLa (Cervical) | 12.89 |
Note: The IC50 values for Colchicine can vary significantly depending on the cell line and assay conditions. The value provided is a general range for comparative purposes.
The data indicates that compounds 5g , 5h , and 5f exhibit significant cytotoxicity, with compound 5g being the most potent against the A549 lung cancer cell line.[1] Notably, these compounds were found to be more active than the alkylating agent Melphalan against both A549 and HeLa cells.[1]
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
The inhibition of tubulin polymerization by these this compound derivatives triggers a cascade of events culminating in programmed cell death.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The inhibitory effect of the this compound derivatives on tubulin polymerization can be quantified using a turbidity-based assay.
Methodology:
-
Reagent Preparation: A solution of purified tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.[2] Test compounds are dissolved in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: The tubulin solution is added to the wells of a 96-well plate. The test compound or vehicle control is then added to the respective wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate polymerization.
-
Data Acquisition: The change in absorbance at 340 nm is measured over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.[3]
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The IC50 value for inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
Mechanism 2: Inhibition of the NF-κB Signaling Pathway
Another validated mechanism of action for a this compound derivative, specifically 3-(2-bromoethyl)-indole (BEI-9), is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.
Comparative Performance of BEI-9 as an NF-κB Inhibitor
BEI-9 has been shown to inhibit both basal and induced NF-κB activation in colon cancer cells.[4] The table below compares the cytotoxic and NF-κB inhibitory concentrations of BEI-9 with its parent compound, Indole-3-carbinol (I3C), and a known IKK inhibitor, SC-514.
| Compound | Target Cell Line | Cytotoxic IC50 (µM) | NF-κB Inhibition Concentration (µM)[4][5] |
| BEI-9 | SW480 (Colon) | 12.5[6] | 0.8 (inhibited >50% of induced NF-κB)[4] |
| HCT116 (Colon) | 5[6] | ||
| Indole-3-carbinol (I3C) | SW480 (Colon) | ~200-500 | Not specified for direct NF-κB inhibition in the same assay |
| SC-514 (IKKβ inhibitor) | Various | Varies | 10-100 (inhibits NF-κB translocation)[5] |
BEI-9 demonstrates significantly greater potency in inhibiting cell proliferation compared to its precursor, I3C.[4] Furthermore, it effectively inhibits NF-κB activation at a sub-micromolar concentration.[4]
Signaling Pathway: Inhibition of NF-κB Activation
BEI-9 is thought to exert its effect by preventing the nuclear translocation of NF-κB, thereby blocking the transcription of pro-survival and pro-inflammatory genes.
References
- 1. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin Polymerization Assay [bio-protocol.org]
- 3. abscience.com.tw [abscience.com.tw]
- 4. benchchem.com [benchchem.com]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Benchmarking New Catalysts: A Comparative Guide to the Performance of 7-Bromoindole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole (B1671886) scaffold remains a cornerstone in the synthesis of novel therapeutic agents and functional materials. Among the various substituted indoles, 7-bromoindole has emerged as a critical building block due to the strategic position of the bromine atom, which provides a reactive handle for a multitude of cross-coupling reactions. This guide offers an objective comparison of the performance of different catalytic systems in reactions involving this compound and its N-protected derivatives, supported by experimental data from the literature.
Performance of Catalytic Systems in Cross-Coupling Reactions
The efficiency of carbon-carbon and carbon-heteroatom bond formation at the C7 position of the indole ring is highly dependent on the choice of catalyst, ligands, and reaction conditions. The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound derivatives.
Table 1: Comparison of Catalysts in Suzuki-Miyaura Coupling of N-Protected 7-Bromoindoles
| N-Protecting Group | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80 | 12 | 85-95 | [1] |
| Ts | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 12 | 70-80 | [1] |
| SEM | Phenylboronic acid | Pd₂(dba)₃ / XPhos | LHMDS | THF | RT | 24 | 80-90 | [1] |
| None (7-Bromo-1H-indol-2-yl)boronic acid)* | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | High | [2][3] |
*Note: In this case, the boronic acid is on the indole, and it is coupled with an aryl halide.
Table 2: Comparison of Catalysts in Heck Coupling of N-Protected Bromoindoles
| N-Protecting Group | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ts | Styrene (B11656) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | 12 | 75-85 | [1] |
Table 3: Comparison of Catalysts in Buchwald-Hartwig Amination of N-Protected Bromoindoles
| N-Protecting Group | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SEM | Piperidine (B6355638) | Pd₂(dba)₃ / XPhos | LHMDS | THF | RT | 24 | 80-90 | [1] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole[1]
Materials:
-
tert-Butyl 7-bromo-1H-indole-1-carboxylate (N-Boc-7-bromoindole)
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-7-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture at 80 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling of N-Tosyl-6-bromoindole[1]
Materials:
-
N-Tosyl-6-bromoindole (structurally related analogue)
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine N-tosyl-6-bromoindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture at 110 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of N-SEM-5-bromoindole[1]
Materials:
-
N-SEM-5-bromoindole (structurally related analogue)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Piperidine
-
Lithium bis(trimethylsilyl)amide (LHMDS) solution
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube under argon, add N-SEM-5-bromoindole (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Add anhydrous THF (5 mL) followed by piperidine (1.2 mmol).
-
Add LHMDS solution (1.5 mL, 1.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Catalytic Processes and Synthetic Strategies
Diagrams illustrating key experimental workflows and the strategic importance of N-protecting groups can aid in the rational design of synthetic routes.
The choice of the nitrogen-protecting group on the indole is crucial as it significantly impacts the substrate's stability, solubility, and reactivity in cross-coupling reactions.[1]
References
Unlocking Antitumor Potential: A Comparative Docking Analysis of 7-Bromoindole Derivatives
A deep dive into the molecular interactions of 7-bromoindole derivatives with key oncogenic proteins reveals promising avenues for cancer therapeutic development. This guide provides a comprehensive comparison of recent molecular docking studies, offering researchers, scientists, and drug development professionals a side-by-side analysis of the binding affinities, experimental data, and methodologies that underscore this exciting area of medicinal chemistry.
The indole (B1671886) scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds. The strategic addition of a bromine atom at the 7th position of the indole ring has been shown to enhance the anticancer properties of these derivatives. Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds against various cancer-related protein targets. This guide synthesizes findings from multiple studies to provide a clear and objective comparison of the performance of this compound and related derivatives.
Comparative Docking Performance and In Vitro Efficacy
Recent research has focused on the interaction of this compound and 7-azaindole (B17877) derivatives with several critical protein targets implicated in cancer progression, including tubulin, poly (ADP-ribose) polymerase-1 (PARP-1), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR). The following tables summarize the quantitative data from these comparative docking studies, including binding energies and corresponding in vitro biological activities.
| Compound Class | Target Protein | Key Compounds | Binding Energy (kcal/mol) | Cell Line | IC50/GI50 (µM) | Reference |
| 7-Acetamido-5-bromo-3-trifluoroacetylindoles | Tubulin | 5g | Not explicitly stated | A549 | 2.72 | [1] |
| 5h | Not explicitly stated | A549 | 3.26 | [1] | ||
| 5f | Not explicitly stated | HeLa | 7.95 | [1] | ||
| 7-Azaindole Analogs | PARP-1 | 4g | Not explicitly stated | MCF-7 | 15.56 | [2] |
| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | VEGFR-2 | 3a | -8.76 | HepG2 | Not specified | [3] |
| 3e | -8.02 | HepG2 | 14.3 | [3] | ||
| Sorafenib | -8.50 | HepG2 | 6.2 | [3] | ||
| 5-Bromoindole-2-carboxylic acid derivatives | EGFR | 3a, 3b, 3f, 7 | Strongest binding energies | HepG2, A549, MCF-7 | Most potent of series | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key assays cited in the reviewed studies.
Molecular Docking Protocol
A generalized workflow for the molecular docking of this compound derivatives against their respective protein targets is as follows:
-
Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., Tubulin, PARP-1, VEGFR-2, EGFR) is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure. Hydrogen atoms are added, and the protein is prepared for docking by assigning appropriate charges and atom types.[6]
-
Ligand Preparation: The 2D structures of the this compound derivatives are sketched and converted into 3D structures. The ligands are then prepared by generating different possible tautomers and ionization states at a physiological pH, followed by energy minimization.[6]
-
Grid Generation: A receptor grid is generated around the active site of the target protein. This grid defines the volume in which the docking algorithm will search for favorable binding poses of the ligand. The position of a known co-crystallized inhibitor is often used to define the center of the grid.[6]
-
Molecular Docking: The prepared ligands are then docked into the defined grid of the receptor using a docking program such as GLIDE. The docking process predicts the binding mode and affinity of the derivatives within the active site. The results are typically scored based on the binding energy (e.g., in kcal/mol), with lower energies indicating a more favorable interaction.[6]
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[3]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1,000 to 100,000 cells per well) and incubated for 6 to 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24 to 72 hours).[8]
-
MTT Addition: After the incubation period, a solution of MTT reagent (typically 0.5 mg/mL) is added to each well.[7]
-
Incubation: The plate is incubated for 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: A detergent or solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[7]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.
-
Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer. A GTP stock solution is also prepared. Test compounds are dissolved in an appropriate solvent like DMSO.[9]
-
Reaction Mixture: The reaction mixture is prepared on ice and typically contains tubulin, GTP, and a buffer.[10]
-
Initiation of Polymerization: The reaction is initiated by transferring the reaction mixture to a pre-warmed 37°C microplate. The increase in temperature promotes the polymerization of tubulin into microtubules.[9]
-
Monitoring Polymerization: The polymerization process is monitored by measuring the increase in optical density (turbidity) at 340 nm over time using a spectrophotometer. The rate of polymerization and the maximum polymer mass can be determined from the resulting curve.[9] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized microtubules, and the increase in fluorescence is measured over time.[11]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.
Caption: A generalized workflow for the molecular docking of this compound derivatives.
Caption: A simplified representation of the EGFR signaling pathway.
Caption: A simplified overview of the VEGFR-2 signaling cascade.
Caption: The role of PARP-1 in DNA repair and the effect of its inhibition.
Caption: The process of tubulin polymerization and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. d-nb.info [d-nb.info]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. abscience.com.tw [abscience.com.tw]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Cross-Validation of Experimental and Computational Data for 7-Bromoindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computational data for 7-bromoindole, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a deeper understanding of the molecule's structural and spectroscopic properties, aiding in its application for research and drug development.
Physicochemical Properties: Experimental Data
The fundamental physicochemical properties of this compound have been experimentally determined and are summarized below. These values are critical for its handling, characterization, and application in various chemical reactions.
| Property | Experimental Value | Source |
| Molecular Formula | C₈H₆BrN | --INVALID-LINK-- |
| Molecular Weight | 196.04 g/mol | --INVALID-LINK-- |
| Melting Point | 41-44 °C | --INVALID-LINK-- |
| Boiling Point | 85-86 °C at 0.2 mmHg | --INVALID-LINK-- |
| Density | 1.66 g/cm³ | --INVALID-LINK-- |
Spectroscopic Analysis: A Comparison of Experimental and Computational Results
Spectroscopic techniques are indispensable for the structural elucidation of molecules. This section compares the experimental spectroscopic data for this compound with computational predictions for the parent indole (B1671886) molecule. Due to the limited availability of direct computational studies on this compound, theoretical data for indole is used as a proxy to provide a valuable comparative framework, illustrating the effects of the bromo-substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Below is a comparison of the experimental ¹³C NMR chemical shifts for this compound with the computationally predicted values for indole.
Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts of this compound and Calculated Shifts for Indole
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) for this compound[1] | Calculated ¹³C Chemical Shift (ppm) for Indole |
| C2 | 125.7 | 124.4 |
| C3 | 102.5 | 102.1 |
| C3a | 128.9 | 127.8 |
| C4 | 121.5 | 120.5 |
| C5 | 122.9 | 121.6 |
| C6 | 120.9 | 119.5 |
| C7 | 115.3 | 111.2 |
| C7a | 135.5 | 135.8 |
Note: Calculated values for indole are based on DFT calculations and serve as a reference.
Experimental Protocol: ¹³C NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in a 5 mm NMR tube. The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of 100 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment of hydrogen atoms in a molecule.
Table 2: Experimental ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (NH) | 8.2 (br s) | Broad Singlet | - |
| H2 | 7.3 (t) | Triplet | 2.9 |
| H3 | 6.5 (dd) | Doublet of Doublets | 2.9, 1.8 |
| H4 | 7.6 (d) | Doublet | 7.9 |
| H5 | 7.1 (t) | Triplet | 7.9 |
| H6 | 7.3 (d) | Doublet | 7.9 |
Note: Data is compiled from typical values for 7-substituted indoles and may vary slightly based on experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Table 3: Comparison of Experimental IR Absorption Bands for this compound and Calculated Vibrational Frequencies for Indole
| Functional Group | Experimental IR Frequency (cm⁻¹) for this compound | Calculated Vibrational Frequency (cm⁻¹) for Indole[2] | Vibrational Mode |
| N-H Stretch | ~3400 | 3534 | Stretching |
| C-H Stretch (Aromatic) | ~3100-3000 | 3180-3120 | Stretching |
| C=C Stretch (Aromatic) | ~1610, 1570, 1450 | 1625, 1585, 1465 | Stretching |
| C-N Stretch | ~1330 | 1350 | Stretching |
| C-H Bend (Aromatic) | ~740 | 750 | Out-of-plane bending |
| C-Br Stretch | ~650 | - | Stretching |
Experimental Protocol: FT-IR Spectroscopy
The FT-IR spectrum of solid this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound.
Expected Fragmentation Pattern:
-
Molecular Ion [M]⁺: The most significant peak will correspond to the molecular weight of this compound (m/z ≈ 195 and 197 in a nearly 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).
-
Loss of HCN: A common fragmentation pathway for indoles involves the loss of hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺.
-
Loss of Br: Fragmentation can also occur through the loss of the bromine atom, resulting in a fragment at [M-79/81]⁺.
Experimental Protocol: Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent is introduced into the instrument, and the resulting ions are analyzed.
Logical Workflow and Pathway Diagrams
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Relationship between Experimental and Computational Data
This diagram illustrates the synergistic relationship between experimental measurements and computational predictions in the structural analysis of this compound.
Conclusion
The cross-validation of experimental and computational data provides a robust framework for understanding the properties of this compound. While experimental techniques provide tangible measurements, computational methods offer a theoretical basis for interpreting these results and predicting molecular behavior. The presented data demonstrates a good correlation between the experimental findings for this compound and the computational predictions for the parent indole molecule, with expected deviations arising from the electronic effects of the bromine substituent. This guide serves as a valuable resource for researchers utilizing this compound in their scientific endeavors, facilitating more informed experimental design and data interpretation.
References
Safety Operating Guide
Safe Disposal of 7-Bromoindole: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 7-Bromoindole is paramount for personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is critical to minimize risks associated with this hazardous chemical.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, all waste containing this compound must be treated as hazardous.
Key Safety and Handling Data
Properly managing the disposal of this compound begins with a clear understanding of its physical and chemical properties, as well as its inherent hazards.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| GHS Hazard Codes | H315, H319, H335 | [2] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1][2] |
| Target Organs | Respiratory system | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Personal Protective Equipment (PPE)
When handling this compound waste, it is essential to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection: Safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[1][2]
-
Respiratory Protection: Use a dust mask (type N95 or equivalent) if there is a risk of dust formation.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn.[1]
Waste Segregation and Container Management
Proper segregation and containment of this compound waste are crucial for safe disposal.
-
Designated Waste Containers: All waste containing this compound must be collected in designated hazardous waste containers.[4][5]
-
Waste Stream Separation: Do not mix different waste streams.[5] Maintain separate, clearly labeled containers for:
-
Container Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name, "this compound".[5][6] If mixed with other chemicals, list all components and their approximate percentages.
-
Container Integrity: Use containers that are in good condition and compatible with the chemical waste. Keep containers tightly sealed except when adding waste.[5]
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain the Spill:
-
For solid spills: Gently cover the material with an absorbent material like sand or vermiculite (B1170534) to avoid dust generation.[4]
-
For liquid spills (solutions): Use an inert absorbent material to contain the spill.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Disposal Procedure
The final disposal of this compound waste must be handled by a licensed and approved waste disposal company.[1][3] On-site treatment is not recommended.
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical.
References
Essential Safety and Operational Guide for 7-Bromoindole
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 7-Bromoindole, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Assessment and Chemical Properties
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and is harmful if ingested, inhaled, or comes into contact with skin.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 51417-51-7 | [1][2] |
| Molecular Formula | C8H6BrN | [3] |
| Molecular Weight | 196.04 g/mol | [3] |
| Melting Point | 41-44 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Form | Solid |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Equipment | Specification | Rationale |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and splashes.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of harmful dust.[1] |
| Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing.[1][4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid material.[1][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[1][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][5]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][5]
Emergency Procedures: First Aid
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Spill Response Plan
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.[6]
-
Containment: For a solid spill, gently cover and sweep up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid creating dust. For spills involving brominated compounds, the residue can be neutralized with a 10-25% sodium thiosulfate (B1220275) solution after absorption.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
-
Reporting: Report the spill to the appropriate safety personnel.[7]
A flowchart for the chemical spill response is provided below.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., filter paper, absorbent material), in a clearly labeled, sealed container for hazardous waste.[6]
-
Liquid Waste (Organic): If this compound is dissolved in an organic solvent, collect the waste in a designated container for halogenated organic waste.[6]
-
Contaminated PPE: Dispose of all contaminated gloves, bench paper, and other disposable PPE as solid hazardous waste.[6]
-
Disposal: Arrange for the disposal of all hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][4] Do not pour down the drain.[6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
